3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Description
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Properties
IUPAC Name |
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-10(14)12-6-11(7-12,8-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSLMXUOSHYKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83249-04-1 | |
| Record name | 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-and-Characterization-of-3-Phenylbicyclo[1.1.1]pentane-1-carboxylic-Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is perpetual. Bicyclo[1.1.1]pentanes (BCPs) have emerged as a compelling structural motif, primarily serving as a bioisostere for the ubiquitous para-substituted benzene ring. The rigid, three-dimensional nature of the BCP core offers a distinct advantage over the planar phenyl ring, often leading to improved solubility, enhanced metabolic stability, and reduced non-specific binding of drug candidates. This "escape from flatland" provides medicinal chemists with a powerful tool to navigate complex biological landscapes and design more effective therapeutics. The unique geometry of 1,3-disubstituted BCPs mimics the exit vectors of a para-substituted arene, allowing for the preservation of crucial binding interactions while favorably altering the overall molecular properties.
This guide provides a comprehensive overview of the synthesis and characterization of a key BCP derivative, 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block for the incorporation of the BCP scaffold into drug discovery programs.
Synthetic Strategies: Accessing the BCP Core
The synthesis of functionalized BCPs predominantly relies on the reactivity of a highly strained intermediate, [1.1.1]propellane. The central bond between the two bridgehead carbons of [1.1.1]propellane is exceptionally reactive, readily undergoing reactions with a variety of reagents.
Generation of [1.1.1]Propellane
A common and effective method for the in-situ generation of [1.1.1]propellane involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium. This reaction proceeds through a series of deprotonation and nucleophilic displacement steps to yield the strained propellane. Due to its high reactivity and instability, [1.1.1]propellane is typically generated and used immediately in subsequent reactions without isolation.
Caption: Synthetic workflow for this compound.
Synthesis of this compound
The synthesis of the title compound is achieved through a one-pot, two-step process starting from the in-situ generated [1.1.1]propellane.
-
Addition of Phenyllithium: The solution of [1.1.1]propellane is treated with phenyllithium. The highly reactive central bond of the propellane undergoes nucleophilic attack by the phenyllithium, resulting in the formation of a bridgehead bicyclo[1.1.1]pentyl lithium intermediate.
-
Carboxylation: The resulting organolithium species is then quenched with an excess of solid carbon dioxide (dry ice). This carboxylation step introduces the carboxylic acid functionality at the other bridgehead position, yielding the desired this compound.
Detailed Experimental Protocol
Caution: This procedure involves pyrophoric and moisture-sensitive reagents. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be flame-dried prior to use.
Materials:
-
1,1-dibromo-2,2-bis(chloromethyl)cyclopropane
-
Methyllithium (solution in diethyl ether)
-
Phenyllithium (solution in dibutyl ether or cyclohexane/ether)
-
Carbon dioxide, solid (dry ice)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Generation of [1.1.1]Propellane:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and anhydrous diethyl ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium in diethyl ether via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to 0 °C and stir for 1 hour. The resulting solution contains [1.1.1]propellane and should be used immediately.
-
-
Synthesis of this compound:
-
Cool the [1.1.1]propellane solution to -78 °C.
-
Slowly add a solution of phenyllithium via syringe, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, crush an excess of dry ice into a fine powder.
-
Carefully transfer the reaction mixture via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Alternatively, recrystallization from a suitable solvent system can be employed.
-
Characterization
Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are typically employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals include:
-
A multiplet in the aromatic region (δ 7.2-7.4 ppm) corresponding to the phenyl protons.
-
A singlet or narrow multiplet for the six equivalent protons on the BCP cage (typically around δ 2.5 ppm).
-
A broad singlet for the carboxylic acid proton (can vary widely depending on concentration and solvent, often > δ 10 ppm).
-
-
¹³C NMR: The carbon NMR spectrum confirms the carbon framework. Expected signals include:
-
Signals for the aromatic carbons.
-
A signal for the carboxylic acid carbonyl carbon (typically > δ 170 ppm).
-
Signals for the bridgehead carbons of the BCP core.
-
A signal for the methylene carbons of the BCP core.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound (C₁₂H₁₂O₂), the expected molecular weight is approximately 188.23 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.
Melting Point
The melting point is a useful indicator of the purity of the compound. A sharp melting point range suggests a high degree of purity.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.23 g/mol |
| CAS Number | 83249-04-1 |
Conclusion
The synthesis of this compound provides a reliable and scalable route to a valuable building block for medicinal chemistry. The unique properties of the BCP scaffold offer significant potential for the development of novel therapeutics with improved drug-like properties. This guide provides the necessary technical details for the successful synthesis and characterization of this important compound, empowering researchers to explore the exciting chemical space of bicyclo[1.1.1]pentanes.
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of the Bicyclo[1.1.1]pentane Motif in Medicinal Chemistry
In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic scaffolds that have long dominated drug design. This "escape from flatland" has led to a surge of interest in three-dimensional, saturated bioisosteres that can mimic the spatial arrangement of aromatic rings while offering superior physicochemical properties. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly compelling bioisostere for the para-substituted phenyl ring. Its rigid, rod-like structure effectively spans a similar distance to a 1,4-disubstituted benzene ring, while its saturated, sp³-rich nature often imparts significant advantages in terms of aqueous solubility, metabolic stability, and overall drug-likeness.[1][2][3]
This technical guide focuses on a key exemplar of this class: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid . We will provide a comprehensive analysis of its core physicochemical properties, offering both predicted and, where available for close analogs, experimental data. This document is designed to be a practical resource for researchers, providing not only a deep understanding of the compound's characteristics but also detailed, field-proven protocols for their experimental determination.
Core Molecular Attributes of this compound
Molecular Structure:
Caption: 2D representation of this compound.
| Property | Value | Source |
| CAS Number | 83249-04-1 | [4] |
| Molecular Formula | C₁₂H₁₂O₂ | [4] |
| Molecular Weight | 188.23 g/mol | [5] |
| Melting Point | 176-177 °C | [6] |
Ionization Constant (pKa): A Key Determinant of in vivo Behavior
The acidity of the carboxylic acid moiety, quantified by its pKa, is a critical parameter that governs the compound's charge state at physiological pH. This, in turn, profoundly influences its solubility, permeability, and interaction with biological targets.
| Compound | Predicted pKa | Experimental pKa | Source |
| This compound | 4.81 ± 0.40 | Not available | [7] |
| Bicyclo[1.1.1]pentane-1-carboxylic acid | - | 4.2 | [8] |
| 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid | - | 3.5 | [8] |
| Benzoic Acid | - | 4.20 | [9] |
The predicted pKa of 4.81 suggests that this compound is a slightly weaker acid than benzoic acid. This is consistent with the electron-donating character of the BCP cage compared to the phenyl ring. The experimental pKa of the unsubstituted bicyclo[1.1.1]pentane-1-carboxylic acid is 4.2, very close to that of benzoic acid. The introduction of a phenyl group at the 3-position is expected to have a minor acid-weakening inductive effect.
Experimental Protocol: Potentiometric Titration for pKa Determination
The gold-standard method for pKa determination is potentiometric titration. For compounds with limited aqueous solubility, the use of a co-solvent is often necessary.
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable co-solvent (e.g., methanol or DMSO) at a known concentration.
-
Prepare a standardized solution of 0.1 M NaOH, ensuring it is carbonate-free.
-
Prepare a series of standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration.
-
-
Titration Procedure:
-
Calibrate the pH meter using the standard buffers.
-
In a thermostated vessel, add a known volume of the compound's stock solution and dilute with water to a final desired concentration (typically 1-10 mM) and co-solvent percentage.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
-
After each addition, allow the pH reading to stabilize before recording the value.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve (where the slope is steepest). This can be done graphically or by calculating the first or second derivative of the curve.
-
The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point).[7][10]
-
Lipophilicity (logP/logD): A Measure of Membrane Permeability
Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic solvent (usually n-octanol) and water. For ionizable compounds like carboxylic acids, the distribution coefficient (logD) at a specific pH is more relevant.
Computational predictions for this compound suggest a moderate lipophilicity.
| Parameter | Predicted Value | Source |
| XlogP | 2.0 | [11] |
| clogP | ~3.4 (for a similar BCP amide) | [12] |
The replacement of a phenyl ring with a BCP core generally leads to a decrease in lipophilicity, which can be advantageous for improving aqueous solubility.[2] However, in some cases, the rigid, three-dimensional nature of the BCP can lead to a slight increase in the experimental distribution coefficient (logD) compared to its phenyl analog.[13]
Experimental Protocol: Shake-Flask Method for logP/logD Determination
The shake-flask method is the traditional and most reliable method for determining logP and logD values.[14][15]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Caption: Workflow for logP/logD determination by the shake-flask method.
Detailed Steps:
-
Preparation of Phases:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for logD₇.₄) and vice versa by shaking them together for 24 hours and then allowing them to separate.
-
-
Partitioning:
-
Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube.
-
Shake the tube at a constant temperature for a sufficient time to reach equilibrium (typically 1-24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the tube to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
Aqueous Solubility: A Critical Factor for Oral Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low oral bioavailability. The BCP scaffold is frequently employed to enhance the solubility of drug candidates compared to their phenyl-containing counterparts.[4][17]
While specific experimental solubility data for this compound is not available, studies on analogous compounds demonstrate the significant solubility advantage of the BCP core. For instance, replacing a phenyl ring with a BCP moiety in a series of amides resulted in an almost four-fold increase in aqueous solubility.[12]
Experimental Protocol: Kinetic Solubility Assay
For early-stage drug discovery, a high-throughput kinetic solubility assay is often employed to rapidly assess the solubility of a large number of compounds.[1][13]
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is detected, usually by light scattering (nephelometry) or by measuring the concentration of the dissolved compound after filtration.
Caption: Workflow for kinetic solubility determination.
Detailed Steps:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Assay Procedure:
-
In a microplate well, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., a 1:100 dilution for a final concentration of 100 µM).
-
Incubate the plate with shaking at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).
-
-
Measurement:
-
Nephelometry: Measure the light scattering of the solution using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Filtration Method: Filter the contents of the well through a filter plate to remove any precipitate. The concentration of the dissolved compound in the filtrate is then determined by UV-Vis spectroscopy or LC-MS.[6][18]
-
Solid-State Properties: Crystal Structure and Packing
The solid-state properties of a drug candidate, including its crystal structure and packing, can significantly impact its stability, solubility, and bioavailability. X-ray crystallography of a close analog, 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, reveals that the carboxylic acid groups form hydrogen-bonded dimers in the solid state.[9][19] This is a common packing motif for carboxylic acids and influences their physical properties, such as melting point and solubility. The rigid BCP core dictates a well-defined and predictable geometry, which can be advantageous for crystal engineering and polymorph screening.
Conclusion: A Promising Scaffold with Favorable Physicochemical Properties
This compound and its derivatives represent a valuable class of compounds in modern drug discovery. The BCP core serves as an effective bioisostere for the para-substituted phenyl ring, often conferring significant advantages in key physicochemical properties. The replacement of a phenyl ring with the BCP scaffold can lead to increased aqueous solubility and improved metabolic stability, while maintaining or even enhancing biological activity.
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, supported by predicted data, information from analogous compounds, and detailed experimental protocols. By understanding and applying this knowledge, researchers can better leverage the unique attributes of the BCP scaffold to design and develop next-generation therapeutics with optimized drug-like properties.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. Ms. Stacie K. Nelson | Author [sciprofiles.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. researchgate.net [researchgate.net]
Spectroscopic Elucidation of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: A Technical Guide
Introduction
Molecular Structure and Key Features
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid is characterized by a highly strained bicyclic core with a phenyl group and a carboxylic acid at the two bridgehead positions (C1 and C3). This unique structure gives rise to distinct spectroscopic signatures. The high degree of s-character in the exocyclic bonds of the BCP core and the significant ring strain are expected to influence chemical shifts and vibrational frequencies.[1]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₂O₂), the molecular weight is 188.22 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 188. Given the presence of a stable phenyl group and a rigid bicyclic core, this peak should be readily observable.
-
Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant fragment at m/z = 143. This fragment corresponds to the 1-phenylbicyclo[1.1.1]pentyl cation.
-
Loss of Phenyl Group: Fragmentation involving the loss of the phenyl group (77 Da) would result in a fragment at m/z = 111, corresponding to the bicyclo[1.1.1]pentane-1-carboxylic acid cation.
-
Phenyl Cation: The presence of a phenyl group will likely give rise to a characteristic fragment at m/z = 77.
-
Further Fragmentation: The BCP core itself may undergo fragmentation under electron ionization, though predicting the exact pathways for such a strained system is complex.
Hypothetical Experimental Protocol:
A standard approach for analyzing this compound would involve electron ionization mass spectrometry (EI-MS).
-
Sample Preparation: Dissolve a small amount of the crystalline solid in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the phenyl group.
| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Notes |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | The broadness is due to hydrogen bonding between carboxylic acid dimers. |
| C-H stretch (Aromatic) | 3100 - 3000 | |
| C-H stretch (Aliphatic) | 3000 - 2850 | From the CH₂ groups of the BCP core. |
| C=O stretch (Carboxylic Acid) | ~1710 - 1680 | The high ring strain of the BCP core may slightly increase this frequency compared to a typical acyclic carboxylic acid. |
| C=C stretch (Aromatic) | 1600 - 1450 | A series of sharp bands are expected. |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | |
| O-H bend (Carboxylic Acid) | 1440 - 1395 and 950 - 910 |
Causality Behind Experimental Choices:
The choice of Attenuated Total Reflectance (ATR) for solid samples is for convenience and to avoid the need for preparing KBr pellets. For solution-phase IR, a non-polar solvent like CCl₄ is ideal to minimize interference from solvent absorption, particularly in the O-H stretching region.
Hypothetical Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the interferogram.
-
Data Processing: Perform a Fourier transform on the interferogram to obtain the infrared spectrum. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, reflecting the high symmetry of the BCP core.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H | The chemical shift is concentration-dependent and the proton may exchange with D₂O. |
| Phenyl (Ar-H) | 7.2 - 7.5 | Multiplet | 5H | The exact pattern will depend on the electronic effects of the BCP substituent. |
| BCP Bridge (CH₂) | ~2.4 | Singlet | 6H | Due to the high symmetry, the six bridge protons are expected to be chemically and magnetically equivalent, resulting in a sharp singlet. Based on data for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid where these protons appear at δ 2.39 ppm.[3] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will clearly show the different carbon environments in the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 170 - 175 | Based on data for 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.[3][4] |
| Phenyl (ipso-C) | 140 - 145 | The quaternary carbon attached to the BCP core. |
| Phenyl (ortho, meta, para-C) | 125 - 130 | |
| BCP Bridgehead (C-Ph) | 40 - 45 | The bridgehead carbon attached to the phenyl group. |
| BCP Bridge (-C H₂) | 53 - 56 | Based on data for related BCP derivatives.[3] |
| BCP Bridgehead (C-COOH) | 37 - 40 | The bridgehead carbon attached to the carboxylic acid group. |
Rationale for Predicted Chemical Shifts:
The predicted chemical shifts for the BCP core are based on experimental data for closely related compounds such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and its monoesters.[3][4] For the dicarboxylic acid, the bridge protons appear as a singlet at δ 2.39 ppm, and the bridgehead carbons are observed at distinct chemical shifts depending on the substituent. The phenyl group's electronic influence will cause a downfield shift of the attached bridgehead carbon compared to the one bearing the carboxylic acid.
Hypothetical Experimental Protocol (NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Place the sample in the NMR spectrometer. Tune and shim the instrument. Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of quaternary carbons, a longer relaxation delay may be necessary to obtain quantitative signals for these carbons.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
Visualization of Key Structural Relationships
The following diagram illustrates the key proton and carbon environments in this compound.
Caption: Predicted NMR assignments for this compound.
Conclusion
The spectroscopic characterization of this compound is fundamental to its application in drug discovery and materials science. This guide provides a detailed, predictive framework for its NMR, IR, and MS data based on the analysis of analogous structures and foundational spectroscopic principles. The unique signatures of the strained BCP core, combined with the characteristic signals of the phenyl and carboxylic acid moieties, allow for unambiguous structural elucidation. Researchers synthesizing or utilizing this compound can use this guide to anticipate and interpret their experimental findings, ensuring the integrity and purity of their materials.
References
The Ascent of a Strained Scaffold: A Technical Guide to the Discovery and Application of Bicyclo[1.1.1]pentane Derivatives in Drug Discovery
Abstract
The bicyclo[1.1.1]pentane (BCP) core, once a mere curiosity of strained organic chemistry, has emerged as a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a unique bioisosteric replacement for common motifs such as para-substituted phenyl rings and tert-butyl groups. This guide provides an in-depth exploration of the discovery, synthetic evolution, and strategic application of BCP derivatives in drug development. We will delve into the foundational synthetic challenges, the pivotal role of [1.1.1]propellane, and the contemporary methodologies that have rendered BCPs accessible. Furthermore, we will analyze the profound impact of the BCP scaffold on the physicochemical and pharmacokinetic properties of drug candidates, offering a compelling case for its integration into drug design strategies to "escape from flatland."[1][2]
A Historical Perspective: From a Synthetic Challenge to a Pharmaceutical Mainstay
The journey of bicyclo[1.1.1]pentane began in 1964 when Kenneth B. Wiberg and his colleagues first reported its synthesis.[3][4][5][6] At the time, the molecule was primarily of interest for its significant strain energy, calculated to be 66.6 kcal/mol higher than its acyclic counterpart, pentane.[3][4] For decades, BCPs remained largely a synthetic curiosity due to the intricate and low-yielding methods required for their preparation.
A paradigm shift occurred with the first synthesis of the highly strained hydrocarbon, [1.1.1]propellane, by Wiberg and Walker in 1982.[5][7][8] This molecule, with its inverted tetrahedral geometry at the bridgehead carbons, proved to be a remarkably versatile precursor for a wide array of BCP derivatives.[7][8] The central carbon-carbon bond of propellane is susceptible to cleavage by a variety of reagents, providing a strategic entry point for the functionalization of the BCP core.[7][9][10]
The true potential of BCPs in drug discovery was not fully realized until the early 21st century. A seminal 2012 publication by Stepan and coworkers demonstrated that replacing a para-substituted phenyl ring in a γ-secretase inhibitor with a BCP moiety led to a compound with equipotent enzymatic inhibition but significantly improved passive permeability and aqueous solubility.[2][11][12] This work catalyzed an explosion of interest in the BCP scaffold as a non-classical bioisostere, a trend that continues to accelerate.[3][11]
The BCP Core as a Bioisostere: Escaping Flatland and Enhancing Drug-like Properties
The limitations of aromatic rings in drug candidates, such as susceptibility to oxidative metabolism and potential for off-target π-π stacking interactions, have driven the quest for three-dimensional, sp³-rich bioisosteres.[1][13] The BCP core has emerged as a leading solution, offering a unique combination of structural rigidity and favorable physicochemical properties.[13]
A Superior Substitute for Phenyl Rings and tert-Butyl Groups
The BCP scaffold can effectively mimic the geometry and substituent exit vectors of a 1,4-disubstituted benzene ring.[3][4] However, its saturated, non-planar nature confers several advantages:
-
Improved Solubility: The replacement of a flat, hydrophobic phenyl ring with a more compact, three-dimensional BCP core generally leads to a significant increase in aqueous solubility.[2][13]
-
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP cage are less prone to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[13][14]
-
Reduced Non-Specific Binding: The absence of an aromatic system minimizes non-specific binding to biological targets through π-π interactions.[13]
-
Novel Exit Vectors: The rigid BCP framework provides precise and predictable exit vectors for substituents, allowing for the exploration of new chemical space and optimization of target engagement.[3]
As a tert-butyl isostere, the BCP moiety offers a less lipophilic alternative while maintaining steric bulk, which can be advantageous for improving metabolic stability and reducing undesirable hydrophobic interactions.
Comparative Physicochemical Properties
The following table summarizes the key differences in physicochemical properties between the BCP core and its common bioisosteric counterparts.
| Property | p-Phenyl | tert-Butyl | Bicyclo[1.1.1]pentane (BCP) |
| Geometry | Planar | Tetrahedral | Rigid, Caged |
| Lipophilicity (clogP) | ~1.99 | ~1.98 | ~1.46 |
| Aqueous Solubility | Low | Low | Generally Higher |
| Metabolic Stability | Susceptible to oxidation | Can be metabolically labile | Generally more stable |
| Fsp³ | 0 | 1 | 1 |
Data compiled from various sources in the literature.
Synthetic Strategies for Accessing Bicyclo[1.1.1]pentane Derivatives
The accessibility of functionalized BCPs is paramount to their widespread adoption in drug discovery. Early synthetic routes were often lengthy and impractical for large-scale synthesis. However, the development of methods centered around the ring-opening of [1.1.1]propellane has revolutionized the field.
The Central Role of [1.1.1]Propellane
[1.1.1]Propellane is the workhorse for the synthesis of 1,3-disubstituted BCPs. Its highly strained central bond readily reacts with a diverse range of reagents, including radicals, organometallics, and some nucleophiles.[9][10]
Figure 1: General reactivity of [1.1.1]propellane leading to functionalized BCPs.
Key Synthetic Transformations
The reaction of [1.1.1]propellane with radical precursors is a powerful method for installing a wide variety of functional groups at the bridgehead positions. Photochemical and radical initiator-induced reactions have been developed to generate BCPs with diverse substituents.[15][16]
Organolithium and Grignard reagents readily add to the central bond of [1.1.1]propellane, forming a bridgehead BCP-metal species that can be trapped with various electrophiles.[10] This approach is particularly useful for the synthesis of asymmetrically 1,3-disubstituted BCPs.
A practical and scalable synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a key building block for many BCP derivatives, involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione, followed by a haloform reaction.[12][17][18][19] This method has been adapted for continuous flow synthesis, enabling kilogram-scale production.[12][20]
Figure 2: Simplified workflow for the synthesis of BCP-1,3-dicarboxylic acid.
Experimental Protocols: Synthesis of Key BCP Building Blocks
The following protocols are illustrative examples of established methods for the preparation of important BCP intermediates.
Synthesis of [1.1.1]Propellane Solution
Causality: This procedure, adapted from the work of Szeimies and Michl, generates a solution of [1.1.1]propellane from a commercially available precursor.[7][21] The use of methyllithium induces a cyclization and subsequent elimination to form the highly strained propellane. The volatile product is transferred under reduced pressure to be used in subsequent reactions.
Methodology:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, an addition funnel, and an argon inlet is charged with 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in an appropriate solvent (e.g., diethyl ether).
-
The flask is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of methyllithium in diethyl ether is added dropwise via the addition funnel over 15 minutes with vigorous stirring.
-
The reaction mixture is maintained at -78 °C for an additional 15 minutes, after which the cooling bath is replaced with an ice-water bath.
-
Stirring is continued for 1 hour at 0 °C.
-
The volatile [1.1.1]propellane is then transferred under reduced pressure to a flame-dried receiving flask cooled to -196 °C (liquid nitrogen).
-
The concentration of the resulting propellane solution can be determined by trapping an aliquot with a known excess of thiophenol and quantifying the formation of the adduct by ¹H NMR or GC.[21]
Synthesis of Bicyclo[1.1.1]pentylamines (BCPAs)
Causality: BCPAs are valuable bioisosteres for anilines, mitigating the toxicity concerns associated with some aromatic amines.[15][22] This protocol utilizes a copper-mediated C-N coupling of an iodo-BCP building block with a nitrogen nucleophile, offering a broad substrate scope and applicability to high-throughput synthesis.[22][23]
Methodology:
-
To a reaction vial, add the iodo-BCP derivative, the desired nitrogen nucleophile (e.g., an amide, lactam, or aniline), a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., a diamine), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling point solvent such as DMSO or DMF.
-
Seal the vial and heat the reaction mixture to the optimized temperature (typically 80-120 °C) for several hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to afford the desired bicyclo[1.1.1]pentylamine.
Future Outlook: Expanding the Horizons of BCP Chemistry
The field of bicyclo[1.1.1]pentane chemistry continues to evolve at a rapid pace. Current research is focused on developing novel methods for the functionalization of the bridge positions (C2, C4, and C5), which would provide access to BCPs that can serve as bioisosteres for ortho- and meta-substituted arenes.[1][24] Furthermore, the development of enantioselective syntheses of chiral BCPs is an area of growing interest. As our understanding of the unique properties of this strained scaffold deepens, the applications of BCPs in drug discovery, materials science, and beyond are poised to expand even further.
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 8. Bicyclo(1.1.1)pentane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 14. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 16. WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Strategy for Superior Drug Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping Flatland in Medicinal Chemistry
The quest for novel drug candidates with improved efficacy, safety, and pharmacokinetic profiles is a perpetual challenge in pharmaceutical research.[1] A significant portion of approved drugs features aromatic rings, particularly the phenyl group, which are crucial for molecular recognition and binding to biological targets.[2][3] However, the planarity and lipophilicity of aromatic systems often contribute to suboptimal physicochemical properties, such as poor solubility, susceptibility to metabolic oxidation, and non-specific binding.[3][4] This has spurred a movement to "escape from flatland" by replacing two-dimensional aromatic moieties with three-dimensional saturated bioisosteres.[4][5] Among these, the bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a highly valuable and promising motif in modern drug discovery.[6][7]
First recognized for its potential as a para-substituted phenyl ring bioisostere in 1996, the BCP core offers a rigid, geometrically defined structure that can mimic the exit vectors of a 1,4-disubstituted benzene ring while imparting superior drug-like properties.[4][8] This guide provides a comprehensive overview of the BCP scaffold, from its fundamental properties and synthesis to its strategic application in medicinal chemistry, supported by field-proven insights and detailed methodologies.
The BCP Advantage: Unpacking the Physicochemical Benefits
The substitution of a planar phenyl ring with a three-dimensional BCP unit can profoundly and advantageously alter a molecule's properties. The primary benefits stem from the BCP's saturated, strained-ring nature.
Improved Solubility and Reduced Lipophilicity: The replacement of an aromatic ring with a BCP scaffold generally leads to a significant increase in aqueous solubility.[9][10] This is attributed to the disruption of crystal lattice packing and the reduction of hydrophobic π-π stacking interactions that are common with planar aromatic systems.[4][11] As a less lipophilic bioisostere compared to other caged hydrocarbons like cubane or bicyclo[2.2.2]octane, BCPs can help mitigate issues related to poor absorption and non-specific binding.
Enhanced Metabolic Stability: Aromatic rings are often sites of metabolic attack by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of toxic metabolites.[3][12] The sp³-hybridized carbon atoms of the BCP core are less susceptible to oxidative degradation, which can drastically improve a compound's metabolic stability and half-life.[12][13]
Increased Passive Permeability: Despite the increase in solubility, the incorporation of a BCP motif has been shown to improve passive membrane permeability in several instances.[5][9] This seemingly counterintuitive effect is a testament to the unique properties conferred by this compact, rigid scaffold.
Novel Structural Exploration: The three-dimensional nature of the BCP scaffold provides opportunities to explore chemical space that is inaccessible with planar aromatic rings.[3] This allows for the optimization of binding interactions in directions orthogonal to the plane of a substituted phenyl ring, potentially leading to increased potency and selectivity.[3]
| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Rationale for Improvement |
| Geometry | Planar, 2D | 3D, Rigid Cage | Mimics 1,4-disubstitution exit vectors |
| Solubility | Generally Lower | Generally Higher | Disruption of π-π stacking and crystal packing |
| Lipophilicity (cLogP) | Higher | Lower | Increased sp³ character, fewer carbon atoms than other caged bioisosteres |
| Metabolic Stability | Susceptible to CYP oxidation | More Resistant | Saturated C-H bonds are less prone to enzymatic oxidation |
| Non-Specific Binding | Prone to hydrophobic interactions | Reduced Tendency | Lower lipophilicity and disruption of planar interactions |
Synthetic Strategies: Accessing the BCP Core
The widespread adoption of BCPs in drug discovery has been historically hampered by synthetic accessibility.[2] However, recent advancements have made the synthesis of functionalized BCPs significantly more facile. The majority of modern synthetic routes rely on the strain-release ring-opening of [1.1.1]propellane, a highly strained hydrocarbon.[8][12][14]
Key Precursor: [1.1.1]Propellane
[1.1.1]Propellane is the common starting point for most BCP syntheses. Its central C1-C3 bond is highly strained and reactive, making it susceptible to attack by a wide range of reagents.
Caption: Structure of [1.1.1]propellane highlighting the strained central bond.
Experimental Protocol: Radical Addition to [1.1.1]Propellane
One of the most versatile methods for functionalizing [1.1.1]propellane is through radical addition reactions. This approach allows for the introduction of a wide variety of functional groups at one bridgehead position, often with a halogen at the other, which can then be further manipulated.
Objective: To synthesize a 1-iodo-3-alkyl-bicyclo[1.1.1]pentane derivative.
Materials:
-
[1.1.1]Propellane solution in a suitable solvent (e.g., diethyl ether)
-
Alkyl iodide (R-I)
-
Triethylborane (BEt₃), 1 M solution in hexanes
-
Anhydrous solvent (e.g., THF or dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the alkyl iodide in the chosen anhydrous solvent under an inert atmosphere, add the solution of [1.1.1]propellane.
-
Initiate the reaction by the dropwise addition of triethylborane solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or GC-MS for the consumption of the starting materials.
-
Upon completion, quench the reaction by exposure to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-iodo-3-alkyl-bicyclo[1.1.1]pentane.
Causality: Triethylborane acts as a radical initiator, reacting with trace oxygen to generate ethyl radicals. These radicals abstract an iodine atom from the alkyl iodide to produce an alkyl radical. This alkyl radical then adds to the strained central bond of [1.1.1]propellane, causing it to open and form a BCP radical. This BCP radical then abstracts an iodine atom from another molecule of the alkyl iodide, propagating the radical chain and yielding the final product.[15]
Caption: Workflow for the triethylborane-initiated radical addition to [1.1.1]propellane.
Applications in Drug Discovery: Case Studies
The theoretical advantages of the BCP scaffold have been successfully translated into practice in several drug discovery programs.
Case Study 1: γ-Secretase Inhibitor for Alzheimer's Disease
One of the landmark examples of BCP integration was reported by researchers at Pfizer in the development of a γ-secretase inhibitor, BMS-708,163 (avagacestat), for the treatment of Alzheimer's disease.[3][5] The parent compound contained a central fluorophenyl ring. By replacing this with a BCP moiety, the resulting analogue exhibited equipotent enzyme inhibition while demonstrating significant improvements in aqueous solubility and passive permeability.[5][9] This translated to a four-fold increase in oral absorption in a mouse model.[5][9] This success provided a compelling case for the broader application of BCPs as phenyl ring bioisosteres.[9]
Case Study 2: Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors
In the development of IDO1 inhibitors for cancer immunotherapy, a lead compound suffered from poor pharmacokinetic properties due to extensive amide hydrolysis.[13] Replacing the central phenyl ring with a BCP bioisostere effectively blocked this metabolic pathway.[13] This strategic modification resulted in a new lead compound with excellent potency, selectivity, improved metabolic stability, and a favorable overall pharmacokinetic profile.[13]
Challenges and Considerations
While the BCP scaffold offers numerous advantages, it is not a universal solution. In some cases, replacement of a phenyl ring with a BCP can lead to a loss of potency.[8][11] This is particularly true when the aromatic ring is involved in crucial π-π stacking or other specific binding interactions with the target protein that the saturated BCP cannot replicate.[4][8] For example, a BCP analogue of the anticancer drug imatinib showed significantly improved solubility but suffered an 80-fold decrease in potency.[8][11] Molecular docking studies suggested that the shorter length of the BCP linker disrupted key hydrogen bonding interactions.[8][11] Therefore, a thorough understanding of the target's binding site and the role of the aromatic ring is essential before implementing a BCP replacement strategy.
Conclusion and Future Outlook
Bicyclo[1.1.1]pentanes have firmly established themselves as a valuable tool in the medicinal chemist's arsenal for overcoming common drug development hurdles.[8] Their ability to serve as three-dimensional, non-classical bioisosteres for phenyl rings, tert-butyl groups, and alkynes provides a powerful strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates.[4][6] The continuous development of novel and scalable synthetic methodologies is making these unique scaffolds more accessible for both fundamental research and large-scale production.[2][16] As our understanding of the interplay between molecular three-dimensionality and biological activity deepens, the strategic incorporation of BCPs is expected to play an increasingly important role in the design of the next generation of innovative medicines.
References
- 1. Drug discovery and development: Role of basic biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Mediated Synthesis of Drug-like Bicyclopentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Exploring the Chemical Space of Functionalized Bicyclo[1.1.1]pentanes: A Modern Bioisostere for Drug Discovery
An In-Depth Technical Guide
Abstract
The bicyclo[1.1.1]pentane (BCP) scaffold has rapidly emerged from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an exceptional non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. The replacement of these common moieties with a BCP core frequently leads to dramatic improvements in key drug-like properties, including aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. This guide provides an in-depth exploration of the BCP chemical space, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the fundamental physicochemical advantages of the BCP scaffold, detail the evolution of synthetic strategies for accessing functionalized derivatives, provide validated experimental protocols, and illustrate the tangible impact of this unique bioisostere through a compelling drug discovery case study.
The Bicyclo[1.1.1]pentane Scaffold: A Three-Dimensional Solution to "Flatland"
For decades, the phenyl ring has been the most ubiquitous scaffold in bioactive compounds.[1] However, the drive to "escape from flatland"—the over-reliance on flat, aromatic structures—has spurred the search for three-dimensional replacements that can improve physicochemical properties without compromising biological activity.[2][3][4] The bicyclo[1.1.1]pentane (BCP) has answered this call, establishing itself as a premier saturated bioisostere.[5][6]
First synthesized in 1964, the BCP is a highly strained yet kinetically stable bridged ring system.[7][8] Its key feature is the rigid, linear arrangement of its bridgehead carbons (C1 and C3), which perfectly mimics the 1,4-substitution vector of a para-substituted benzene ring, albeit with a slightly shorter distance between substituents (~1 Å less).[7] This structural mimicry allows BCPs to preserve vital interactions with biological targets while fundamentally altering the molecule's physical nature.[5][7] While initial interest in BCPs was niche, a 2012 report from researchers at Bristol-Myers Squibb demonstrated its profound potential, triggering an explosion of research that continues to expand its role in drug discovery.[1][9][10]
The BCP Advantage: Superior Physicochemical and Pharmacokinetic Properties
The substitution of an aromatic ring with a BCP scaffold is not merely a structural exchange; it is a strategic decision to enhance drug-like properties. The causality behind this improvement lies in the BCP's saturated, non-aromatic nature.
-
Enhanced Solubility: Aromatic rings contribute significantly to a molecule's lipophilicity (hydrophobicity), often leading to poor aqueous solubility. Replacing a phenyl ring with a less lipophilic BCP core consistently improves solubility, a critical factor for oral bioavailability.[2][5][9][10][11]
-
Improved Metabolic Stability: Phenyl rings are susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, a common pathway for drug clearance and potential formation of toxic metabolites.[5] The sp³-hybridized carbons of the BCP are far more resistant to this type of metabolic attack, leading to greater stability and a cleaner safety profile.[5][10][11][12][13]
-
Reduced Non-Specific Binding: The strong π-π stacking interactions of aromatic rings can lead to non-specific binding to off-target proteins, which can cause toxicity. The saturated BCP scaffold mitigates this risk.[5]
-
Favorable Pharmacokinetics (PK): The combination of higher solubility, greater metabolic stability, and often improved passive permeability translates directly into superior pharmacokinetic profiles, including higher oral absorption and exposure.[2][9]
Data Presentation: BCP vs. Phenyl Ring in a γ-Secretase Inhibitor
The advantages of the BCP bioisostere are powerfully illustrated by the case of the γ-secretase inhibitor BMS-708,163. The replacement of its central para-substituted fluorophenyl ring with a BCP moiety resulted in a new compound with equipotent activity but vastly improved drug-like properties.[2][9]
| Property | BMS-708,163 (Parent) | Compound 3 (BCP Analogue) | Improvement Factor |
| γ-Secretase IC₅₀ | 0.43 nM | 0.42 nM | Maintained Potency |
| Aqueous Solubility | 0.003 mg/mL | >0.2 mg/mL | >66x |
| Passive Permeability | 0.8 x 10⁻⁶ cm/s | 3.5 x 10⁻⁶ cm/s | ~4.4x |
| Mouse Cₘₐₓ (10 mg/kg, p.o.) | 1.1 µM | 4.0 µM | ~3.6x |
| Mouse AUC (10 mg/kg, p.o.) | 3.6 µM·h | 14.9 µM·h | ~4.1x |
Data synthesized from Stepan, A. F., et al. (2012). J. Med. Chem.[2][9]
Synthetic Pathways to Functionalized BCPs
The utility of BCPs is underpinned by the development of robust synthetic methods to access them. The vast majority of modern syntheses rely on the strain-release reactivity of a key precursor: [1.1.1]propellane .
[1.1.1]Propellane: The High-Energy Precursor
[1.1.1]Propellane is a remarkable molecule containing an inverted tetrahedral geometry at the bridgehead carbons, whose central C1-C3 bond is exceptionally weak and reactive. This high strain energy (66.6 kcal/mol) makes it an ideal starting point for BCP synthesis.[7][8] It is typically generated from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and used in situ or as a solution stored at low temperatures due to its volatility and tendency to polymerize.[14][15]
The core strategy involves the addition of a radical or nucleophile across the central C1-C3 bond, which opens the "propeller" to form a stable BCP scaffold. This process is highly efficient and forms the basis of most functionalization techniques.
Caption: General workflow for BCP synthesis via [1.1.1]propellane.
Key Synthetic Methodologies
-
Atom Transfer Radical Addition (ATRA): This is one of the most powerful and versatile methods for generating functionalized BCPs. A radical, typically generated from an alkyl or aryl halide, adds to propellane. The resulting BCP-1-yl radical then abstracts a halogen atom from another molecule of the halide precursor to propagate the radical chain and yield the 1-halo-3-substituted BCP.[16][17]
-
Causality: The choice of initiator is key. Simple radical initiators like triethylborane (Et₃B) are effective for many substrates.[7][14] However, for more complex or sensitive molecules, visible-light photoredox catalysis provides exceptionally mild conditions and superior functional group tolerance, making it ideal for late-stage functionalization of drug candidates.[7][8][14] The resulting BCP-iodide or -bromide serves as a versatile "handle" for subsequent cross-coupling reactions.[7]
-
-
Organometallic Addition: Nucleophilic reagents such as organolithiums and Grignard reagents can also add across the central bond of propellane.[18] This generates a BCP-anion intermediate, which can then be trapped by a suitable electrophile (e.g., CO₂, aldehydes, or I₂). This pathway offers a complementary approach to radical methods.
-
Post-Synthesis Diversification: Once a primary functionalized BCP is synthesized (e.g., 1-iodo-3-aryl-BCP), the chemical space can be rapidly expanded. The bridgehead iodide is an excellent substrate for a wide array of standard transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the installation of countless different functional groups.[7][14]
Experimental Protocol: Triethylborane-Initiated ATRA of an Alkyl Iodide to [1.1.1]Propellane
This protocol describes a self-validating system for the synthesis of a 1-halo-3-substituted BCP, a key building block for further diversification.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the desired alkyl iodide (1.0 equiv) and a solvent such as THF or dioxane.
-
Addition of Propellane: Add a solution of [1.1.1]propellane (typically 1.2-1.5 equiv, as a standardized solution in a suitable solvent) to the flask via syringe.
-
Initiation: Slowly add triethylborane (Et₃B) (0.2-0.3 equiv, typically as a 1.0 M solution in hexanes) dropwise to the stirred solution at room temperature. Note: The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by opening the flask to air (this deactivates the Et₃B initiator). Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-iodo-3-alkyl-bicyclo[1.1.1]pentane product.
Expanding the Vector Space: Beyond Para-Substitution
While the 1,3-disubstituted BCP is an excellent mimic for para-substituted arenes, recent advances have begun to target other substitution patterns, further expanding the utility of strained ring systems.
-
Ortho/Meta Mimetics: The synthesis of 1,2-difunctionalized BCPs has recently been developed, presenting the first viable BCP-based bioisosteres for ortho- and meta-substituted phenyl rings.[3][4] This breakthrough opens up new avenues for drug design where different substituent vectors are required.
-
Other Scaffolds: Inspired by the success of BCPs, related scaffolds like bicyclo[3.1.1]heptanes (BCHeps) are being explored as potential mimics for meta-substituted rings.[1][13]
Caption: Bioisosteric relationships between arene and BCP substitution patterns.
Conclusion and Future Outlook
Bicyclo[1.1.1]pentanes have cemented their status as a high-value scaffold in the medicinal chemist's toolbox. The ability to replace problematic aromatic rings with a stable, three-dimensional bioisostere that systematically improves solubility, metabolic stability, and pharmacokinetics is a powerful strategy in modern drug discovery. The continued development of novel synthetic methodologies, particularly those that are scalable and tolerant of diverse functional groups, will further accelerate their adoption.[1][19] Future frontiers will likely focus on accessing heteroatom-containing BCPs and achieving selective functionalization of the bridge C-H bonds, which will unlock even more of the potential held within this deceptively simple scaffold.[7][12]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note & Protocol: A Scalable, Process-Oriented Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid for Pharmaceutical Research
Abstract: This document provides a detailed, scalable, and robust synthetic route to 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid, a critical building block in modern medicinal chemistry. The bicyclo[1.1.1]pentane (BCP) scaffold serves as a highly effective saturated bioisostere for the 1,4-disubstituted phenyl ring, often conferring improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1][2] This protocol is designed for researchers in pharmaceutical and process chemistry, emphasizing scalability, safety, and the use of readily available starting materials. We present a multi-step synthesis beginning from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, proceeding through a key 3-iodo-BCP intermediate, and culminating in a Suzuki-Miyaura cross-coupling to install the phenyl moiety.
Strategic Overview: Rationale for the Synthetic Approach
The "escape from flatland" initiative in drug discovery encourages the replacement of planar aromatic rings with three-dimensional saturated scaffolds to improve pharmacological properties and navigate patented chemical space.[1] The BCP core is an ideal para-phenyl bioisostere due to its rigid, linear geometry. Our chosen synthetic strategy prioritizes reliability and scalability over the shortest possible route, reflecting the demands of pharmaceutical development where consistent, large-scale production is paramount.
The retrosynthetic analysis breaks down the target molecule into two key synthons: a BCP core functionalized with an electrophilic handle and a phenyl nucleophile.
Caption: Retrosynthetic analysis of the target molecule.
This strategy hinges on the synthesis of a versatile 3-iodo-BCP intermediate. The carbon-iodine bond is readily formed and serves as an ideal handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis due to its broad functional group tolerance and predictable scalability.
Overall Synthetic Workflow
The synthesis is a four-step process designed for multigram- to kilogram-scale production. Each step has been optimized for high yield and purity, minimizing the need for challenging chromatographic purifications on a large scale.
Caption: The four-step scalable synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This procedure leverages the differential reactivity of the two carboxylic acids after the first esterification, following a highly scalable literature precedent.[1][3]
-
Rationale: The use of thionyl chloride (SOCl₂) in methanol is a classic and cost-effective method for esterification. By carefully controlling stoichiometry and reaction conditions, mono-esterification can be achieved in high yield.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| BCP-1,3-dicarboxylic acid | 156.14 | 200.0 g | 1.28 | 1.0 |
| Methanol (MeOH) | 32.04 | 3.0 L | - | - |
| Thionyl Chloride (SOCl₂) | 118.97 | 275 mL (457 g) | 3.84 | 3.0 |
Step-by-Step Procedure:
-
To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber (for HCl and SO₂), add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol).
-
Add methanol (3.0 L) and begin stirring to form a suspension.
-
Cool the mixture in an ice-water bath to 0-5 °C.
-
Add thionyl chloride (275 mL, 3.84 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20 °C. Vigorous gas evolution will occur.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours). The mixture should become a clear solution.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol and excess SOCl₂.
-
The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by slurrying in cold diethyl ether to afford the product as a white solid.
-
Dry the product in a vacuum oven at 40 °C to a constant weight.
-
Expected Outcome: A white crystalline solid with a typical yield of 80-85%.[3]
Protocol 2: Synthesis of Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
This step utilizes a robust radical decarboxylative iodination (a modified Hunsdiecker reaction), which is more scalable and uses less toxic reagents than traditional methods involving heavy metals.
-
Rationale: The reaction proceeds via a BCP-bridgehead radical, which is trapped by iodine. Using (diacetoxy)iodobenzene as the oxidant is efficient and avoids the need for mercuric oxides used in the original Hunsdiecker reaction.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| Mono-acid (from Protocol 1) | 170.17 | 100.0 g | 0.588 | 1.0 |
| (Diacetoxy)iodobenzene | 322.09 | 227.0 g | 0.705 | 1.2 |
| Iodine (I₂) | 253.81 | 164.0 g | 0.646 | 1.1 |
| Cyclohexane | 84.16 | 2.0 L | - | - |
| tert-Butanol | 74.12 | 500 mL | - | - |
Step-by-Step Procedure:
-
To a 5 L three-necked, jacketed reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the mono-acid from Protocol 1 (100.0 g, 0.588 mol), (diacetoxy)iodobenzene (227.0 g, 0.705 mol), and iodine (164.0 g, 0.646 mol).
-
Add cyclohexane (2.0 L) and tert-butanol (500 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 30 minutes.
-
Under a nitrogen atmosphere, heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS for the disappearance of the starting material (typically 2-4 hours).
-
Once complete, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears, resulting in a pale yellow solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved via vacuum distillation or flash chromatography on silica gel. For large-scale work, direct use in the next step after a solvent swap may be feasible if purity is >90%.
-
Expected Outcome: A colorless to pale yellow oil or low-melting solid. Typical yields range from 60-75%.
Protocol 3: Suzuki-Miyaura Cross-Coupling to Yield Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate
This is the key bond-forming step, utilizing a well-established and highly scalable palladium-catalyzed cross-coupling reaction.
-
Rationale: The Suzuki coupling is a robust C-C bond formation method widely used in the pharmaceutical industry.[4] The choice of a modern, bulky phosphine ligand (e.g., SPhos) can improve reaction efficiency and reduce catalyst loading, which is economically favorable on a large scale.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| Iodo-BCP (from Protocol 2) | 266.05 | 100.0 g | 0.376 | 1.0 |
| Phenylboronic acid | 121.93 | 55.0 g | 0.451 | 1.2 |
| Pd(OAc)₂ | 224.50 | 0.84 g | 0.00376 | 0.01 |
| SPhos | 410.47 | 3.08 g | 0.00752 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 239.0 g | 1.127 | 3.0 |
| 1,4-Dioxane | 88.11 | 1.0 L | - | - |
| Water | 18.02 | 200 mL | - | - |
Step-by-Step Procedure:
-
To a 3 L jacketed reactor, add the iodo-BCP (100.0 g, 0.376 mol), phenylboronic acid (55.0 g, 0.451 mol), and potassium phosphate (239.0 g, 1.127 mol).
-
In a separate flask, prepare the catalyst pre-mixture: dissolve Pd(OAc)₂ (0.84 g, 1 mol%) and SPhos (3.08 g, 2 mol%) in 50 mL of degassed dioxane. Stir for 10 minutes.
-
Evacuate and backfill the main reactor with nitrogen three times.
-
Add degassed 1,4-dioxane (1.0 L) and degassed water (200 mL) to the reactor.
-
Add the catalyst pre-mixture to the reactor via cannula or syringe.
-
Heat the reaction mixture to 80-90 °C and stir overnight (12-18 hours). Monitor reaction completion by LC-MS.
-
Cool the reaction to room temperature and dilute with methyl tert-butyl ether (MTBE) (1 L).
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst. Wash the pad with additional MTBE.
-
Wash the combined organic filtrate with water (2 x 500 mL) and brine (1 x 500 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a solid or oil, can be purified by recrystallization from isopropanol or heptane.
-
Expected Outcome: A white to off-white solid.[5] Typical yields are in the range of 85-95%.
Protocol 4: Saponification to this compound
The final step is a standard ester hydrolysis to yield the target carboxylic acid.
-
Rationale: Saponification with lithium hydroxide is a mild and effective method for hydrolyzing methyl esters without causing epimerization or other side reactions on sensitive substrates.[6]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Equiv. |
| Phenyl-BCP ester (from Protocol 3) | 216.27 | 100.0 g | 0.462 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 29.1 g | 0.693 | 1.5 |
| Tetrahydrofuran (THF) | 72.11 | 800 mL | - | - |
| Water | 18.02 | 400 mL | - | - |
| Hydrochloric Acid (1M HCl) | 36.46 | ~700 mL | - | - |
Step-by-Step Procedure:
-
Dissolve the phenyl-BCP ester (100.0 g, 0.462 mol) in THF (800 mL) in a 3 L round-bottom flask.
-
In a separate beaker, dissolve LiOH·H₂O (29.1 g, 0.693 mol) in water (400 mL).
-
Add the aqueous LiOH solution to the THF solution and stir the resulting mixture at room temperature for 4-6 hours, or until LC-MS analysis shows complete consumption of the starting ester.
-
Concentrate the reaction mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with water (500 mL) and wash with MTBE (2 x 300 mL) to remove any non-polar, non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold deionized water (2 x 200 mL), and then with a small amount of cold hexanes.
-
Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected Outcome: A fine white powder with a typical yield of 90-98%.
Summary of Results & Data
| Step | Product | Starting Material Mass | Product Mass (Typical) | Yield (%) | Purity (by LC-MS/¹H NMR) |
| 1 | 3-(Methoxycarbonyl)-BCP-1-carboxylic acid | 200 g | 185 g | ~85% | >98% |
| 2 | Methyl 3-iodo-BCP-1-carboxylate | 100 g | 110 g | ~70% | >95% |
| 3 | Methyl 3-phenyl-BCP-1-carboxylate | 100 g | 75 g | ~92% | >98% |
| 4 | 3-Phenyl-BCP-1-carboxylic acid | 100 g | 90 g | ~95% | >99% |
Conclusion
This application note details a robust and scalable four-step synthesis of this compound. By utilizing cost-effective starting materials and well-established, scalable reaction classes like radical iodination and Suzuki-Miyaura cross-coupling, this protocol provides a reliable pathway for producing this valuable building block in the quantities required for pharmaceutical research and development. The emphasis on non-chromatographic purifications and process-friendly conditions ensures that this route is amenable to further scale-up in an industrial setting.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Large-Scale Synthesis of Glecaprevir - ChemistryViews [chemistryviews.org]
- 5. capotchem.com [capotchem.com]
- 6. mdpi.com [mdpi.com]
The Rising Star in Medicinal Chemistry: Application Notes for 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid
Introduction: Escaping Flatland in Drug Design
For decades, the phenyl ring has been a cornerstone of medicinal chemistry, featuring in a vast number of approved drugs. However, its flat, aromatic nature can contribute to poor physicochemical properties, such as low solubility and high metabolic liability. The concept of "escaping flatland" – introducing three-dimensional, saturated scaffolds as bioisosteric replacements for planar aromatic rings – has gained significant traction as a strategy to overcome these limitations.[1][2] Among the most promising of these new motifs is the bicyclo[1.1.1]pentane (BCP) core.[3] This highly strained, rigid structure acts as a non-classical bioisostere of a para-substituted phenyl ring, offering a similar exit vector for substituents while presenting a significantly different physicochemical profile.[4][5]
This application note provides a detailed guide to the use of a key BCP building block, 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid , in medicinal chemistry. We will explore the rationale behind its use, provide detailed synthetic protocols, and showcase its application through relevant case studies.
The BCP Advantage: Why Choose this compound?
The strategic replacement of a phenyl ring with a BCP scaffold can confer a multitude of benefits to a drug candidate.[6] this compound is a particularly useful building block as it allows for the introduction of this advantageous scaffold while retaining a key carboxylic acid functional group for further derivatization or interaction with biological targets.
Key Physicochemical Improvements:
-
Enhanced Solubility: The introduction of a saturated, sp³-rich BCP core disrupts the planarity and reduces the lipophilicity often associated with aromatic systems, leading to a significant improvement in aqueous solubility.[7]
-
Improved Metabolic Stability: The C-H bonds of the BCP cage are generally less susceptible to oxidative metabolism compared to the electron-rich phenyl ring, potentially leading to improved pharmacokinetic profiles.[6]
-
Reduced Non-Specific Binding: The decrease in lipophilicity and aromatic character can lead to a reduction in non-specific binding to off-target proteins and membranes.[7]
-
Novel Chemical Space: The unique three-dimensional structure of the BCP scaffold provides an opportunity to explore novel chemical space and develop intellectual property.[8]
The following diagram illustrates the bioisosteric relationship between a para-substituted benzoic acid and this compound.
Caption: Bioisosteric replacement of a phenyl ring with a BCP core.
Synthesis of this compound: A Detailed Protocol
While a variety of methods exist for the synthesis of BCP derivatives, a common and effective approach involves the radical addition to [1.1.1]propellane.[9] The following protocol is adapted from established procedures for the synthesis of arylated BCP carboxylic acids.[7]
Experimental Workflow:
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Bicyclo[1.1.1]pentane Motif: A 3D Bioisostere for Phenyl Rings to Enhance Drug-Like Properties
Application Note & Protocols
Introduction: Escaping Flatland in Drug Design
In the landscape of modern medicinal chemistry, the phenyl ring is a ubiquitous scaffold, present in a vast number of approved pharmaceuticals.[1] However, its planarity and aromatic character frequently contribute to undesirable physicochemical properties, such as poor aqueous solubility, high metabolic liability through cytochrome P450 (CYP450) oxidation, and off-target interactions driven by π-π stacking.[1][2] The concept of "escaping flatland" encourages the replacement of two-dimensional aromatic rings with three-dimensional, saturated bioisosteres to mitigate these issues.[3]
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a highly effective non-classical bioisostere for the para-substituted phenyl ring.[4][5] This rigid, propeller-shaped scaffold maintains a similar distance and vector between its 1 and 3 positions as a 1,4-disubstituted phenyl ring, allowing it to preserve crucial interactions with biological targets.[1] Crucially, the replacement of a planar, sp²-hybridized phenyl ring with the sp³-rich BCP core can dramatically improve a compound's drug-like properties, leading to enhanced solubility, greater metabolic stability, and reduced non-specific binding.[1][4][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid, its incorporation into lead compounds, and the subsequent evaluation of key drug-like properties.
The BCP Advantage: Mechanistic Insights
The improvements in physicochemical properties imparted by the BCP motif are not serendipitous; they are rooted in its unique topology and electronic nature.
-
Enhanced Solubility: The disruption of molecular planarity is a key factor. Flat, aromatic molecules like those containing phenyl rings can pack efficiently into a crystal lattice, leading to high lattice energy and consequently, low aqueous solubility. The rigid, three-dimensional structure of the BCP group disrupts this efficient packing, reducing the energetic penalty for dissolution and thereby increasing solubility.[4][7] In some cases, replacing a phenyl ring with a BCP moiety has been shown to improve aqueous solubility by over 50-fold.[7]
-
Improved Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by CYP450 enzymes, leading to the formation of reactive intermediates like arene oxides.[1] The saturated sp³ carbons of the BCP scaffold are inherently more resistant to such oxidative metabolism.[1][4] While hydroxylation can still occur, it typically proceeds at a slower rate and through different mechanisms, reducing clearance and improving the compound's half-life.
-
Reduced Non-Specific Binding: The lipophilicity and π-system of phenyl rings can lead to non-specific binding to proteins and membranes, a common cause of off-target toxicity. The BCP moiety, being less lipophilic and lacking a π-system, generally exhibits a lower propensity for such interactions.[1]
Caption: Bioisosteric replacement workflow from phenyl to BCP.
Synthesis & Incorporation Protocols
A key challenge in utilizing the BCP motif has been the accessibility of versatile building blocks. Recent advances have made the synthesis of compounds like 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acids more routine.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis adapted from modern methods involving the radical functionalization of [1.1.1]propellane.[8][9][10]
Workflow Diagram
Caption: Synthetic workflow for 3-Phenyl-BCP-1-carboxylic acid.
Step-by-Step Methodology:
-
Generation of [1.1.1]Propellane: Prepare a stock solution of [1.1.1]propellane in a suitable solvent (e.g., Et₂O) following established literature procedures, typically from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[4] The concentration is determined via titration with thiophenol. Caution: [1.1.1]Propellane is highly strained and should be handled with care.
-
Radical Arylation:
-
To a solution of iodobenzene (1.0 eq) in an appropriate solvent (e.g., DMSO) under an inert atmosphere (Argon), add a radical initiator such as AIBN (0.1 eq).
-
Add the solution of [1.1.1]propellane (1.5-2.0 eq) dropwise at room temperature.
-
Irradiate the reaction mixture with a UV lamp (e.g., 365 nm) or heat to initiate the radical reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup and purify the resulting 1-iodo-3-phenylbicyclo[1.1.1]pentane intermediate by column chromatography.
-
-
Carboxylation:
-
Dissolve the purified 1-iodo-3-phenylbicyclo[1.1.1]pentane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (1.1 eq) dropwise and stir for 30-60 minutes at -78 °C to effect the lithium-halogen exchange.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the low temperature.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and acidify with 1M HCl to pH ~2-3.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by recrystallization or column chromatography.
-
Protocol 2: Incorporation into a Parent Molecule via Amide Coupling
This protocol describes a standard procedure for coupling the synthesized BCP-carboxylic acid to a primary or secondary amine in a parent drug molecule (R-NH₂).
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the parent amine (R-NH₂, 1.1 eq) in an anhydrous aprotic solvent such as DMF or CH₂Cl₂ under an inert atmosphere.
-
-
Coupling Reagent Addition:
-
Add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq).
-
Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final BCP-containing amide product by flash column chromatography or preparative HPLC.
-
Evaluation of Drug-Like Properties: Protocols & Data
After successfully replacing a phenyl ring with the 3-phenyl-BCP-1-carboxamide moiety, it is crucial to experimentally validate the expected improvements in physicochemical properties.
Comparative Data: Phenyl vs. BCP Analogs
The following table summarizes representative data from literature, highlighting the typical improvements observed when replacing a para-substituted phenyl ring with a BCP analog.
| Property | Phenyl-Containing Compound | BCP-Containing Compound | Fold Improvement | Reference(s) |
| Aqueous Solubility (µg/mL) | < 0.1 - 1 | 3.2 - 106 | ~30x to >1000x | [7] |
| Lipophilicity (LogD at pH 7.4) | > 4.0 | 2.8 - 3.7 | ~1 log unit reduction | [7] |
| Metabolic Stability (t½ in HLM, min) | 15 | > 60 | > 4x | [4][6] |
| Non-Specific Binding (CHI IAM) | High | Low | Significant Reduction | [1] |
| Permeability (PAMPA, 10⁻⁶ cm/s) | Moderate to High | Moderate to High | Often Maintained or Improved |
HLM: Human Liver Microsomes; CHI IAM: Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes; PAMPA: Parallel Artificial Membrane Permeability Assay.
Protocol 3: Aqueous Solubility Assessment (Thermodynamic Shake-Flask Method)
This "gold standard" method measures the solubility of a compound at equilibrium.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid test compound (ensuring solid is visible) to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, filter the suspension through a 0.45 µm filter or centrifuge at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable solvent (e.g., acetonitrile/water).
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated LC-MS/MS or HPLC-UV method against a standard curve prepared with known concentrations of the compound. The solubility is reported in µg/mL or µM.
Protocol 4: Lipophilicity Determination (Shake-Flask LogD Method)
This protocol measures the distribution coefficient of a compound between n-octanol and an aqueous buffer at a specific pH, providing a measure of its lipophilicity.
Step-by-Step Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) and shake vigorously for 24 hours to pre-saturate each phase with the other. Separate the two phases after they have fully settled.
-
Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-4 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using LC-MS/MS or HPLC-UV.
-
Calculation: Calculate the LogD value using the formula: LogD = log₁₀ (C_oct / C_aq) .
Protocol 5: Metabolic Stability Assessment (Liver Microsomal Stability Assay)
This in vitro assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYP450s, which are abundant in liver microsomes.
Workflow Diagram
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a working solution of human liver microsomes (HLM) in the buffer (e.g., to achieve a final protein concentration of 0.5 mg/mL). Keep on ice.
-
Prepare a solution of the NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM solution and the test compound (at a final concentration of typically 1 µM) at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution.
-
-
Time Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a separate plate containing a cold stop solution (e.g., acetonitrile with an internal standard, IS).
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.
-
Conclusion
The strategic replacement of a phenyl ring with a this compound moiety represents a powerful and validated tactic in modern medicinal chemistry. This bioisosteric substitution can systematically address common liabilities associated with aromatic rings, leading to drug candidates with superior aqueous solubility, enhanced metabolic stability, and a more favorable overall ADME profile. The protocols detailed herein provide a practical framework for researchers to synthesize, incorporate, and evaluate this valuable three-dimensional scaffold, paving the way for the development of safer and more efficacious medicines.
References
- 1. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New method for bicyclo[1.1.1]pentane ketones synthesis | KeAi Publishing [keaipublishing.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. | Semantic Scholar [semanticscholar.org]
- 9. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene [ouci.dntb.gov.ua]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Protocol for the Amidation of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: A Guide for Medicinal Chemists
An Application Guide and Protocol
Introduction: The Rise of Bicyclo[1.1.1]pentane in Drug Discovery
In the landscape of modern medicinal chemistry, the quest to "escape from flatland" has driven the adoption of three-dimensional molecular scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, alkynes, and t-butyl groups.[2][3] The rigid, cage-like structure of BCPs can confer significant advantages over their aromatic counterparts, including enhanced aqueous solubility, improved metabolic stability, and novel intellectual property space.[3][4][5]
The amide bond remains the most ubiquitous functional group in pharmaceuticals, central to the structure of countless therapeutic agents.[6] Consequently, the efficient and reliable formation of amide bonds with BCP-containing building blocks is a critical transformation for drug development professionals. This application note provides a detailed guide to the amidation of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid, a versatile building block for introducing this valuable scaffold. We will explore the mechanistic underpinnings of common coupling strategies and present robust, field-proven protocols suitable for research and development laboratories.
Pillar 1: The Mechanistic Rationale of Amide Bond Formation
The direct condensation of a carboxylic acid and an amine is thermodynamically favorable but kinetically slow, typically requiring harsh conditions that are incompatible with complex molecules.[7] The initial reaction is a simple acid-base neutralization to form a stable carboxylate salt. To facilitate amide bond formation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation".[8] Several classes of coupling reagents have been developed for this purpose, each with a distinct mechanism of action.
Carbodiimide-Mediated Activation (EDC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide widely used for its efficiency and the ease of byproduct removal.[7][9] The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack or Rearrangement: This intermediate can be directly attacked by the amine to form the desired amide. However, it is also prone to an intramolecular acyl transfer, rearranging into a stable N-acylurea byproduct, which halts the productive pathway.[9]
-
Suppression of Side Reactions: To mitigate N-acylurea formation and reduce the risk of racemization at chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed.[7][9] HOBt intercepts the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the amine, ensuring higher yields and stereochemical fidelity.[7]
Uronium/Aminium Salt-Mediated Activation (HATU)
Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are among the most powerful coupling agents, particularly effective for sterically hindered substrates.[10][11]
-
Deprotonation: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion.[12]
-
Activation: This carboxylate attacks HATU to generate a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[11][12]
-
Amide Formation: The amine then attacks the activated ester to yield the final amide product.[12] The pyridine nitrogen atom in the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state, contributing to HATU's high efficiency.[11]
Phosphonium Salt-Mediated Activation (BOP Reagent)
Phosphonium salts like BOP reagent (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) are also highly effective.[13][14] The mechanism is analogous to uronium salts, where the carboxylate attacks the phosphonium center to generate an activated benzotriazolyl ester.[15] While robust, a significant drawback of BOP is the stoichiometric formation of hexamethylphosphoramide (HMPA), a known carcinogen, which has led to the development of safer alternatives like PyBOP.[14][16]
Pillar 2: Comparative Analysis & Protocol Selection
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and safety considerations. For a scaffold like this compound, both EDC/HOBt and HATU represent excellent choices.
| Parameter | EDC / HOBt | HATU |
| Reagent Class | Carbodiimide | Uronium / Aminium Salt |
| Mechanism | Forms an intermediate O-acylisourea, which is converted to an HOBt-active ester.[7] | Forms a highly reactive OAt-active ester directly from the carboxylate.[11][12] |
| Advantages | Cost-effective; water-soluble urea byproduct is easily removed by aqueous workup.[7][9] | High efficiency, especially for sterically hindered substrates; fast reaction rates; low racemization.[10] |
| Disadvantages | Risk of N-acylurea side product if HOBt is omitted; can be less effective for very challenging couplings.[9] | Higher cost; tetramethylurea byproduct can sometimes be difficult to remove; potential for side reactions with nucleophilic functional groups.[17] |
| Typical Base | DIPEA, Triethylamine (TEA), N-Methylmorpholine (NMM)[7][18] | DIPEA (Hünig's base)[11] |
| Typical Solvent | DMF, DCM, Acetonitrile[7][19] | DMF, DCM[11] |
Pillar 3: Experimental Protocols & Workflow
The following protocols provide detailed, step-by-step procedures for the amidation of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) are recommended for optimal results.
Protocol A: EDC/HOBt Mediated Amidation
This protocol is a reliable and cost-effective standard procedure for most amine couplings.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (H-NR¹R²) (1.1 - 1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup solvents: Ethyl Acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIPEA (2.5 equiv) dropwise to the reaction mixture.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes. A slight exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the water-soluble urea byproduct, excess base, and unreacted starting materials.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol B: HATU Mediated Amidation
This protocol is recommended for sterically hindered amines or when Protocol A provides low yields.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (H-NR¹R²) (1.1 - 1.2 equiv)
-
HATU (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup solvents: Ethyl Acetate (EtOAc), 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIPEA (3.0 equiv) dropwise. The solution may turn yellow.
-
Allow the mixture to stir at 0 °C for 15-20 minutes for pre-activation of the carboxylic acid.[7]
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-18 hours. HATU-mediated reactions are often significantly faster than EDC couplings.[20]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Experimental Workflow
Caption: General workflow for the amidation protocol.
Visualization of EDC/HOBt Mechanism
Caption: Mechanism of EDC/HOBt mediated amidation.
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. grokipedia.com [grokipedia.com]
- 15. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]
- 16. peptide.com [peptide.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Esterification Methods for 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid
Introduction: The Significance of Bicyclo[1.1.1]pentane Scaffolds and Their Ester Derivatives
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisostere for para-substituted phenyl rings, often leading to improved physicochemical properties in drug candidates.[1][2] The replacement of a flat aromatic ring with a saturated, sp³-rich BCP scaffold can enhance solubility, improve metabolic stability, and provide novel intellectual property positions.[2] 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a key building block that combines the desirable properties of the BCP core with a phenyl group, offering a versatile platform for further functionalization.
The ester derivatives of this carboxylic acid are of particular interest as they can act as prodrugs, modulate pharmacokinetic properties, or serve as synthetic intermediates for more complex molecules. However, the steric hindrance imposed by the cage-like BCP structure presents a significant challenge for standard esterification procedures. This document provides a detailed guide for researchers on effective esterification methods for this compound, focusing on protocols that overcome the steric demands of the substrate.
Challenges in the Esterification of Sterically Hindered Carboxylic Acids
Traditional esterification methods, such as the Fischer-Speier esterification, which relies on strong acid catalysis and high temperatures, are often inefficient for sterically hindered substrates.[3][4] The bulky nature of the BCP cage restricts access to the carboxylic acid's carbonyl carbon, slowing down the nucleophilic attack by the alcohol. This can lead to low yields, decomposition of starting materials, and the need for harsh reaction conditions that may not be compatible with sensitive functional groups.
To address these challenges, several modern coupling and activation methods have been developed that proceed under milder conditions and are well-suited for sterically demanding molecules. This guide will focus on three such methods:
-
Steglich Esterification: A carbodiimide-mediated coupling reaction.
-
Yamaguchi Esterification: A mixed anhydride approach for highly hindered systems.
-
Mitsunobu Reaction: An alternative pathway involving the activation of the alcohol.
Method 1: Steglich Esterification
The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[3][5] This method is particularly advantageous for sterically hindered substrates due to its mild reaction conditions and high yields.[3][5]
Mechanism and Rationale
The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The alcohol then attacks this intermediate to form the ester and dicyclohexylurea (DCU), a stable byproduct that precipitates from the reaction mixture. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium salt, which is then readily attacked by the alcohol.[3] This catalytic cycle significantly accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct.[3]
Caption: Steglich Esterification Workflow
Detailed Protocol: Synthesis of Methyl 3-Phenylbicyclo[1.1.1]pentane-1-carboxylate
Materials:
-
This compound
-
Methanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add methanol (1.2 eq.) and DMAP (0.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure methyl ester.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Good solubility for reactants; inert. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature for completion. |
| Stoichiometry | Acid:Alcohol:DCC:DMAP = 1:1.2:1.1:0.1 | Slight excess of alcohol and DCC drives the reaction to completion; catalytic DMAP. |
| Work-up | Filtration of DCU, Bicarbonate Wash | Removes the main byproduct; neutralizes any remaining acid. |
Method 2: Yamaguchi Esterification
The Yamaguchi esterification is an exceptionally effective method for the synthesis of esters, particularly from sterically hindered carboxylic acids and alcohols.[6][7][8] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[7][9]
Mechanism and Rationale
The reaction begins with the deprotonation of the carboxylic acid by a base (typically triethylamine), followed by reaction with 2,4,6-trichlorobenzoyl chloride to form a bulky mixed anhydride.[7][9] This anhydride is then treated with DMAP, which acts as a nucleophilic catalyst, regioselectively attacking the less sterically hindered carbonyl of the carboxylic acid to form a highly reactive acylpyridinium intermediate.[9] This intermediate is then readily intercepted by the alcohol to yield the desired ester.[7][9] The steric bulk of the trichlorobenzoyl group directs the nucleophilic attack of DMAP to the desired carbonyl center.
References
- 1. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | MDPI [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 9. Yamaguchi Esterification [organic-chemistry.org]
Incorporating 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid into peptide synthesis
Application Note & Protocol: A Guide to Incorporating 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid into Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a compelling bioisostere for para-substituted phenyl rings and alkynes in medicinal chemistry, offering improved physicochemical properties such as enhanced solubility and metabolic stability. This guide provides a detailed protocol for the incorporation of a key BCP derivative, this compound, into peptide chains. We will delve into the rationale behind its use, optimal coupling strategies to overcome steric challenges, and comprehensive analytical methods for the characterization of the resulting modified peptides.
Introduction: The Strategic Advantage of Bicyclo[1.1.1]pentanes in Peptide Design
The quest for novel peptide-based therapeutics often involves the modification of native sequences to enhance their pharmacological profiles. A key strategy in this endeavor is the use of bioisosteres—chemical groups with similar steric and electronic properties to the functional group they are replacing.[1][2] The 1,4-disubstituted bicyclo[1.1.1]pentane (BCP) core has gained significant traction as a non-classical bioisostere for the para-substituted benzene ring.[3][4]
The rigid, three-dimensional structure of the BCP cage mimics the exit vectors of a para-substituted phenyl ring while offering several advantages:
-
Improved Solubility: The replacement of a flat, aromatic ring with a saturated, 3D scaffold can disrupt crystal packing and increase aqueous solubility.[4][5]
-
Enhanced Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring.[4][6]
-
Novel Chemical Space: The unique geometry of BCPs allows for the exploration of new interactions with biological targets, potentially leading to improved potency and selectivity.[7]
This compound is a particularly valuable building block as it introduces this advantageous scaffold while retaining a carboxylic acid handle for standard peptide synthesis protocols.
Understanding the Challenge: Steric Hindrance in BCP Coupling
The rigid and bulky nature of the bicyclo[1.1.1]pentane cage presents a significant steric challenge during peptide bond formation.[8][9] Both the carboxylic acid at the C1 position and the phenyl group at the C3 position contribute to this steric bulk, which can hinder the approach of the amine component and slow down the coupling reaction. Traditional coupling reagents may prove inefficient, leading to low yields and potential side reactions.[9][10]
To overcome this, the choice of coupling reagent is critical. Reagents known for their high efficiency in coupling sterically hindered amino acids are recommended.[8][11] Urionium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are particularly effective.[12][13] HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester, which then readily reacts with the amine nucleophile.[14][15] The reaction is thought to be facilitated by a neighboring group effect from the pyridine nitrogen, which stabilizes the transition state.[12]
Experimental Protocol: Coupling of this compound
This protocol details the coupling of this compound to the N-terminus of a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | e.g., Advanced ChemBlocks[16] |
| Fmoc-protected amino acid resin (e.g., Fmoc-Ala-Wang resin) | Synthesis Grade | Standard suppliers |
| HATU | Synthesis Grade | Standard suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Standard suppliers |
| Piperidine | Synthesis Grade | Standard suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard suppliers |
| Dichloromethane (DCM) | ACS Grade | Standard suppliers |
| Acetonitrile (ACN) | HPLC Grade | Standard suppliers |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard suppliers |
| Triisopropylsilane (TIS) | Reagent Grade | Standard suppliers |
| Water | HPLC Grade |
Workflow Diagram
Caption: Workflow for BCP incorporation into a peptide.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 10-15 minutes to remove the Fmoc protecting group.
-
Drain the piperidine solution and repeat the deprotection step for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove residual piperidine.
-
-
Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly. This is the activation step, where the reactive OAt-ester is formed.
-
Immediately add the activated acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The extended coupling time is to ensure the reaction goes to completion despite the steric hindrance.
-
Optional: Monitor the coupling progress using a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Air-dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analytical Characterization
Thorough characterization is essential to confirm the successful incorporation of the BCP moiety and to assess the purity of the final peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the primary tool for verifying the identity and purity of the synthesized peptide.[17][18]
-
Expected Outcome: The mass spectrum should show a dominant peak corresponding to the calculated molecular weight of the BCP-containing peptide. The HPLC chromatogram will indicate the purity of the product.
-
Typical LC-MS Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5-95% B over 30-40 minutes |
| Flow Rate | 0.3 mL/min |
| Detection | UV at 214 nm and 280 nm; ESI-MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the presence and integrity of the BCP core.[17][19]
-
Expected ¹H NMR Signatures: The proton NMR spectrum will show characteristic signals for the BCP scaffold. The six bridgehead protons of the BCP cage typically appear as a sharp singlet in the aliphatic region (around 2.3-2.5 ppm). The protons of the phenyl ring will appear in the aromatic region (around 7.2-7.4 ppm).
-
Expected ¹³C NMR Signatures: The carbon NMR will show distinct signals for the quaternary bridgehead carbons and the methylene carbons of the BCP core.
Conclusion
The incorporation of this compound into peptides is a powerful strategy for developing novel therapeutics with improved drug-like properties. While the steric bulk of the BCP moiety presents a synthetic challenge, the use of potent coupling reagents like HATU and optimized reaction conditions can ensure efficient peptide bond formation. The protocols and analytical methods detailed in this guide provide a comprehensive framework for researchers to successfully synthesize and characterize these promising modified peptides, paving the way for the next generation of peptide-based drugs.
References
- 1. drughunter.com [drughunter.com]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 5. pnas.org [pnas.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 14. researchgate.net [researchgate.net]
- 15. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 16. This compound 97% | CAS: 83249-04-1 | AChemBlock [achemblock.com]
- 17. Investigations of the Copper Peptide Hepcidin-25 by LC-MS/MS and NMR + - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclo[1.1.1]pentane (BCP) building block. As BCPs are increasingly recognized as crucial bioisosteres for para-substituted arenes in medicinal chemistry, robust and reproducible synthetic routes are of paramount importance.[1][2][3] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your research endeavors.
Troubleshooting Guide
This section addresses specific experimental issues that may arise during the synthesis of this compound and related derivatives.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a 1,3-disubstituted BCP, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield in BCP synthesis is a common issue that can stem from several factors, primarily related to the stability and reactivity of the starting materials and intermediates.
Probable Causes & Solutions:
-
Degradation of [1.1.1]Propellane: The most common precursor, [1.1.1]propellane, is a highly strained and reactive molecule.[4][5] It is prone to oligomerization, especially under acidic conditions or in the presence of certain metals.
-
Solution: Ensure your [1.1.1]propellane solution is freshly prepared or properly stored. It is crucial to use it under inert and anhydrous conditions. Many modern protocols utilize in situ generation or commercially available stabilized solutions to circumvent handling the neat substance.
-
-
Inefficient Radical/Anion Trapping: The synthesis of 1,3-disubstituted BCPs often proceeds through radical or anionic intermediates formed by the ring-opening of [1.1.1]propellane.[6] Inefficient trapping of these intermediates can lead to undesired side reactions.
-
Solution: Optimize the concentration of your trapping agent. In radical reactions, ensure your initiator (e.g., AIBN, triethylborane) is used at the correct catalytic loading and that the reaction temperature is optimal for its decomposition.[3] For anionic reactions, the choice of solvent and temperature is critical to control the reactivity of the organometallic intermediate.
-
-
Substrate Incompatibility: The functional groups on your phenyl precursor or other reagents may not be compatible with the reaction conditions.
-
Solution: Review the functional group tolerance of your chosen synthetic route. For instance, free amine groups may not be tolerated in reactions initiated by boranes due to complexation.[3] Protecting group strategies may be necessary for sensitive functionalities.
-
-
Incorrect Reaction Conditions: Temperature, concentration, and reaction time are critical parameters.
-
Solution: A systematic optimization of reaction conditions is recommended. For photocatalyzed reactions, the choice of photocatalyst, solvent, and light source wavelength can significantly impact the yield.[7]
-
Issue 2: Formation of Oligomeric Byproducts
Question: My reaction mixture shows a significant amount of high molecular weight species, which I suspect are oligomers of the BCP core. How can I prevent this?
Answer:
Oligomerization is a well-documented side reaction in BCP synthesis, arising from the high reactivity of the [1.1.1]propellane starting material.[5]
Probable Causes & Solutions:
-
High Concentration of [1.1.1]Propellane: An excess of [1.1.1]propellane relative to the trapping reagent can lead to self-reaction.
-
Solution: Employ high dilution conditions or the slow addition of the [1.1.1]propellane solution to the reaction mixture containing the trapping agent. This maintains a low instantaneous concentration of the propellane, favoring the desired intermolecular reaction over oligomerization.
-
-
Slow Trapping of the BCP Intermediate: If the generated BCP radical or anion is not trapped quickly, it can react with another molecule of [1.1.1]propellane, initiating oligomerization.
-
Solution: Ensure your trapping reagent is sufficiently reactive under the chosen conditions. For less reactive trapping agents, you may need to explore alternative synthetic routes, such as those that do not involve [1.1.1]propellane, for instance, via carbene addition to bicyclo[1.1.0]butanes.[4]
-
Issue 3: Difficulty in Purification
Question: I am struggling to purify my target this compound from the reaction mixture. What are the recommended purification strategies?
Answer:
Purification of BCP derivatives can be challenging due to their often non-polar nature and the presence of structurally similar byproducts.
Recommended Purification Strategies:
-
Acid-Base Extraction: For the target carboxylic acid, an acid-base extraction is a highly effective initial purification step.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous basic solution (e.g., saturated sodium bicarbonate, 1M sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Wash the organic layer to remove any remaining basic solution.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2-3, which will precipitate the desired carboxylic acid.
-
Extract the precipitated product back into an organic solvent, dry the organic layer, and concentrate to yield the purified product.
-
-
Chromatography: If impurities persist after extraction, column chromatography on silica gel is a standard next step.
-
Solvent System: A gradient of ethyl acetate in hexanes is a good starting point. The addition of a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material. Common solvents for recrystallization of BCP carboxylic acids include ethyl acetate/hexanes or acetone/water mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing this compound?
A1: The synthesis of 1,3-disubstituted BCPs like this compound primarily follows two major pathways:
-
Functionalization of [1.1.1]Propellane: This is the most common approach and involves the ring-opening of [1.1.1]propellane with a phenyl-containing radical or nucleophile, followed by trapping of the resulting BCP intermediate with a carboxylate equivalent (or a precursor that can be converted to a carboxylic acid).[5][8] Multicomponent reactions involving [1.1.1]propellane are also gaining prominence for their efficiency in building molecular complexity.[1][2]
-
Carbene Addition to Bicyclo[1.1.0]butanes: An alternative route that avoids the use of [1.1.1]propellane involves the addition of a carbene to a 3-phenylbicyclo[1.1.0]butane derivative.[4][7][9] This method can provide access to a variety of substituted BCPs.
Q2: Why are Bicyclo[1.1.1]pentanes considered important in drug discovery?
A2: Bicyclo[1.1.1]pentanes are highly valued in medicinal chemistry as "bioisosteres" for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2][3] Replacing these common motifs with a BCP core can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties, such as:
-
Increased aqueous solubility. [2]
-
Improved metabolic stability. [2]
-
Enhanced membrane permeability. [2]
-
Escape from "flatland": The introduction of a 3D, sp³-rich scaffold can improve binding selectivity and reduce off-target effects.[10]
Q3: Can I synthesize unsymmetrically 1,3-disubstituted BCPs, and what are the challenges?
A3: Yes, the synthesis of unsymmetrically 1,3-disubstituted BCPs is a key objective in the field. However, it presents a significant challenge because the reactive intermediates generated from [1.1.1]propellane need to be selectively functionalized in a stepwise or controlled manner to avoid the formation of symmetric products.[6] Modern methods, including multicomponent reactions and the use of pre-functionalized BCP building blocks, are being developed to address this challenge.[11][12]
Q4: Are there any safety considerations I should be aware of when working with [1.1.1]propellane?
A4: Yes, [1.1.1]propellane is a high-energy molecule due to its significant ring strain. While it can be handled safely in solution, neat [1.1.1]propellane is known to be explosive and should be handled with extreme caution. It is highly recommended to use commercially available solutions or generate it in situ for immediate consumption. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocol: Synthesis of a BCP Carboxylic Acid Derivative
This protocol is a representative example of a modern approach to the synthesis of a 1,3-disubstituted BCP carboxylic acid derivative, adapted from literature procedures.
Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid
This two-step procedure starts from the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Step 1: Monoesterification
-
To a stirred solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.56 g, 10.0 mmol) in methanol (100 mL), add trimethylsilyl chloride (1.27 mL, 10.0 mmol) dropwise at room temperature.[13]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting diacid is consumed.
-
Remove the volatiles under reduced pressure.
-
The crude product can often be used in the next step without further purification. If necessary, purify by dissolving the residue in a 1:1 mixture of hexane and methyl tert-butyl ether (MTBE), filtering through a short plug of silica gel, and concentrating the filtrate.[14]
Step 2: Selective Saponification (if starting from a diester)
For instances where a diester is formed and a mono-acid is desired, a selective saponification can be performed.
-
Dissolve the crude diester in a suitable solvent such as tetrahydrofuran (THF).
-
Add a carefully controlled amount of an aqueous base, such as lithium hydroxide (LiOH·H₂O, typically 0.9-1.1 equivalents).[10][15]
-
Heat the mixture (e.g., to 50 °C) and monitor the reaction progress carefully by TLC or LC-MS.[10]
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with water and perform an extraction with an organic solvent (e.g., MTBE) to remove any unreacted diester.
-
Acidify the aqueous layer with 1M HCl to a pH of approximately 3.
-
The desired mono-acid will precipitate and can be collected by filtration or extracted with an organic solvent like ethyl acetate.[10]
| Parameter | Value | Rationale |
| Starting Material | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid | Commercially available and a stable precursor. |
| Reagents (Step 1) | Methanol, Trimethylsilyl chloride | TMSCl facilitates the monoesterification under mild conditions. |
| Reagents (Step 2) | LiOH·H₂O, THF | Careful control of stoichiometry allows for selective monosaponification. |
| Typical Yield | >80% for monoesterification | This reaction is generally high-yielding. |
Visualizations
Reaction Mechanism: Radical Addition to [1.1.1]Propellane
Caption: Generalized radical addition mechanism for BCP synthesis.
Troubleshooting Workflow: Low Product Yield
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. General and Practical Route to Diverse 1-(Difluoro)alkyl-3-aryl Bicyclo[1.1.1]pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid and Its Derivatives
Welcome to the technical support center for the purification of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common purification challenges encountered during your experiments. Bicyclo[1.1.1]pentanes (BCPs) are gaining significant attention as bioisosteres for para-substituted phenyl rings in drug discovery, making robust purification protocols essential.[1] This resource is structured in a question-and-answer format to directly address specific issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My TLC of the crude this compound shows significant streaking. What is causing this and how can I fix it?
Answer:
Streaking of carboxylic acids on silica gel TLC plates is a common issue arising from strong interactions between the acidic proton of the carboxylic acid and the polar stationary phase (silica gel).[2][3][4] This can lead to a continuous distribution of the analyte between the mobile and stationary phases rather than discrete spotting, making it difficult to assess purity and identify components.
Causality: The silica gel surface is rich in silanol groups (Si-OH), which are acidic and can form strong hydrogen bonds with your carboxylic acid.[4] This strong interaction can lead to slow and uneven elution, resulting in a streak rather than a well-defined spot.
Troubleshooting Protocol:
-
Mobile Phase Modification: The most effective way to combat streaking is to add a small amount of a volatile acid to your eluent.
-
Recommended Additive: Add 0.5-1% acetic acid or formic acid to your mobile phase.[3]
-
Mechanism of Action: The added acid protonates the silica gel surface and the carboxylate anions of your sample, reducing the strong ionic interactions and allowing for a more uniform elution.
-
-
Solvent System Optimization:
-
If you are using a standard ethyl acetate/hexane system, the addition of a more polar solvent like methanol in a small percentage (e.g., 1-5%) along with the acetic acid can sometimes improve spot shape.
-
Visualizing the Problem and Solution:
Caption: Troubleshooting TLC streaking of carboxylic acids.
FAQ 2: I am having difficulty removing non-polar impurities from my 3-Phenyl-BCP-carboxylic acid. What is the most effective preliminary purification step?
Answer:
For removing non-polar, neutral impurities from a carboxylic acid, an acid-base extraction is a highly effective and classical purification technique.[5][6] This method leverages the acidic nature of your target compound to selectively move it into an aqueous phase, leaving non-polar impurities behind in the organic phase.
Expertise & Experience: The rigid, three-dimensional structure of the BCP core coupled with the phenyl group gives the molecule significant non-polar character. However, the carboxylic acid functionality provides a handle for selective extraction.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its more water-soluble carboxylate salt and move into the aqueous layer.
-
Separation: Separate the aqueous and organic layers. The organic layer contains the non-polar impurities. You can perform a second extraction of the organic layer with fresh basic solution to maximize the recovery of your acid.
-
Back-Extraction (Optional): Wash the combined aqueous layers with fresh organic solvent to remove any remaining non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, until the pH is acidic (pH ~2). Your purified carboxylic acid will precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Visual Workflow for Acid-Base Extraction:
Caption: Workflow for acid-base extraction purification.
FAQ 3: My 3-Phenyl-BCP-carboxylic acid "oils out" during recrystallization. How can I promote crystal formation?
Answer:
"Oiling out" during recrystallization occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common for compounds that have a relatively low melting point or when the cooling process is too rapid. The rigid structure of the BCP core can sometimes make crystallization challenging.
Trustworthiness of the Protocol: This protocol is a self-validating system. By systematically adjusting solvent polarity and cooling rates, you can identify the optimal conditions for crystallization.
Troubleshooting Protocol for Recrystallization:
-
Solvent System Selection: The key is to find a solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Single Solvents to Try: Toluene, ethyl acetate, or a mixture of isopropanol and water.
-
Solvent Pair Approach: A good starting point is a solvent in which the compound is soluble (e.g., ethyl acetate or acetone) and a non-solvent in which it is insoluble (e.g., hexanes or heptane).
-
-
Step-by-Step Recrystallization from a Solvent Pair (e.g., Ethyl Acetate/Hexanes): a. Dissolve the crude product in a minimal amount of hot ethyl acetate. b. While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness. c. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature. Do not disturb the flask. e. If no crystals form, try scratching the inside of the flask with a glass rod at the meniscus to induce nucleation. f. If still no crystals form, place the flask in an ice bath, and then in a freezer if necessary. g. If the product still oils out, redissolve it by heating and add a slightly larger volume of the good solvent (ethyl acetate) before repeating the slow cooling process.
Data on Common Recrystallization Solvents for Aromatic Carboxylic Acids:
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Toluene | Low | 111 | Good for many aromatic compounds. |
| Ethyl Acetate/Hexanes | Medium/Low | 77/69 | A versatile solvent pair for adjusting polarity. |
| Isopropanol/Water | High | 82/100 | Effective for more polar compounds. |
| Acetic Acid/Water | High | 118/100 | Can be effective but residual acetic acid can be an issue.[7] |
FAQ 4: I need to purify my 3-Phenyl-BCP-carboxylic acid derivative by column chromatography. What conditions do you recommend?
Answer:
Column chromatography is a powerful technique for purifying 3-Phenyl-BCP-carboxylic acid and its derivatives, especially for removing closely related impurities.
Authoritative Grounding: Based on purification protocols for similar BCP derivatives, a gradient elution on silica gel is generally effective. The addition of a small amount of acid to the mobile phase is crucial to prevent tailing, as discussed in FAQ 1.
Recommended Column Chromatography Protocol:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point.
-
Eluent Preparation: Prepare two stock solutions: one of pure hexanes and another of ethyl acetate containing 1% acetic acid.
-
Gradient: Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. A typical gradient might be from 10% to 50% ethyl acetate over several column volumes.
-
-
Sample Loading:
-
Dry Loading: For best results, pre-adsorb your crude product onto a small amount of silica gel. Dissolve your compound in a minimal amount of a volatile solvent (e.g., DCM), add silica gel, and evaporate the solvent to dryness. This dry powder can then be carefully added to the top of your column.
-
Wet Loading: If your compound is very soluble in the initial mobile phase, you can dissolve it in a minimal amount of the starting eluent and load it directly onto the column.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guide to Column Chromatography Setup:
Caption: Step-by-step workflow for column chromatography.
FAQ 5: How can I assess the purity of my final 3-Phenyl-BCP-carboxylic acid product?
Answer:
A multi-technique approach is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful methods for this purpose.
HPLC Analysis:
-
Method: A reversed-phase HPLC method is typically suitable.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, with 0.1% trifluoroacetic acid (TFA) or formic acid in both solvents, is commonly used. The acid in the mobile phase ensures the carboxylic acid is protonated, leading to sharp peaks.
-
Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm) is appropriate.
-
Purity Assessment: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
NMR Analysis:
-
¹H NMR: A proton NMR spectrum will provide structural confirmation. The presence of sharp, well-resolved peaks and the absence of signals corresponding to impurities are indicative of high purity. Integration of the aromatic protons against the BCP bridgehead protons can confirm the structure.
-
Quantitative NMR (qNMR): For an absolute purity determination, qNMR can be performed by adding a certified internal standard with a known purity to a precisely weighed sample.
Summary of Analytical Techniques for Purity Assessment:
| Technique | Primary Use | Typical Purity (%) | Limit of Detection |
| HPLC | Quantification of the main component and impurities. | >99% | ~0.01% for UV-active impurities. |
| ¹H NMR | Structural confirmation and identification of major impurities. | >98% | ~0.1-1% for structural impurities. |
| qNMR | Absolute purity determination. | >99% | Dependent on the internal standard. |
References
- 1. reddit.com [reddit.com]
- 2. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 3. chembam.com [chembam.com]
- 4. researchgate.net [researchgate.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. reddit.com [reddit.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Improving yield and purity in 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid synthesis
Technical Support Center: Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Introduction
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical bioisostere for 1,4-disubstituted phenyl rings in modern medicinal chemistry.[1][2][3][4] Its rigid, linear, and three-dimensional structure can significantly improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability, without compromising biological potency.[2][4] this compound is a key building block that incorporates this valuable motif.
This guide provides in-depth technical support for researchers engaged in its synthesis. It is structured to address common challenges, offering troubleshooting advice and optimized protocols grounded in mechanistic principles to enhance yield, purity, and reproducibility.
Synthetic Overview: The Propellane Route
The most common and versatile route to 1,3-disubstituted BCPs involves the ring-opening of [1.1.1]propellane.[5][6] This highly strained molecule readily reacts with a wide range of radical and anionic species.[1][5][6] For the synthesis of the target compound, a phenyl-containing nucleophile or radical is added to [1.1.1]propellane, followed by the introduction of the carboxylic acid moiety, often via quenching with carbon dioxide.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Question 1: My overall yield is consistently low. What are the most critical reaction parameters to investigate?
Answer: Low yield is often traced back to one of three areas: the stability and concentration of the [1.1.1]propellane solution, the efficiency of the phenyl nucleophile/radical generation, and competitive side reactions.
-
[1.1.1]Propellane Handling: Propellane is highly reactive and prone to polymerization or reaction with trace impurities.[5]
-
Insight: Ensure your propellane solution is freshly prepared or has been properly stored under an inert atmosphere at low temperatures (-20°C or below). Its concentration should be accurately determined before use, as it can degrade over time.
-
Actionable Advice: Titrate a small aliquot of the propellane solution before each reaction to confirm its molarity. Avoid exposing the solution to air or moisture.
-
-
Inefficient Phenyl Anion Addition: If using an organometallic route (e.g., phenyllithium or a phenyl Grignard reagent), the efficiency of the addition is paramount.
-
Insight: These reactions can be sluggish and require elevated temperatures to proceed effectively, which can also promote side reactions.[7]
-
Actionable Advice: For Grignard additions, heating in a sealed tube may be necessary.[7] Ensure the organometallic reagent is of high quality and freshly titrated. The solvent choice is also critical; ethereal solvents like THF or diethyl ether are standard.
-
-
Radical Pathway Issues: If employing a radical-based approach (e.g., from an aryl halide), incomplete initiation or radical trapping can lower yields.
-
Insight: Radical reactions are often sensitive to inhibitors. The choice and concentration of the radical initiator (e.g., AIBN, triethylborane) are crucial for efficient reaction kinetics.[7][8]
-
Actionable Advice: Degas all solvents thoroughly to remove oxygen, a known radical scavenger. Optimize the initiator concentration; too little results in slow or incomplete reaction, while too much can lead to unwanted side products.
-
Question 2: I am observing significant amounts of a polymeric byproduct that is difficult to remove. What causes this and how can I prevent it?
Answer: Polymerization is the most common side reaction of [1.1.1]propellane. It occurs when a BCP radical or anion intermediate reacts with another molecule of propellane instead of the intended trapping agent.
-
Causality: This is a concentration-dependent issue. If the concentration of propellane is too high relative to the phenyl species and the subsequent trapping agent (e.g., CO2), oligomerization becomes kinetically favorable. The mechanism involves the propagation of a bicyclo[1.1.1]pentyl radical or anion.
-
Prevention Strategy:
-
Slow Addition: Add the [1.1.1]propellane solution slowly (e.g., via syringe pump) to a solution of the phenylating reagent. This maintains a low instantaneous concentration of propellane, favoring the desired 1:1 addition.
-
Inverse Addition: Alternatively, slowly add the phenylating reagent to the propellane solution. The best method may depend on the specific reagents used.
-
Optimize Stoichiometry: Use a slight excess of the phenylating reagent relative to propellane to ensure the propellane is consumed quickly in the desired reaction.
-
Question 3: My final product is contaminated with an impurity that has a similar polarity, making chromatographic purification difficult. What is the likely identity of this impurity and how can I remove it?
Answer: A common and challenging impurity is the corresponding biphenyl derivative (e.g., biphenyl-4-carboxylic acid if using a 4-substituted phenyl precursor). This arises from the coupling of the phenylating reagent. Another possibility is a ring-opened product like a methylenecyclobutane derivative, which can form under certain cationic or transition-metal-catalyzed conditions.[9][10]
-
Identification: The best way to identify the impurity is through LC-MS and NMR analysis. The biphenyl impurity will have a distinct aromatic proton/carbon signature and a higher molecular weight.
-
Purification & Prevention:
-
Crystallization: this compound is a crystalline solid. Careful recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) is often the most effective method for removing impurities with similar polarity.
-
Acid-Base Extraction: As the product is a carboxylic acid, a thorough acid-base workup can be very effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a mild base (e.g., saturated NaHCO3 solution) to extract the product into the aqueous layer. The organic layer will retain non-acidic impurities. Re-acidify the aqueous layer with dilute HCl and extract the pure product back into an organic solvent.[11][12] This is particularly effective for removing non-acidic byproducts.
-
Prevention: To prevent biphenyl formation, ensure reaction conditions do not excessively favor radical-radical coupling or oxidative side reactions of the phenylating agent.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | 1. Degraded [1.1.1]propellane solution.2. Inefficient nucleophilic/radical addition.3. Presence of radical inhibitors (e.g., O2). | 1. Use freshly prepared or titrated propellane.2. Optimize temperature and reagent stoichiometry.3. Thoroughly degas all solvents and reagents. |
| Polymer Formation | High instantaneous concentration of propellane. | Employ slow addition (syringe pump) of propellane to the reaction mixture. |
| Difficult Purification | Formation of biphenyl or other side products with similar polarity. | 1. Perform a careful acid-base extraction.2. Optimize purification via recrystallization.3. Confirm impurity structure via MS/NMR. |
| Inconsistent Results | Moisture or air sensitivity of reagents (e.g., organometallics). | Use anhydrous solvents and maintain a strict inert (N2 or Ar) atmosphere throughout the experiment. |
Optimized Experimental Protocol: Radical Pathway
This protocol outlines a general procedure for the synthesis via a radical pathway, which often offers better functional group tolerance than anionic methods.[6]
Step 1: Generation of the BCP-Iodo Intermediate
-
To a degassed solution of iodobenzene (1.2 equivalents) in an appropriate solvent (e.g., THF or dioxane) add a solution of [1.1.1]propellane (1.0 equivalent) and a radical initiator such as triethylborane (0.1 equivalents) at room temperature under an argon atmosphere.
-
The reaction is often rapid. Monitor by TLC or GC-MS for the consumption of the starting material. The product of this step is 1-iodo-3-phenylbicyclo[1.1.1]pentane.
Step 2: Carboxylation
-
Cool the reaction mixture containing the iodo-BCP to -78°C.
-
Slowly add a solution of t-butyllithium (2.2 equivalents) in pentane. The reaction mixture will typically turn yellow, indicating the formation of the BCP-lithium species.
-
Stir for 30-60 minutes at -78°C.
-
Bubble dry carbon dioxide gas through the solution for 20-30 minutes, or pour the reaction mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
Step 3: Workup and Purification
-
Quench the reaction with water.
-
Perform an acid-base extraction as described in Question 3 . Acidify the final aqueous layer to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system.
Visualized Workflow & Mechanisms
General Synthetic Workflow
This diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.
Caption: Synthetic workflow for this compound.
Mechanism: Propellane Polymerization Side Reaction
This diagram shows the undesired chain-reaction pathway that leads to polymer formation.
Caption: Undesired polymerization pathway of [1.1.1]propellane.
References
- 1. researchgate.net [researchgate.net]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. mdpi.com [mdpi.com]
- 4. Reactions of 2-Aryl-1,3-Dithianes and [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationalizing the diverse reactivity of [1.1.1]propellane through σ–π-delocalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01386B [pubs.rsc.org]
- 6. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,3-Difunctionalization of [1.1.1]propellane through iron-hydride catalyzed hydropyridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid and its precursors. This resource is designed for researchers, medicinal chemists, and process development professionals who are incorporating the bicyclo[1.1.1]pentane (BCP) scaffold into their work. As a highly sought-after bioisostere for the para-substituted phenyl ring, the BCP moiety offers significant advantages in improving physicochemical properties such as solubility and metabolic stability.[1][2][3] However, its synthesis, stemming from the highly strained and reactive intermediate [1.1.1]propellane, presents unique challenges.[4][5]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common side reactions and experimental difficulties. We will delve into the causality behind these issues and provide field-proven protocols to overcome them.
Section 1: Handling the Key Precursor, [1.1.1]Propellane
The journey to virtually all 1,3-disubstituted BCPs begins with [1.1.1]propellane. This molecule's immense strain energy (est. 102 kcal/mol) is the driving force for its synthetic utility but also the source of its instability.[5] Understanding and controlling its reactivity is paramount.
FAQ 1: My reaction involving [1.1.1]propellane resulted in a low yield of the desired product and a significant amount of an intractable, insoluble white precipitate. What is this byproduct?
Answer: You are likely observing the polymerization of [1.1.1]propellane. The central C1-C3 bond is exceptionally weak and susceptible to homolytic or anionic cleavage. Once initiated, this cleavage can trigger a rapid chain reaction where propellane molecules add to one another, forming rigid-rod polymers known as poly-[1.1.1]propellanes or "[n]staffanes".[4][5][6] This process is a common and significant side reaction that competes directly with the desired functionalization reaction.[7][8]
The polymerization can be initiated by various sources, including trace impurities, light, heat, or even high concentrations of the propellane itself. Radical initiators or anionic reagents used in your main reaction are particularly effective at starting this process.[5]
Caption: Competing pathways for [1.1.1]propellane.
FAQ 2: How can I mitigate the polymerization of [1.1.1]propellane to improve the yield of my desired functionalized BCP?
Answer: Controlling polymerization requires careful management of the reaction conditions to favor the trapping of the BCP intermediate over propagation.
Key Strategies to Minimize Polymerization:
| Strategy | Rationale & Causality |
| High Dilution | Lowering the concentration of [1.1.1]propellane reduces the probability of a reactive intermediate encountering another propellane molecule before it can be trapped by the desired reagent. |
| In Situ Generation | Synthesizing the propellane in the reaction vessel and having it react immediately avoids isolating the unstable compound and minimizes its decomposition or polymerization over time. A well-regarded procedure starts from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with methyllithium.[9][10] |
| Continuous Flow Synthesis | This is an advanced technique where propellane is generated on-demand in a flow reactor and immediately mixed with the reagent stream.[11][12] This method offers superior control over concentration, temperature, and reaction time, effectively suppressing polymerization and enhancing safety for scale-up operations. |
| Slow Addition of Reagents | Slowly adding the radical initiator or nucleophile to the solution of propellane and the trapping agent ensures that the concentration of the reactive BCP intermediate remains low at any given moment, favoring the trapping pathway. |
| Low Temperature | [1.1.1]Propellane is typically handled in solution at low temperatures (e.g., -78 °C to 0 °C) to reduce its rate of thermal decomposition and unsolicited polymerization.[4][5] |
Section 2: Troubleshooting Side Reactions in BCP Core Formation
The synthesis of this compound can be approached via a multi-component radical reaction or a more stepwise approach. Each has common pitfalls.
FAQ 3: I am attempting a radical-mediated synthesis using [1.1.1]propellane, a phenyl source (e.g., iodobenzene), and a carboxyl source. Besides polymerization, I am observing significant formation of homocoupled phenyl species and simple 1-phenylbicyclo[1.1.1]pentane. Why?
Answer: This issue points to a mismatch in reaction kinetics and the efficiency of the radical cascade. In a multi-component radical reaction, the sequence of events must be precisely orchestrated.
Analysis of Potential Failure Points:
-
Inefficient Phenyl Radical Trapping: The reaction likely proceeds by the addition of a phenyl radical to [1.1.1]propellane, forming a 3-phenylbicyclo[1.1.1]pent-1-yl radical. If this radical is not immediately trapped by your carboxyl source (or its precursor), it can abstract a hydrogen atom from the solvent or another species in the mixture, yielding the undesired 1-phenylbicyclo[1.1.1]pentane.
-
Poor Chain Transfer: The efficiency of the subsequent trapping step is critical. Some trapping agents have low chain-transfer constants, leading to the BCP radical intermediate preferring to initiate polymerization or engage in other side reactions.[8]
-
Competing Radical Pathways: The phenyl radicals themselves can undergo side reactions, such as dimerization to form biphenyl, if their concentration is too high or if the propellane is not a sufficiently competitive substrate.
Troubleshooting Protocol: Optimizing a Radical Cascade
-
Reagent Stoichiometry and Order of Addition:
-
Ensure the [1.1.1]propellane is in slight excess relative to the radical precursor (e.g., iodobenzene) to maximize the initial addition step.
-
The final trapping agent should be present in a significant excess to ensure the BCP radical is captured efficiently.
-
Consider generating the phenyl radical slowly (e.g., via slow addition of an initiator or using photoredox catalysis) in the presence of both propellane and the final trap.[3][13]
-
-
Choice of Solvent: Use solvents that are poor hydrogen atom donors (e.g., benzene, t-butanol, DCM) to minimize premature quenching of the BCP radical intermediate.
-
Evaluate Your Carboxyl Source: Direct trapping with CO₂ can be inefficient. Consider using a more reactive surrogate that can be later converted to the carboxylic acid.
FAQ 4: I tried to react [1.1.1]propellane with an electrophile to form a BCP cation, hoping to trap it with benzene. The reaction failed, yielding a complex mixture of rearranged products. Is this approach viable?
Answer: The direct electrophilic activation of [1.1.1]propellane is exceptionally challenging and a common pitfall for those new to BCP chemistry. The resulting bicyclo[1.1.1]pentyl cation is highly unstable and prone to rapid rearrangement and decomposition, often forming more stable cyclobutyl or methylenecyclobutene structures.[14][15][16] This pathway is generally not a synthetically useful route for creating 1,3-disubstituted BCPs unless specific stabilizing strategies are employed, such as the use of halogen-bond complexes to pre-organize the nucleophile and stabilize the transition state.[14][15] For the synthesis of your target molecule, radical- or anion-based strategies are far more reliable.
Section 3: Alternative Stepwise Synthesis & Associated Problems
A robust alternative involves synthesizing bicyclo[1.1.1]pentane-1,3-dicarboxylic acid first, and then selectively modifying the two bridgehead positions.[17][18]
FAQ 5: I am attempting to make 3-(Benzyloxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid from the corresponding diacid as an intermediate. My reaction yields a difficult-to-separate mixture of starting material, the desired mono-ester, and the di-benzyl ester. How can I improve the selectivity for mono-esterification?
Answer: Achieving selective mono-functionalization of a symmetric dicarboxylic acid is a classic synthetic challenge. The statistical product distribution (1:2:1 of diacid:monoester:diester) is often the default outcome. Overcoming this requires precise control.
Protocol for Selective Mono-Saponification (An Alternative Route):
A more controllable approach is often to form the diester first and then selectively hydrolyze one of the ester groups. The mono-saponification of dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate has been reported with good success.[2]
-
Starting Material: Dibenzyl bicyclo[1.1.1]pentane-1,3-dicarboxylate.
-
Reagent: Lithium hydroxide monohydrate (LiOH·H₂O).
-
Stoichiometry: This is the most critical parameter. Use a slight sub-stoichiometric amount of LiOH (e.g., 0.9-0.95 equivalents) relative to the diester. This ensures there is insufficient base to hydrolyze both ester groups, leaving some diester behind but maximizing the yield of the desired mono-acid.
-
Solvent & Temperature: Tetrahydrofuran (THF) at elevated temperatures (e.g., 50-60 °C) is effective.[2]
-
Workup: After the reaction, a careful aqueous workup is required. Do not acidify the aqueous layer immediately. First, wash with an organic solvent (e.g., ether or DCM) to remove the unreacted dibenzyl ester. Then, carefully acidify the aqueous layer to a pH of ~2-3, which will precipitate the desired mono-acid product, allowing it to be extracted or filtered.
Caption: Controlled stepwise synthesis workflow.
References
- 1. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 2. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1.1.1-Propellane - Wikipedia [en.wikipedia.org]
- 5. Propellane [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5405550A - Compounds and methods based on [1.1.1]propellane - Google Patents [patents.google.com]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives [researchrepository.ucd.ie]
- 12. A continuous flow synthesis of [1.1.1]propellane and bicyclo[1.1.1]pentane derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid in organic solvents
Welcome to the technical support guide for 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Ph-BCP-COOH). This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this unique molecule. As a bioisostere for para-substituted phenyl rings, the bicyclo[1.1.1]pentane (BCP) core is increasingly used to improve physicochemical properties like solubility and metabolic stability in drug candidates.[1][2][3] However, the rigid, crystalline nature of Ph-BCP-COOH itself can present handling and solubility issues in various organic solvents. This guide provides in-depth, field-proven troubleshooting strategies and foundational knowledge to ensure your experiments proceed smoothly.
Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility of this compound.
Q1: Why is this compound poorly soluble in some common organic solvents?
A: The solubility behavior of this compound is governed by the interplay of its three distinct structural features: a nonpolar phenyl group, a rigid, saturated bicycloalkane core, and a highly polar carboxylic acid functional group. The primary cause of poor solubility is the strong intermolecular hydrogen bonding between the carboxylic acid moieties, which leads to the formation of stable dimers in the solid state. This creates a highly ordered and stable crystal lattice. For dissolution to occur, the solvent molecules must provide sufficient energy to overcome this lattice energy and disrupt the strong hydrogen-bonding network. Solvents that cannot effectively interact with both the polar carboxylic acid and the nonpolar phenyl-BCP framework will be poor solvents for this compound.
Q2: What are the recommended starting solvents for dissolving this compound?
A: Generally, carboxylic acids are soluble in polar organic solvents such as alcohols, ethers, and toluene.[4] For Ph-BCP-COOH, the best initial choices are solvents that can mitigate the strong intermolecular forces.
-
Polar Protic Solvents: Alcohols like methanol (MeOH) and ethanol (EtOH) are effective because they can act as both hydrogen bond donors and acceptors, helping to break up the carboxylic acid dimers.
-
Polar Aprotic Solvents: Solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are also excellent choices. Their high polarity and ability to accept hydrogen bonds help solvate the carboxylic acid group effectively.
-
Ethereal Solvents: Diethyl ether and methyl tert-butyl ether (MTBE) can offer moderate solubility.[4]
Q3: My reaction requires a nonpolar solvent like dichloromethane (DCM) or toluene, but the acid won't dissolve. What are my options?
A: This is a very common scenario, particularly in reactions like amide couplings or acyl chloride formations. You have several reliable strategies:
-
Use a Co-Solvent: Add a small volume (5-10% v/v) of a more powerful, miscible solvent like THF or DMF to your primary nonpolar solvent. This small addition is often enough to disrupt the crystal lattice and bring the acid into solution without significantly altering the overall polarity of the reaction medium.
-
Increase the Temperature: Gently warming the mixture can provide the necessary energy to overcome the intermolecular forces and increase the rate and extent of dissolution. Always ensure that the applied temperature is compatible with the stability of your reactants and reagents.
-
In-Situ Salt Formation: This is the most effective chemical method. By adding a non-nucleophilic organic base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)), you deprotonate the carboxylic acid. The resulting ammonium carboxylate salt is an ionic species, which is significantly more polar and, therefore, more soluble than the neutral acid. This is standard practice for many reactions involving carboxylic acids.
Q4: Does converting the acid to an ester or acyl chloride improve solubility?
A: Yes, significantly. Converting the carboxylic acid to its methyl ester[5] or an acyl chloride eliminates the hydrogen-bonding capability of the -COOH group. These derivatives are much less polar and lack the strong intermolecular forces of the parent acid, making them readily soluble in a wider range of common organic solvents, including dichloromethane, diethyl ether, and ethyl acetate.
Troubleshooting Guide: A Systematic Approach to Solubilization
If you are facing solubility issues, follow this systematic workflow to identify the optimal solution for your specific experimental context.
Step 1: Solvent Selection and Assessment
Before applying advanced techniques, ensure you have selected an appropriate solvent. Consult the table below for guidance. The "like dissolves like" principle is a good starting point; polar functional groups require polar solvents.[6]
| Solvent Category | Example Solvents | Suitability for Ph-BCP-COOH | Rationale |
| Polar Protic | Methanol, Ethanol | High | Can donate and accept hydrogen bonds, effectively breaking the carboxylic acid dimer network. |
| Polar Aprotic | THF, DMF, DMSO, Acetone | High | Strong hydrogen bond acceptors that can solvate the carboxylic acid group. |
| Ethers | Diethyl Ether, MTBE | Moderate | Can accept hydrogen bonds but are less polar overall. Generally effective for many carboxylic acids.[4] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Generally poor solvents for free acids due to their inability to disrupt strong hydrogen bonding. |
| Aromatic | Toluene, Benzene | Low to Moderate | Can offer some solubility due to interactions with the phenyl ring, but are not ideal for the polar head group. |
| Nonpolar Alkanes | Hexanes, Heptane | Insoluble | Cannot overcome the strong intermolecular forces of the polar carboxylic acid group. |
Step 2: Workflow for Overcoming Insolubility
If your chosen solvent system results in poor solubility, use the following decision tree to guide your troubleshooting process.
References
- 1. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. capotchem.cn [capotchem.cn]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimization of Coupling Reactions with 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for optimizing coupling reactions involving 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (3-phenyl-BCP-COOH). As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and adapt these methods effectively. The unique structural and electronic properties of the bicyclo[1.1.1]pentane (BCP) cage demand specific considerations that differ from standard aliphatic or aromatic carboxylic acids.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered when working with 3-phenyl-BCP-COOH in coupling reactions.
Q1: My standard amide coupling conditions (e.g., HATU/DIPEA) are giving low yields with 3-phenyl-BCP-COOH. What is the likely cause and how can I improve it?
A1: Low yields in amide couplings with 3-phenyl-BCP-COOH often stem from a combination of steric hindrance and the electronic nature of the BCP core, which can make the carboxylic acid less reactive than typical aliphatic acids. While the BCP cage itself is noted for having low steric hindrance in some contexts, the rigid, three-dimensional structure can still present challenges for the formation of the tetrahedral intermediate required in amide bond formation.[1][2]
Troubleshooting Steps:
-
Choice of Coupling Reagent: While HATU is a powerful reagent, it may not be optimal in all cases. Consider screening a panel of coupling reagents.
-
Carbodiimides (EDC, DCC): These are often effective.[3][4] Use of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended to form a more reactive activated ester and minimize side reactions.[5]
-
Phosphonium Reagents (PyBOP, PyAOP): These can be very effective for sterically hindered substrates.
-
Propylphosphonic Anhydride (T3P®): This is an excellent choice for difficult couplings, often leading to cleaner reactions and easier workup.[6]
-
-
Solvent and Temperature:
-
Ensure your starting materials are fully dissolved. Aprotic polar solvents like DMF or NMP are generally good choices.
-
A moderate increase in temperature (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier without causing significant decomposition.
-
-
Base Selection:
-
Non-nucleophilic bases like DIPEA or 2,4,6-collidine are standard. Ensure the base is fresh and anhydrous. The stoichiometry of the base is critical; typically 2-3 equivalents are used.
-
-
Order of Addition: Pre-activating the carboxylic acid before adding the amine can significantly improve yields.
-
Stir the 3-phenyl-BCP-COOH, coupling reagent, and additive (e.g., HOBt) in the solvent for 15-30 minutes at room temperature.
-
Then, add the amine, followed by the base.
-
Q2: I am attempting a Suzuki-Miyaura coupling with a derivative of 3-phenyl-BCP-COOH and observing significant decomposition or low conversion. What are the key parameters to optimize?
A2: Direct Suzuki-Miyaura coupling of the carboxylic acid is not a standard transformation. More commonly, the BCP core is functionalized with a leaving group (e.g., a halide) or converted to a boronic ester for coupling.[7] If you are working with a BCP-halide derivative, challenges can arise from the unique geometry and bond strengths of the BCP cage.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial.
-
For C(sp³)-C(sp²) couplings, catalysts with bulky, electron-rich phosphine ligands are often required. Consider ligands like SPhos, XPhos, or RuPhos.
-
Palladium(II) precatalysts, such as those from the Buchwald or Fu groups, are often more effective than Pd(PPh₃)₄.
-
-
Base and Solvent:
-
Aqueous bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and side products.
-
Solvent systems like dioxane/water or toluene/water are typical. Ensure adequate mixing for these biphasic systems.
-
-
Temperature: These couplings often require elevated temperatures (80-110 °C). Monitor for thermal decomposition of your substrate.
Q3: Can I activate 3-phenyl-BCP-COOH by converting it to the acyl chloride?
A3: Yes, conversion to the acyl chloride is a viable activation strategy. However, the stability of the resulting acyl chloride can be a concern due to the strained nature of the BCP core.
Protocol for Acyl Chloride Formation:
-
Dissolve 3-phenyl-BCP-COOH in an anhydrous, inert solvent like DCM or toluene.
-
Add oxalyl chloride (1.2-1.5 equivalents) and a catalytic amount of DMF (1-2 drops).
-
Stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
The resulting acyl chloride solution can be used directly in the next step after removing the excess oxalyl chloride under reduced pressure.
Caution: Perform this reaction in a well-ventilated fume hood. The reaction produces CO and HCl gas.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation in Amide Coupling | 1. Incomplete activation of the carboxylic acid. 2. Steric hindrance. 3. Low nucleophilicity of the amine. 4. Poor solubility of starting materials. | 1. Pre-activate the acid for 15-30 min before adding the amine. Try a more potent coupling reagent (e.g., T3P®, COMU). 2. Increase reaction temperature moderately (e.g., to 40-50 °C). 3. If using an electron-deficient amine, consider more forcing conditions or a more powerful coupling reagent.[5] 4. Switch to a more polar aprotic solvent like NMP or DMA. |
| Formation of Multiple Byproducts | 1. Side reactions of the activated ester (e.g., racemization if chiral centers are present, formation of N-acylurea with carbodiimides). 2. Decomposition of starting materials or product at elevated temperatures. | 1. Add HOBt or Oxyma to suppress side reactions.[5] Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. Run the reaction at a lower temperature for a longer period. |
| Difficulty in Purifying the Product | 1. Contamination with urea byproduct (from DCC/EDC). 2. Similar polarity of product and starting materials. | 1. If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in DCM or acetonitrile and can be removed by filtration.[6] For EDC, an acidic workup can render the urea byproduct water-soluble. 2. Optimize your chromatography method (e.g., try a different solvent system, use a shallower gradient). Consider crystallization if the product is a solid. |
| Decarboxylation Side Reaction | 1. Harsh reaction conditions (high temperature). 2. Use of specific photoredox or nickel-catalyzed conditions that promote decarboxylation.[8][9] | 1. Lower the reaction temperature. 2. If not intending a decarboxylative coupling, avoid conditions known to promote this pathway. Note that the BCP-carboxylate bond has high s-character, which can make decarboxylation slower than for other systems.[8] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a good starting point for coupling 3-phenyl-BCP-COOH with a primary or secondary amine.
-
To a solution of 3-phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere (N₂), add HOBt (1.2 eq.) and EDC·HCl (1.2 eq.).
-
Stir the mixture at room temperature for 20 minutes for pre-activation.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Add DIPEA (3.0 eq.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow for Optimizing a Challenging Amide Coupling
The following diagram illustrates a logical workflow for troubleshooting and optimizing a difficult amide coupling reaction involving 3-phenyl-BCP-COOH.
Section 4: Decarboxylative Coupling Strategies
In recent years, methods for the direct use of carboxylic acids in C-C bond-forming reactions via decarboxylation have gained prominence. These methods generate a BCP radical intermediate.
Key Considerations for Decarboxylative Cross-Coupling:
-
Redox-Active Esters: Direct decarboxylation of the carboxylate can be challenging.[8] A common strategy is to first convert the carboxylic acid to a redox-active ester (RAE), such as an N-hydroxyphthalimide (NHPI) ester.[8][10] These RAEs are more readily reduced to generate the required radical intermediate.
-
Catalysis: These reactions are typically mediated by photoredox catalysis, often in combination with a nickel co-catalyst (metallaphotoredox).[9][10]
-
Reaction Partners: This strategy is powerful for coupling with (hetero)aryl halides.
General Workflow for Decarboxylative Coupling
This approach represents a frontier in BCP functionalization and is particularly useful for late-stage diversification of complex molecules.[9][11]
References
- 1. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Scaling the Synthesis of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are working with bicyclo[1.1.1]pentane (BCP) scaffolds, which are increasingly vital as three-dimensional bioisosteres for phenyl rings in drug discovery.[1][2] The unique strained structure of BCPs offers improvements in solubility, metabolic stability, and other pharmacokinetic properties, but their synthesis, particularly at scale, presents distinct challenges.[3][4][5]
This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues encountered during the multi-step synthesis of this compound, with a focus on strategies involving the highly reactive intermediate, [1.1.1]propellane.[6]
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. What are the most common culprits in the synthesis of substituted BCPs?
A1: Low overall yield is a frequent issue, often stemming from the stability and handling of the key intermediate, [1.1.1]propellane. The most critical factors are:
-
[1.1.1]Propellane Polymerization: Propellane is highly prone to polymerization, especially in the presence of air, impurities, or at elevated concentrations.[7] Solutions should be handled under an inert atmosphere (Argon or Nitrogen) and stored at low temperatures (e.g., -40 °C).[7]
-
Inaccurate Titration of Propellane: The exact concentration of your propellane solution is crucial for stoichiometric control in subsequent reactions. An inaccurate titer leads to either incomplete conversion or excess propellane, which can complicate purification.
-
Inefficient Radical Initiation/Trapping: Many BCP syntheses rely on radical chain reactions.[8] Inefficient initiation, or slow trapping of the BCP-radical intermediate, can lead to undesired side reactions, including oligomerization.[8]
-
Purification Losses: The final product and key intermediates can be challenging to purify at scale. Losses during chromatography or crystallization are common and must be optimized.
Q2: What are the primary safety concerns when scaling up reactions involving [1.1.1]propellane?
A2: Safety is paramount. [1.1.1]Propellane is a high-energy, strained molecule.
-
Exothermic Polymerization: Uncontrolled polymerization can be highly exothermic, leading to a rapid increase in temperature and pressure. Reactions should be conducted with adequate cooling and pressure relief systems.
-
Handling of Reagents: The synthesis of propellane often involves organolithium reagents (e.g., t-BuLi), which are pyrophoric.[9] Strict anhydrous and anaerobic techniques are mandatory.
-
Solvent Choice: Diethyl ether is a common solvent but is highly flammable and can form peroxides. Ensure fresh, inhibitor-free solvents are used.
Q3: Is a batch or flow chemistry approach better for the BCP core synthesis step?
A3: For reactions involving highly reactive or unstable intermediates like those in BCP synthesis, flow chemistry offers significant advantages, especially at scale. A recent kilogram-scale synthesis of a BCP precursor utilized a flow photoreactor.[7][10]
-
Safety: The small reaction volume at any given time minimizes the risk associated with potential exotherms.
-
Control: Precise control over reaction time, temperature, and stoichiometry is possible.
-
Efficiency: For photochemical steps, flow reactors ensure uniform irradiation, leading to higher efficiency and reproducibility compared to batch reactors where light penetration is limited.[11]
Troubleshooting Guide: Key Synthesis Stages
This section provides a structured approach to diagnosing and solving problems at critical stages of a typical synthesis route starting from a common precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Stage 1: Synthesis of Mono-Protected BCP Diacid
A common and reliable strategy to synthesize 3-Phenyl-BCP-1-carboxylic acid is to start from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, perform a mono-esterification, and then use the remaining carboxylic acid as a handle for conversion to the phenyl group (e.g., via a Barton decarboxylation-arylation variant or photoredox catalysis).[12]
Diagram 1: General Synthesis & Troubleshooting Workflow
This diagram outlines the key decision and failure points in a common synthetic route.
Caption: Troubleshooting workflow for 3-Phenyl-BCP-1-carboxylic acid synthesis.
Problem: Poor selectivity during mono-esterification, yielding significant amounts of di-ester and unreacted starting material.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incorrect Stoichiometry | The reaction is highly sensitive to the stoichiometry of the base and electrophile (e.g., benzyl bromide). Using more than 1.0 equivalent of base can lead to di-ester formation. | Carefully control the stoichiometry. A procedure using LiOH·H₂O (1.1 eq) allows for precipitation of the mono-carboxylate salt, driving the reaction to the mono-ester upon workup.[13] Validate base purity and water content before use. |
| Reaction Conditions | High temperatures or prolonged reaction times can favor the formation of the thermodynamically stable di-ester. | Optimize temperature and time. For a benzyl ester, 1.1 eq Li₂CO₃ and 1.5 eq BnBr in DMF at 70°C for 18h is a reported starting point, followed by careful mono-saponification.[13] For a methyl ester, using SOCl₂ in methanol is effective.[5] |
| Solubility Issues | The dicarboxylic acid and its mono-salt may have different solubilities, affecting reaction rates. | Ensure adequate mixing and choose a solvent where all species are sufficiently soluble (e.g., DMF, THF).[13] |
Stage 2: Arylation of the BCP Core
Modern methods often employ photoredox or dual photoredox/nickel catalysis for C(sp³)–C(sp²) coupling, which is well-suited for BCPs.[12] This involves converting the carboxylic acid to a redox-active ester (e.g., an N-hydroxyphthalimide (NHPI) ester) which then generates a BCP radical upon irradiation for coupling with a phenyl source.
Diagram 2: Simplified Radical BCP Functionalization
This diagram illustrates the generation of the key radical intermediate from a precursor.
Caption: Key radical intermediate formation for BCP arylation.
Problem: Low conversion or yield during the decarboxylative arylation step.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Inefficient Radical Generation | The formation of the redox-active ester may be incomplete, or the photocatalyst may be inefficient or degraded. | Confirm formation of the redox-active ester by TLC or LCMS before proceeding. Ensure the photocatalyst (e.g., 4CzIPN) is pure. Degas the reaction mixture thoroughly to remove oxygen, which quenches excited state photocatalysts. |
| Catalyst Deactivation (for Ni-catalyzed variants) | The Nickel catalyst can be sensitive to functional groups or impurities. | Use high-purity ligands and Ni salts. The addition of a silane reagent has been shown to prevent deactivation of the NHPI ester and improve yields in similar couplings.[12] |
| Poor Light Source / Reactor Geometry | On a larger scale, insufficient or uneven irradiation can be a major cause of low conversion in photochemical reactions. | Ensure your light source has the correct wavelength (e.g., 450 nm blue LEDs) and sufficient power.[12] For scales >10g, consider a flow reactor or a reactor with an internal immersion lamp for even light distribution. |
| Competitive Side Reactions | The BCP radical can be trapped by solvent or other species if the desired coupling is slow. | Choose a robust solvent (e.g., acetone, DMA). Ensure the concentration of the aryl coupling partner is sufficient to favor the desired reaction pathway.[12] |
Stage 3: Final Deprotection and Purification
The final steps involve hydrolyzing the ester to reveal the carboxylic acid, followed by purification. Scale-up makes chromatography less desirable, putting the focus on robust crystallization methods.
Problem: Difficulty purifying the final product; persistent impurities.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Deprotection | The ester hydrolysis may not have gone to completion, leaving starting material that is difficult to separate. | Monitor the reaction by TLC or LCMS until no starting material is observed. For benzyl esters, hydrogenation (H₂, Pd/C) is very clean. For methyl esters, LiOH in a THF/water mixture is effective.[13] |
| Byproducts from Arylation | Side products from the coupling reaction (e.g., homocoupled phenyl species, reduced BCP) may co-crystallize or have similar polarity. | Re-evaluate the arylation step conditions to minimize byproduct formation. For purification, explore different crystallization solvent systems (e.g., Ethyl Acetate/Hexanes, Toluene). A pH-based extraction can be very effective: extract the crude product into a basic aqueous solution, wash the aqueous layer with an organic solvent (e.g., MTBE) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid product. |
| Product is an Oil or Amorphous Solid | The final compound may not crystallize easily, making isolation difficult. | If direct crystallization fails, consider forming a salt (e.g., with dicyclohexylamine or another suitable base) which may be more crystalline and easier to handle. The free acid can be regenerated afterward. |
Experimental Protocols
Protocol 1: Scalable Mono-Methanolysis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid[5]
This protocol provides a robust method for creating the key mono-ester intermediate at scale.
-
Setup: To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol).
-
Reagent Addition: Add Methanol (3 L) to the reactor and begin stirring.
-
Thionyl Chloride Addition: Cool the mixture to 15-20 °C using the reactor jacket. Slowly add thionyl chloride (SOCl₂) (457.0 g, 3.84 mol, 3.0 equiv) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 40 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol and excess SOCl₂.
-
Purification: Dissolve the resulting residue in a 1:1 mixture of hexane:methyl tert-butyl ether (MTBE) (1 L). Pass the solution through a large plug of silica gel (approx. 500 g), eluting with the same solvent mixture.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a white solid. (Expected Yield: ~80-85%).
Protocol 2: Titration of [1.1.1]Propellane Solution (For alternative routes)[7]
If your synthesis route involves the direct use of [1.1.1]propellane, accurate quantification is essential.
-
Preparation: Under an inert atmosphere (glovebox or Schlenk line), prepare a stock solution of thiophenol (approx. 1 M) in anhydrous diethyl ether.
-
Sample Collection: In the glovebox, take an accurate aliquot of your cold [1.1.1]propellane solution (e.g., 1.0 mL) and add it to a vial containing a stir bar and anhydrous diethyl ether (5 mL).
-
Titration: Add the thiophenol stock solution dropwise to the stirring propellane solution. The reaction is the strain-release addition of the thiol to the propellane.
-
Endpoint Determination: To determine the endpoint, periodically take a small aliquot of the reaction mixture, quench it with a drop of iodine solution in ether. The disappearance of the iodine color indicates excess unreacted thiophenol. The endpoint is the point right before this occurs. Alternatively, monitor the reaction by ¹H NMR for the disappearance of the propellane signal.
-
Calculation: Calculate the molarity of the propellane solution based on the volume of thiophenol titrant added.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Storable Feedstock for Preparation of [1.1.1]Propellane - SYNFORM - Thieme Chemistry [thieme.de]
- 4. pnas.org [pnas.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid. As bicyclo[1.1.1]pentanes (BCPs) increasingly serve as crucial bioisosteres for phenyl groups in drug discovery, ensuring the purity of these building blocks is paramount for reliable downstream applications and regulatory compliance.[1][2][3] This guide provides in-depth, experience-based answers to common challenges encountered during the analysis of impurities in this compound samples.
Section 1: General Strategy & Frequently Asked Questions
Q1: Why is rigorous impurity profiling essential for a novel building block like this compound?
Impurity profiling, which involves the detection, identification, and quantification of impurities, is a cornerstone of pharmaceutical development for several critical reasons.[4] For a novel scaffold like 3-Phenyl-BCP-carboxylic acid, unidentified impurities can act as significant confounding variables in biological assays, leading to misleading structure-activity relationship (SAR) data. Furthermore, under regulatory frameworks like those established by the International Council for Harmonisation (ICH), any impurity present above a certain threshold must be identified, quantified, and qualified for safety.[5] Failure to do so can result in significant delays or rejection of drug applications. Therefore, a robust analytical strategy ensures data integrity, patient safety, and a smoother path through the development pipeline.
Q2: What are the likely sources and types of impurities to expect in my samples?
Impurities can originate from various stages of the synthetic and storage process. A proactive understanding of these sources is key to developing a specific and effective analytical method.
-
Process-Related Impurities: These are derived from the manufacturing process.
-
Starting Materials: Unreacted precursors, such as derivatives of [1.1.1]propellane or phenyl-containing reagents.[1][2][6]
-
Intermediates: Incomplete reactions can leave key synthetic intermediates in the final product. For instance, in multi-step syntheses, precursors to the final carboxylic acid might be present.[7][8]
-
By-products: These arise from side reactions. With BCPs, this could include regioisomers, products of incomplete cyclization, or by-products from coupling reactions.[6][9]
-
-
Degradation Products: These form during storage or handling due to exposure to stress conditions like acid, base, light, heat, or oxidation.[10] Forced degradation studies are essential to proactively identify these potential degradants.[11]
-
Residual Solvents: Solvents used during synthesis or purification may remain. These are typically addressed by specific ICH guidelines (Q3C) and analyzed by Gas Chromatography.[5]
Q3: What is a comprehensive strategy for identifying and quantifying impurities in a new batch of 3-Phenyl-BCP-carboxylic acid?
A systematic approach is crucial. The goal is to first detect all impurities, then identify their structures, and finally, quantify them with a validated method. The workflow below outlines a typical, field-proven strategy.
Caption: General workflow for impurity analysis.
Section 2: High-Performance Liquid Chromatography (HPLC) Guide
HPLC with UV detection is the primary technique for separating and quantifying non-volatile impurities. A well-developed method is "stability-indicating," meaning it can resolve the main compound from all known impurities and degradation products.
Q4: How do I develop a starting HPLC method for 3-Phenyl-BCP-carboxylic acid?
The goal is to find conditions that provide good peak shape and resolution. Given the compound's structure (aromatic ring and a carboxylic acid), a reversed-phase method is the logical starting point.
Step-by-Step Protocol: Initial Method Development
-
Column Selection: Begin with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). The hydrophobicity of the phenyl group and the BCP core makes it well-suited for C18 interactions.
-
Mobile Phase Preparation:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid, which prevents severe peak tailing.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.
-
-
Initial Gradient: Run a broad scouting gradient to determine the approximate elution time.
-
Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and re-equilibrate.
-
-
Detection: Use a PDA or DAD detector to monitor across a range of wavelengths (e.g., 200-400 nm). The phenyl group should have a strong absorbance around 254 nm, but monitoring multiple wavelengths helps ensure no impurities are missed.
-
Optimization: Based on the scouting run, adjust the gradient slope to improve the resolution of any observed impurity peaks from the main peak.
| Parameter | Starting Recommendation | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Good retention for non-polar moieties like the phenyl-BCP core. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the carboxylic acid to ensure sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Injection Vol. | 5 µL | Avoids column overload. |
| Detector | PDA/DAD @ 254 nm | Phenyl group provides strong UV absorbance. PDA allows for peak purity assessment. |
Q5: My main peak is tailing significantly. What are the common causes and solutions?
Peak tailing for an acidic compound like this is a frequent issue. A systematic troubleshooting approach is effective.
Caption: Troubleshooting guide for HPLC peak tailing.
-
Mobile Phase pH (Most Common Cause): The carboxylic acid must be fully protonated (non-ionized) to avoid interacting with residual, negatively charged silanols on the silica-based column. The mobile phase pH should be at least 2 units below the analyte's pKa.
-
Column Secondary Interactions: Even with low pH, some columns have active silanol sites. Switching to a modern, end-capped, high-purity silica column or a different stationary phase can mitigate this.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Dilute your sample and reinject.
Section 3: Mass Spectrometry (MS) for Identification
Q6: What ionization technique and mode are best for analyzing 3-Phenyl-BCP-carboxylic acid and its potential impurities?
Electrospray Ionization (ESI) is the preferred technique due to the polar nature of the carboxylic acid. It is crucial to analyze in both positive and negative modes.
-
Negative Mode (ESI-): This is typically more sensitive for the parent compound and acidic impurities. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion.
-
Positive Mode (ESI+): This mode is useful for identifying impurities that may lack the acidic group but contain basic functionalities or are susceptible to forming adducts like [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.
Q7: How can I use LC-MS to tentatively identify potential process-related impurities?
By understanding the synthesis route, you can predict the structures of likely impurities and calculate their exact masses. You can then look for these masses in your LC-MS data using an extracted ion chromatogram (EIC).
| Potential Impurity Type | Example Structure/Modification | Expected Mass Change from Parent (C₁₂H₁₂O₂) MW: 188.0837 | Rationale |
| Unreacted Starting Material | Bicyclo[1.1.1]pentane-1-carboxylic acid | -76.0313 (loss of C₆H₅) | Incomplete phenyl group addition. |
| Decarboxylation Product | 1-Phenylbicyclo[1.1.1]pentane | -44.9977 (loss of COOH, gain of H) | Thermal or chemical degradation. |
| Esterified By-product | Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate | +14.0157 (addition of CH₂) | Reaction with methanol solvent.[12] |
| Over-reduction Product | (3-Phenylbicyclo[1.1.1]pentan-1-yl)methanol | +1.0157 (loss of O, gain of 2H) | If a reduction step is present in the synthesis. |
| Dimerization Product | Dimer of the parent molecule | +188.0837 | A potential side reaction during synthesis. |
Section 4: Nuclear Magnetic Resonance (NMR) for Structural Elucidation
While LC-MS provides the "what" (mass), NMR provides the "how it's connected" (structure). It is the definitive tool for the structural elucidation of unknown impurities.[4][13][14]
Q8: My impurity is at a very low level (~0.1-0.5%). Can I still get a useful NMR spectrum?
Yes, modern NMR spectroscopy has made significant strides in sensitivity.[4][15] Success depends on a combination of factors:
-
Isolation: The cleaner the isolated impurity fraction (from preparative HPLC), the better.
-
Instrumentation: Using a high-field spectrometer (≥600 MHz) equipped with a cryoprobe can increase the signal-to-noise ratio by a factor of 3-4 compared to a standard room-temperature probe.[13]
-
Sample Amount: Aim to isolate at least 100-500 micrograms of the impurity.
-
Acquisition Time: Longer experiment times (overnight acquisitions) allow for the averaging out of noise.
Q9: What specific NMR experiments are essential for characterizing an unknown impurity related to 3-Phenyl-BCP-carboxylic acid?
A standard suite of 1D and 2D NMR experiments is required for unambiguous structure determination.[13][16]
-
¹H NMR: Provides information on the number and type of protons and their connectivity. Key for identifying the phenyl group signals vs. the unique BCP bridgehead and bridge protons.
-
¹³C NMR: Shows the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, helping to map out spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹J-CH). This is crucial for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations between protons and carbons (²J-CH, ³J-CH). This is the key experiment for piecing together molecular fragments and confirming the overall carbon skeleton.
Section 5: Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[10][11] It is a regulatory expectation under ICH guideline Q1A.[10]
Q10: What conditions should I use for a forced degradation study of 3-Phenyl-BCP-carboxylic acid?
The goal is to achieve 5-20% degradation of the parent compound. Milder conditions may be needed initially to avoid complete destruction of the molecule.
Step-by-Step Protocol: Forced Degradation
-
Prepare Stock Solution: Dissolve the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a separate vial. Include a control sample (stock solution with no stressor).
-
Incubate: Store vials under the specified conditions for a set time (e.g., 24-48 hours), sampling periodically.
-
Neutralize & Analyze: Before injection, neutralize the acidic and basic samples. Analyze all samples by your developed HPLC-UV/MS method.
| Stress Condition | Typical Reagent & Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C | Potential for reactions if other functional groups are present. The BCP core itself is generally stable to acid. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C | Similar to acid hydrolysis; the core is robust. |
| Oxidation | 3% H₂O₂, room temperature | Oxidation of the phenyl ring (hydroxylation) or benzylic positions if they exist in an impurity. |
| Thermal | Store solid sample at 80 °C; Store solution at 60 °C | Decarboxylation is a potential risk for carboxylic acids. |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B compliant chamber) | Phenyl group may be susceptible to photochemical reactions. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid | MDPI [mdpi.com]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. biomedres.us [biomedres.us]
- 12. capotchem.com [capotchem.com]
- 13. veeprho.com [veeprho.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azooptics.com [azooptics.com]
Refinement of reaction conditions for functionalizing the bicyclo[1.1.1]pentane core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of bicyclo[1.1.1]pentane (BCP) derivatives. As a rigid, non-aromatic bioisostere for the para-substituted phenyl ring, the BCP motif has become a cornerstone in modern medicinal chemistry, offering improved physicochemical properties such as increased solubility and metabolic stability.[1][2] However, the inherent strain and unique geometry of the BCP core present distinct synthetic challenges.
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights, troubleshooting strategies for common experimental hurdles, and detailed protocols to help you refine your reaction conditions and accelerate your discovery programs.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for my BCP synthesis?
A1: The choice of starting material depends on your target molecule, scale, and tolerance for certain reagents.
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For accessing novel, diverse BCPs: [1.1.1]Propellane is the most common precursor. It reacts readily with a wide range of radical and anionic species. However, it is a highly strained and volatile hydrocarbon that is typically generated in situ or handled as a dilute solution at low temperatures, which can pose scalability challenges.[3][4] Recent developments in continuous flow chemistry have made its use safer and more scalable.[5]
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For late-stage functionalization and library synthesis: Pre-functionalized, stable BCP building blocks are ideal. Key examples include 1-iodobicyclo[1.1.1]pentanes (iodo-BCPs), BCP-carboxylic acids, and BCP-boronic esters.[1][3][6][7] These intermediates are often crystalline solids or stable oils and can be used in a variety of well-established transformations, such as cross-coupling reactions.
Q2: How stable is the BCP core during functionalization reactions?
A2: The BCP carbon skeleton is remarkably stable under a wide range of conditions, including strongly basic, oxidative, and reductive environments. The primary vulnerability is chemistry that involves the formation of unstable intermediates. Bicyclo[1.1.1]pentyl-1 cations are known to undergo rapid ring fragmentation.[8][9] Similarly, radicals at the bridge (C2) position can lead to ring-opening, especially at elevated temperatures (e.g., >45 °C).[10] Therefore, reaction conditions should be chosen to avoid these intermediates.
Q3: Can I functionalize the bridge (C2) position of a BCP?
A3: Yes, but it is significantly more challenging than functionalizing the bridgehead (C1, C3) positions. The secondary C-H bonds on the bridge are less reactive, and the geometry makes them less accessible.[11] Most established BCP chemistry addresses the bridgehead positions. However, recent advances have enabled bridge functionalization through specialized strategies, including C-H bromination followed by photoredox-mediated transformations or novel palladium-catalyzed cross-coupling reactions.[8] These methods open the door to creating BCPs as bioisosteres for ortho- and meta-substituted arenes.
Q4: How do I choose between a photochemical, radical-chain, or transition-metal-catalyzed reaction?
A4:
-
Photochemical/Photoredox Reactions: These are among the most powerful methods for BCP functionalization, offering exceptionally mild conditions and high functional group tolerance.[3][6][12] They are ideal for generating BCP radicals from precursors like halides or redox-active esters for subsequent coupling. The main considerations are the cost of photocatalysts (e.g., iridium complexes) and the need for specialized photoreactor equipment.
-
Radical-Chain Reactions (e.g., using BEt₃): Initiators like triethylborane (BEt₃) can trigger radical additions to propellane and are often very effective and inexpensive.[3][13] However, they can sometimes be less "clean" than photoredox methods and may have a narrower substrate scope.
-
Transition-Metal Catalysis: This is the workhorse for cross-coupling reactions of pre-functionalized BCPs (e.g., iodo-BCPs). Iron-catalyzed Kumada coupling, for instance, is a rapid and efficient method for forming C(sp³)–C(sp²) bonds.[7][14] The key is ensuring compatibility between the organometallic reagent (like a Grignard) and other functional groups on your substrate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or no product yield in an iron-catalyzed Kumada cross-coupling of an iodo-BCP with a Grignard reagent.
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Potential Cause 1: Inactive Grignard Reagent. Aryl Grignard reagents can degrade upon storage or exposure to atmospheric moisture and oxygen.
-
Solution: Always use freshly prepared Grignard reagents or titrate them before use to confirm their molarity. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
-
-
Potential Cause 2: Catalyst Inactivation. The iron catalyst is sensitive to impurities.
-
Solution: Use high-purity, anhydrous solvents (e.g., THF, Et₂O). The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) is often crucial for stabilizing the active iron species and achieving good yields.[7]
-
-
Potential Cause 3: Inefficient Transmetalation or Reductive Elimination.
-
Solution: While these reactions are often fast at room temperature, gentle heating (e.g., to 40 °C) may sometimes be required. Conversely, for highly reactive Grignard reagents, cooling the reaction may be necessary to prevent side reactions.
-
Problem 2: My photochemical reaction (e.g., radical addition to propellane) is sluggish or gives a low yield.
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Potential Cause 1: Mismatched Light Source. The efficiency of a photochemical reaction is highly dependent on the wavelength of light.
-
Potential Cause 2: Reaction Mixture is Too Dilute or Opaque.
-
Solution: In batch reactions, if the solution becomes cloudy or a precipitate forms, light penetration will be poor. A continuous flow setup is highly effective for photochemical reactions as it maintains a consistently irradiated, thin film of the reaction mixture, improving efficiency and scalability.[13][16]
-
-
Potential Cause 3: Oxygen Quenching. Molecular oxygen can quench the excited state of many photocatalysts, halting the catalytic cycle.
-
Solution: Thoroughly degas your reaction mixture before irradiation using a freeze-pump-thaw cycle or by sparging with an inert gas for 15-30 minutes.
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Problem 3: I am observing significant formation of polymeric byproducts in a radical reaction with [1.1.1]propellane.
-
Potential Cause: Uncontrolled Radical Chain Propagation. This can occur when the concentration of the propagating radical species is too high relative to the terminating species.
-
Solution: Carefully control the stoichiometry. Adding the radical precursor slowly over time can help maintain a low steady-state concentration of the reactive intermediate. Using a slight excess of the radical precursor relative to propellane can also mitigate polymerization.[13]
-
Problem 4: My product is difficult to purify.
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Potential Cause: Non-polar Nature of BCPs. BCP-containing molecules are often non-polar and can co-elute with non-polar byproducts or starting materials during silica gel chromatography.
-
Solution:
-
Optimize Chromatography: Use a less polar solvent system (e.g., hexanes/Et₂O or hexanes/DCM) and consider using a high-surface-area silica gel.
-
Crystallization: If the product is a solid, crystallization is an excellent purification method.
-
Chemical Derivatization: In difficult cases, consider temporarily converting your product into a more polar derivative (e.g., saponifying an ester to a carboxylic acid) to facilitate purification, then converting it back in a subsequent step.
-
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Visualized Workflows and Logic
A typical synthetic sequence for functionalizing the BCP core involves creating a stable, handle-bearing intermediate from propellane, followed by a cross-coupling step to install the desired functionality.
References
- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Nickel-Catalyzed Decarboxylative Cross-Coupling of Bicyclo[1.1.1]pentyl Radicals Enabled by Electron Donor–Acceptor Complex Photoactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of All‐Carbon Disubstituted Bicyclo[1.1.1]pentanes by Iron‐Catalyzed Kumada Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes by cross-coupling induced by transition metals – formation of C–C bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Beyond "Flatland": A Comparative Guide to Bicyclo[1.1.1]pentane and Cubane as Phenyl Bioisosteres
In the landscape of modern drug discovery, medicinal chemists are increasingly seeking to "escape from flatland"—a term coined to describe the over-reliance on flat, aromatic rings like phenyl in molecular design.[1][2][3] While the phenyl group is a ubiquitous and often essential pharmacophore, its inclusion can introduce liabilities such as poor solubility and metabolic instability.[2][3][4] This has spurred the exploration of three-dimensional, saturated bioisosteres that can mimic the geometry of a phenyl ring while offering improved physicochemical properties.[5][6] Among the most promising of these nonclassical bioisosteres are bicyclo[1.1.1]pentane (BCP) and cubane.[2][3][7]
This guide provides a comprehensive, data-driven comparison of BCP and cubane, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions during the drug design process.
The Phenyl Problem: Why Seek Alternatives?
The phenyl ring, while a versatile scaffold, often contributes to:
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Increased Lipophilicity: Leading to poor aqueous solubility and potential off-target effects.[8]
-
Metabolic Vulnerability: The C-H bonds on the aromatic ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[9]
-
Pi-Pi Stacking: Unwanted intermolecular interactions that can lead to aggregation and poor pharmacokinetic profiles.[10]
Saturated, rigid scaffolds like BCP and cubane address these issues by replacing the sp²-hybridized carbons of the phenyl ring with sp³-hybridized carbons, creating a more three-dimensional structure that can improve solubility, block metabolic pathways, and disrupt undesirable stacking interactions.[5][11][12]
Bicyclo[1.1.1]pentane (BCP): The Compact Contender
First proposed as a phenyl bioisostere in 1996, BCP has gained significant traction in medicinal chemistry over the last decade.[13] It is most commonly employed as a bioisostere for para-substituted benzene rings.[13][14]
Key Physicochemical Properties of BCP:
| Property | Comparison to Phenyl | Rationale & Impact |
| Solubility | Generally Increased | The sp³-rich, non-planar structure disrupts crystal packing and reduces intermolecular forces, leading to improved aqueous solubility.[6][8] In one notable example, replacing a fluorophenyl group in a γ-secretase inhibitor with a BCP moiety resulted in a 15-fold increase in aqueous solubility.[6] |
| Lipophilicity (logP/logD) | Generally Decreased | BCP is less lipophilic than a phenyl ring due to its smaller size and lack of aromaticity, which can lead to improved ADME properties.[8] |
| Metabolic Stability | Generally Increased | The rigid, strained framework of BCP imparts high bond strength to its C-H bonds, making them less susceptible to metabolic oxidation.[6][9][11][12] |
| Molecular Geometry | Mimics para-substitution | The bridgehead substituents of a 1,3-disubstituted BCP have a linear orientation that effectively mimics the geometry of a para-substituted phenyl ring. However, the distance between substituents is shorter (1.85 Å) than in a phenyl ring (2.79 Å). |
Synthetic Accessibility of BCP:
The widespread adoption of BCP has been fueled by significant advancements in its synthesis. The primary precursor, [1.1.1]propellane, can be generated on a large scale and undergoes a variety of transformations to install diverse functionalities at the bridgehead positions.[8][15] Recent developments in photoredox catalysis have further expanded the synthetic toolbox, allowing for the facile creation of complex BCP-containing molecules.[13][16]
Cubane: The Geometric Virtuoso
Cubane, a highly strained, cage-like hydrocarbon, offers an exceptionally close geometric match to the phenyl ring.[5][11][17] This makes it an ideal bioisostere, particularly for mimicking the spatial arrangement of substituents.[18]
Key Physicochemical Properties of Cubane:
| Property | Comparison to Phenyl | Rationale & Impact |
| Solubility | Generally Increased | Similar to BCP, the three-dimensional structure of cubane disrupts pi-pi stacking and can lead to significant improvements in solubility.[5][10] For instance, a cubane analog of Lumacaftor demonstrated improved solubility across a range of pH values.[5][19] |
| Lipophilicity (logP/logD) | Can be higher or lower | The effect on lipophilicity can be variable. While the replacement of a phenyl ring with a cubane can sometimes increase lipophilicity, in other cases it can be reduced.[10] |
| Metabolic Stability | Generally Increased, but context-dependent | The high bond strength of cubane's C-H bonds typically leads to enhanced metabolic stability.[5][11][12] However, there have been reports of both increased and decreased metabolic stability, and in some cases, the cubane core itself can become a site of metabolism.[7] |
| Molecular Geometry | Excellent mimic of para-, meta-, and ortho-substitution | The distance between the diagonal carbons of a 1,4-disubstituted cubane (2.72 Å) is remarkably similar to that of a para-substituted phenyl ring (2.79 Å).[10][17] Recent synthetic advances have also made 1,2- and 1,3-disubstituted cubanes more accessible, allowing for the mimicry of ortho- and meta-substituted phenyl rings, respectively.[5][6][17] |
Synthetic Accessibility of Cubane:
Historically, the synthesis of functionalized cubanes has been a significant challenge, limiting their widespread use in drug discovery.[5][20] The multi-step synthesis of the cubane core and the difficulty in achieving specific substitution patterns have been major hurdles.[20][21] However, recent breakthroughs in synthetic methodology, including novel photochemical methods and copper-mediated cross-coupling reactions, are making a wider range of cubane derivatives more accessible to medicinal chemists.[5][17]
Head-to-Head Comparison: BCP vs. Cubane
| Feature | Bicyclo[1.1.1]pentane (BCP) | Cubane |
| Geometric Mimicry | Primarily a para-phenyl mimic (shorter distance) | Excellent mimic of para-, meta-, and ortho-phenyl |
| Solubility Enhancement | Consistently improves solubility.[6][8] | Generally improves solubility.[5][22] |
| Lipophilicity | Generally less lipophilic than phenyl.[8] | Can be more or less lipophilic than phenyl.[10] |
| Metabolic Stability | Generally high metabolic stability.[6][9][11][12] | Generally high, but can be a metabolic liability in some cases.[7] |
| Synthetic Accessibility | Readily accessible through scalable routes.[8][16] | Historically challenging, but recent advances are improving access.[5][17] |
Visualizing the Structural Comparison
The following diagram illustrates the structural differences between a para-substituted phenyl ring, a 1,3-disubstituted BCP, and a 1,4-disubstituted cubane.
Caption: Structural comparison of phenyl, BCP, and cubane bioisosteres.
Experimental Workflow: Evaluating Bioisosteric Replacement
A typical workflow for evaluating BCP or cubane as a phenyl bioisostere involves the following steps:
Caption: Experimental workflow for bioisostere evaluation.
Case Study: BCP in a γ-Secretase Inhibitor
A seminal example of the successful application of BCP comes from a study on a γ-secretase inhibitor for Alzheimer's disease.[1] Researchers replaced a phenyl group with a BCP moiety, which led to a potent and orally active compound with improved metabolic stability and a 15-fold increase in aqueous solubility.[6] This work highlighted the potential of BCP to significantly enhance the drug-like properties of a lead compound.
Case Study: Cubane in an Antimalarial Series
In the optimization of a series of antimalarial compounds, both cubane and BCP were investigated as phenyl bioisosteres.[7][23] The cubane analog showed improved in vitro potency against Plasmodium falciparum compared to the parent phenyl compound.[7] However, this came at the cost of reduced metabolic stability, with the cubane core itself undergoing oxidation.[7] In contrast, the BCP analog was equipotent to the parent compound but exhibited significantly improved metabolic properties.[7][23] This case study underscores the context-dependent nature of bioisosteric replacement and the importance of empirical testing.
Conclusion: Choosing the Right Tool for the Job
Both bicyclo[1.1.1]pentane and cubane are powerful tools in the medicinal chemist's arsenal for escaping the limitations of "flatland."
-
BCP is a readily accessible and reliable choice for improving solubility and metabolic stability, particularly as a para-phenyl mimic. Its smaller size and lower lipophilicity make it an attractive option for fine-tuning ADME properties.[8]
-
Cubane offers unparalleled geometric mimicry of the phenyl ring, including ortho and meta substitution patterns, which is a significant advantage in maintaining precise pharmacophoric interactions.[5][17] While its synthesis has been a historical bottleneck, recent advances are making it a more viable option.[5][17]
The choice between BCP and cubane will ultimately depend on the specific goals of the drug discovery program. If the primary objective is to improve physicochemical properties while maintaining a linear vector, BCP is an excellent starting point. If precise geometric mimicry of the phenyl ring is paramount to retaining biological activity, the additional synthetic effort required for cubane may be well justified. As synthetic methodologies for both scaffolds continue to evolve, we can expect to see their increased application in the development of next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Advances in nonclassical phenyl bioisosteres for drug structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane | Department of Chemistry [chem.ox.ac.uk]
- 10. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. biosynth.com [biosynth.com]
- 18. High energy derivatives of Cubane [ch.ic.ac.uk]
- 19. youtube.com [youtube.com]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Bioisosteric Replacement of a Phenyl Group with Bicyclo[1.1.1]pentane
In modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological and physicochemical profiles is a paramount challenge. The "escape from flatland" initiative encourages medicinal chemists to move beyond flat, aromatic structures towards three-dimensional (3D), sp³-rich scaffolds to improve properties like solubility, metabolic stability, and oral bioavailability.[1][2] The ubiquitous phenyl group, while a staple in drug design, often contributes to poor solubility, metabolic liabilities through oxidative pathways, and off-target interactions.[3]
This guide provides an in-depth comparison of the bicyclo[1.1.1]pentane (BCP) core as a non-classical bioisostere for the para-substituted phenyl ring. We will explore the structural rationale, present comparative experimental data, detail the necessary synthetic and analytical protocols for validation, and discuss the profound impact this substitution can have on a molecule's journey to becoming a viable drug candidate.
The Rationale: Structural and Physicochemical Foundations
The BCP moiety serves as an effective mimic of the para-substituted phenyl ring primarily because it maintains a similar linear geometry and exit vector for its substituents. However, its rigid, saturated, and three-dimensional nature fundamentally alters key physicochemical properties.[4][5]
The replacement of a planar aromatic ring with a strained, cage-like structure disrupts crystal lattice packing, which can significantly enhance aqueous solubility.[1][6] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) typically lowers lipophilicity and reduces the potential for metabolic oxidation, as the BCP core lacks the electron-rich pi system of a benzene ring that is susceptible to cytochrome P450-mediated hydroxylation.[7][8]
Caption: Structural mimicry between a para-phenyl ring and a BCP core.
Performance Comparison: A Data-Driven Analysis
The theoretical benefits of the phenyl-to-BCP replacement are consistently validated by experimental data across numerous studies. The substitution often leads to a dramatic improvement in the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[9]
| Property | Phenyl-Analog | BCP-Analog | Typical Fold Change | Rationale for Improvement |
| Aqueous Solubility | Low (<1 µg/mL) | High (>100 µg/mL) | 10x - >800x | Disruption of planar packing in the solid state. |
| Lipophilicity (ChromLogD) | High (>4) | Lower (2.8 - 3.5) | ~1 log unit reduction | Increased sp³ character reduces hydrophobicity.[10] |
| Metabolic Stability (HLM) | Low (High Clearance) | High (Low Clearance) | 3x - >10x | Absence of aromatic C-H bonds susceptible to oxidation.[11] |
| Permeability (PAMPA) | Variable | Generally Improved | ~1.5x - 3x | Reduced planarity can decrease unfavorable membrane interactions.[12] |
| Biological Potency (IC₅₀) | Potent | Often Equipotent | Variable | Maintained if π-stacking is not a key binding interaction.[9][11] |
| Data compiled from multiple sources and represent typical observed trends.[10][11][12] |
The Validation Workflow: From Synthesis to In Vitro Profiling
Validating the bioisosteric replacement is a systematic process. It involves the synthesis of the matched molecular pair (the phenyl compound and its BCP analog) followed by a head-to-head comparison of their properties.
Caption: A systematic workflow for validating a bioisosteric replacement.
Experimental Protocols
The synthesis of functionalized BCPs often starts from [1.1.1]propellane or bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[13][14] The following protocol is a representative, multi-step synthesis adapted from literature procedures.[15][16][17]
Step 1: Synthesis of 1-Iodo-3-phenylbicyclo[1.1.1]pentane
-
To a solution of [1.1.1]propellane (1.0 eq) in an appropriate solvent (e.g., Et₂O or THF) under an inert atmosphere (N₂ or Ar), add iodobenzene (1.2 eq).
-
Initiate the radical reaction either photochemically (UVA light) or using a radical initiator such as AIBN (0.1 eq) at an elevated temperature (e.g., 80 °C).
-
Monitor the reaction by GC-MS or TLC until consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-iodo-3-phenylbicyclo[1.1.1]pentane.
Step 2: Carboxylation via Grignard Reaction
-
To a flame-dried flask containing magnesium turnings (1.5 eq) under an inert atmosphere, add a small crystal of iodine.
-
Add a solution of 1-iodo-3-phenylbicyclo[1.1.1]pentane (1.0 eq) in anhydrous THF dropwise to initiate the Grignard formation.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium), cool the solution to -78 °C.
-
Bubble dry CO₂ gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Acidify the aqueous layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to afford 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
This assay evaluates how quickly a compound is metabolized by liver enzymes.
-
Prepare Reagents:
-
Test Compounds (Phenyl and BCP analogs): 1 mM stock solutions in DMSO.
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP⁺): Prepare according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the HLM solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a solution of ice-cold acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Calculation:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
-
Metabolic Fate: A Tale of Two Scaffolds
The primary metabolic liability of a phenyl group is its susceptibility to oxidation. This can lead to the formation of reactive metabolites, such as quinones, which can cause toxicity. The BCP core, being saturated and sterically hindered, is significantly more resistant to metabolism.
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Organometallic Bridge Diversification of Bicyclo[1.1.1]pentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene [ouci.dntb.gov.ua]
- 16. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. | Semantic Scholar [semanticscholar.org]
- 17. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Bicyclo[1.1.1]pentane Advantage: A Comparative Guide to ADME Properties of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule are critical determinants of its clinical success. A significant challenge in lead optimization is the prevalence of flat, aromatic moieties, such as the phenyl ring, which can contribute to poor solubility, metabolic instability, and undesirable lipophilicity.[1] The strategy of "escaping from flatland" by incorporating three-dimensional, saturated scaffolds has emerged as a powerful approach to mitigate these liabilities.[2][3]
This guide provides an in-depth comparison of the ADME properties of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid and its archetypal aromatic counterpart, 4-phenylbenzoic acid. We will explore the physicochemical rationale behind the often-superior characteristics of the bicyclo[1.1.1]pentane (BCP) scaffold and provide supporting experimental data from analogous systems to illustrate these principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel bioisosteres for enhanced drug-like properties.
The BCP Motif: A Paradigm Shift from "Flatland"
The bicyclo[1.1.1]pentane (BCP) core is a rigid, non-planar scaffold that serves as a highly effective bioisostere for the para-substituted phenyl ring.[4] Its unique three-dimensional structure imparts a range of favorable ADME characteristics compared to its aromatic counterpart.
Key Physicochemical Differences:
-
Reduced Lipophilicity: The BCP core, composed of sp³-hybridized carbons, is inherently less lipophilic than the sp²-hybridized phenyl ring. This reduction in lipophilicity can lead to improved solubility and a lower propensity for non-specific binding.
-
Improved Solubility: The rigid, three-dimensional nature of the BCP scaffold disrupts the crystal lattice packing that can plague flat aromatic molecules, often leading to a significant increase in aqueous solubility.[2][3]
-
Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes renders the BCP core more resistant to metabolic degradation.[1][4]
-
Increased Permeability: Despite a potential decrease in lipophilicity, BCP-containing compounds have demonstrated improved passive permeability, an effect attributed to the disruption of molecular planarity.[3]
Comparative ADME Profiles: BCP vs. Phenyl Analogues
A notable example is the development of a γ-secretase inhibitor, where the replacement of a para-substituted fluorophenyl ring with a BCP motif led to a compound with equipotent enzymatic inhibition but with significant improvements in passive permeability and aqueous solubility.[5] This translated to a four-fold increase in Cmax and AUC values in a mouse model, highlighting the profound in vivo impact of this bioisosteric replacement.[5]
Another illustrative case involves the LpPLA2 inhibitor, Darapladib. The BCP-containing analogue, while slightly less potent, exhibited a marked improvement in kinetic solubility and maintained low clearance in human liver microsomal assays.[6]
Table 1: Comparative ADME Data of a γ-Secretase Inhibitor and its BCP Analogue [5]
| Parameter | Phenyl Analogue (BMS-708,163) | BCP Analogue | Fold Improvement |
| Thermodynamic Aqueous Solubility (pH 6.5) | Low | 11.6x higher | 11.6 |
| Thermodynamic Aqueous Solubility (pH 7.4) | Low | 32.7x higher | 32.7 |
| Passive Permeability | Moderate | Significantly Improved | Qualitative |
| Oral Absorption (Mouse Model) | Baseline | ~4x higher Cmax and AUC | ~4 |
Table 2: Comparative Physicochemical and ADME Data of Darapladib and its BCP Analogue [6]
| Parameter | Darapladib (Phenyl) | BCP Analogue |
| Kinetic Solubility | Low | Improved |
| Artificial Membrane Permeability (AMP) | 203 nm/s | 705 nm/s |
| Human Liver Microsomal Clearance | Low (1.22 mL/min/g) | Low (0.76 mL/min/g) |
These data compellingly illustrate the transformative effect of the BCP scaffold on key ADME parameters. The consistent observation of enhanced solubility and permeability, coupled with robust metabolic stability, underscores the value of this compound as a building block in drug design.
Experimental Protocols for ADME Profiling
To empirically validate the ADME properties of novel chemical entities, a suite of standardized in vitro assays is employed. The following are detailed protocols for assessing kinetic solubility, permeability, and metabolic stability.
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations, ensuring the final DMSO concentration is consistent (e.g., 1%).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for equilibration.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
References
- 1. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 2. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclo[1.1.1]pentan-1-amine as Bioisostere of Benzene Ring | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallographic comparison of ligands with and without the bicyclo[1.1.1]pentane moiety
An Objective Comparison of Ligand Scaffolds Through High-Resolution Structural Analysis
In the modern pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond "flatland"—the traditional reliance on planar aromatic rings—to explore three-dimensional molecular scaffolds.[1][2] Among the most promising of these is the bicyclo[1.1.1]pentane (BCP) moiety.[3] Celebrated for its rigid, rod-like structure, the BCP is frequently employed as a bioisostere for para-substituted phenyl rings and tert-butyl groups.[4][5] Its incorporation into drug candidates has been linked to significant improvements in physicochemical properties, such as enhanced aqueous solubility, greater metabolic stability, and improved cell permeability, without compromising, and sometimes even enhancing, biological activity.[1][3][6][7]
While the empirical benefits of this "scaffold hopping" are well-documented, a definitive understanding of why this substitution is successful requires atomic-level investigation. X-ray crystallography provides this crucial insight. By delivering a high-resolution three-dimensional map of a ligand bound to its protein target, crystallography allows for a direct and unambiguous comparison of how a BCP-containing molecule interacts with its biological partner versus its phenyl-ring analogue. This guide provides a detailed examination of this comparison, outlining the experimental workflow and analyzing the structural data that validates the BCP's role as a superior bioisostere in specific contexts.
The Crystallographic Workflow: From Protein to Structure
The journey to obtaining a high-resolution protein-ligand complex structure is a multi-step process that demands precision and expertise. The goal is to grow a well-ordered crystal of the target protein with the ligand bound in its active site and then diffract X-rays off that crystal to determine the atomic arrangement.[8] The two most common approaches are co-crystallization and soaking.[9] In co-crystallization, the purified protein is incubated with the ligand before crystallization trials are set up.[10] In soaking, a pre-existing crystal of the protein alone (apo crystal) is submerged in a solution containing the ligand.[9][11]
Below is a detailed, step-by-step protocol typical for a co-crystallization experiment.
Experimental Protocol: Protein-Ligand Co-Crystallization
-
Protein Expression and Purification: The gene encoding the target protein is expressed in a suitable system (e.g., E. coli, insect, or mammalian cells). The protein is then purified to >95% homogeneity using chromatographic techniques, such as affinity and size-exclusion chromatography.
-
Protein-Ligand Complex Formation: The purified protein is concentrated to a working concentration, typically 10-20 mg/mL.[10] The ligand, dissolved in a compatible solvent like DMSO, is added to the protein solution at a molar excess (often 10-fold) to ensure saturation of the binding sites.[10] The mixture is incubated, typically for a few hours, to allow for stable complex formation.[10]
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput screening using hundreds of different chemical conditions (precipitants, buffers, salts) to find the precise conditions that induce the formation of single, well-ordered crystals. The vapor diffusion method (hanging or sitting drop) is most commonly used.
-
Crystal Optimization and Harvesting: Initial "hits" from the screen are often optimized by systematically varying the precipitant and salt concentrations to grow larger, higher-quality crystals. Once grown, a single crystal is carefully harvested from its drop using a nylon loop.[11]
-
Cryoprotection and Freezing: To protect the crystal from damage caused by the intense X-ray beam, data is collected at cryogenic temperatures (around 100 K).[11] To prevent ice formation during freezing, the crystal is briefly passed through a cryoprotectant solution before being flash-frozen in liquid nitrogen.[11]
-
X-ray Diffraction Data Collection: The frozen crystal is mounted on a goniometer at a synchrotron beamline. It is then rotated while being exposed to a high-intensity X-ray beam. The X-rays diffract off the crystal's repeating lattice of molecules, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model of the protein-ligand complex is then built into this map and computationally refined to best fit the experimental data, resulting in the final, high-resolution crystal structure.
Case Study: A Direct Structural Comparison in LpPLA2 Inhibitors
To illustrate the power of this comparative approach, we can examine the work done on inhibitors of Lipoprotein-associated phospholipase A2 (LpPLA2), a target for cardiovascular disease.[12][13] Researchers synthesized and analyzed two potent inhibitors: the parent compound containing a bi-aryl system (Darapladib) and its analogue where one phenyl ring was replaced with a BCP moiety.[12]
By solving the crystal structures of both compounds in complex with the LpPLA2 enzyme, they were able to perform a direct, atom-by-atom comparison of their binding modes.[12][13] The structural overlay revealed that the BCP analogue maintained the crucial binding interactions of the parent compound, confirming its viability as a bioisosteric replacement.[12]
Quantitative Data Comparison
The high-resolution structures allow for precise measurements of the ligand's geometry and its interactions within the protein's binding pocket. The key findings from the LpPLA2 inhibitor study highlight the subtle yet impactful changes imparted by the BCP.
| Parameter | Phenyl Analogue (Darapladib) | BCP Analogue | Implication |
| Potency (pIC50) | 10.2 | 9.4 | The BCP is well-tolerated, maintaining high potency.[12] |
| Ligand Geometry | Planar bi-aryl system | Rigid, linear 3D scaffold | BCP acts as a non-planar linker, altering the vector of substituents.[12] |
| Binding Mode | Similar overall binding pose | Similar overall binding pose | The BCP successfully mimics the spatial orientation of the phenyl ring.[12] |
| Key Interaction | Trifluoromethyl group in hydrophobic pocket | Trifluoromethyl group in the same hydrophobic pocket | Core binding interactions are conserved. |
| Physicochemical Profile | High Lipophilicity (ChromLogD7.4: 6.3) | Reduced Lipophilicity, Improved Solubility | The 3D, saturated nature of BCP improves drug-like properties.[1][12] |
Data synthesized from Measom et al., ACS Med. Chem. Lett. (2017).[12][13]
The crystal structure overlay demonstrated that the BCP holds the key functional groups in nearly the same positions as the phenyl ring, explaining the retained potency.[12] However, the BCP's three-dimensional, saturated character disrupts the planarity of the molecule. This "escape from flatland" is a key factor behind the observed improvements in the compound's physicochemical profile, particularly its increased solubility and reduced lipophilicity.[1][2]
Implications for Rational Drug Design
The crystallographic comparison provides invaluable, actionable insights for drug development professionals:
-
Structural Validation: X-ray crystallography offers definitive proof that a BCP can successfully act as a bioisostere. It confirms that the new scaffold maintains the essential binding orientation required for biological activity, removing ambiguity from the design process.
-
Explaining Physicochemical Improvements: The structural data provides a rational basis for observed property changes. For instance, a crystal structure might reveal that the BCP moiety is more solvent-exposed than the phenyl ring it replaced, directly explaining an observed increase in solubility.[1][14]
-
Guiding Future Optimization: By visualizing the precise interactions, chemists can identify new opportunities for optimization. The rigid BCP scaffold can lock a ligand into a more favorable binding conformation, and its unique exit vectors can be used to explore previously unoccupied regions of the binding pocket.[3] The analysis of protein pockets can reveal auxiliary sites near the main binding area that could be engaged by modifying the BCP substituent.[15]
-
Overcoming Intellectual Property Hurdles: Replacing a common motif like a phenyl ring with a novel, patent-free scaffold like BCP can be a powerful strategy for developing new chemical entities with a clear intellectual property position.[16]
References
- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 9. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 11. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 12. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
- 15. Anatomy of protein pockets and cavities: measurement of binding site geometry and implications for ligand design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Metabolic Stability of Drugs Containing 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid and Related Bioisosteres
In the landscape of modern drug discovery, the strategic replacement of molecular moieties to optimize physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. The phenyl ring, a ubiquitous scaffold in numerous pharmaceuticals, often presents challenges related to metabolic instability and high lipophilicity.[1] As part of the "escape from flatland" trend, there is a growing interest in three-dimensional, saturated bioisosteres that can mitigate these liabilities.[1][2][3] This guide provides a detailed comparison of the bicyclo[1.1.1]pentyl (BCP) group—a non-classical bioisostere of the para-substituted phenyl ring—and its aromatic counterpart, supported by experimental data, to inform bioisosteric replacement strategies in drug design.[4][5]
The substitution of a planar phenyl ring with a rigid, three-dimensional BCP scaffold can significantly improve a molecule's developability profile by enhancing properties such as aqueous solubility, permeability, and, most critically, metabolic stability.[2][3][6][7] This guide will delve into the mechanistic basis for this enhanced stability, provide detailed protocols for its assessment, and present comparative data from key studies.
Mechanistic Underpinnings of Metabolic Stability: Phenyl vs. BCP
The primary reason for the enhanced metabolic stability of BCP-containing compounds lies in their fundamental structural differences from aromatic rings.
-
Phenyl Ring Metabolism: Phenyl rings are susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, the body's primary machinery for metabolizing foreign compounds. This process often involves the formation of reactive intermediates, such as arene oxides, which can be further metabolized or bind to cellular macromolecules, potentially leading to toxicity. The sp2-hybridized carbons of the aromatic ring are electron-rich and readily targeted by these oxidative enzymes.[8]
-
Bicyclo[1.1.1]pentane (BCP) Metabolism: In contrast, the BCP core is a strained, saturated scaffold composed entirely of sp3-hybridized carbon atoms. These carbons are significantly less prone to CYP450-mediated oxidation.[8][9] While hydroxylation can still occur, the kinetic barrier is generally higher. The rigid, cage-like structure of the BCP moiety confers a remarkable resistance to metabolic degradation, effectively shielding the drug candidate from rapid clearance.[9][10]
The following diagram illustrates the comparative metabolic fates of a phenyl versus a BCP moiety.
Caption: Comparative metabolic pathways of Phenyl vs. BCP moieties.
Assessing Metabolic Stability: A Guide to In Vitro Protocols
In vitro metabolic stability assays are indispensable in early drug discovery for predicting a compound's in vivo behavior, including its half-life, clearance, and potential for drug-drug interactions.[11][12] These assays measure the rate at which a drug candidate is metabolized by liver enzyme systems.
Key Experimental Systems
-
Liver Microsomes : These are vesicles of the endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes like CYPs.[13] Microsomal stability assays are a cost-effective, high-throughput method for determining a compound's intrinsic clearance (CLint).[13][14]
-
Hepatocytes : Considered the "gold standard" for in vitro metabolism studies, intact liver cells contain the full complement of Phase I and Phase II metabolic enzymes and cofactors.[13][14] They provide a more comprehensive and physiologically relevant assessment of metabolic fate.
-
S9 Fraction : This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of a wider array of metabolic pathways.[11][15]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes a standard method for determining the intrinsic clearance of a test compound. The trustworthiness of this protocol is ensured by the inclusion of positive controls (rapidly metabolized compounds) and negative controls (heat-inactivated enzymes) to validate each experimental run.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Liver Microsomes (e.g., human, rat)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compound (e.g., Verapamil, known for high clearance)
-
Acetonitrile with Internal Standard (for quenching and analysis)
-
96-well plates, LC-MS/MS system
Workflow Diagram:
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw pooled liver microsomes on ice. Prepare the NADPH regenerating system and phosphate buffer.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM). Include wells for a positive control and a negative control (without NADPH or with heat-inactivated microsomes).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. This marks time zero (T=0).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile with an internal standard. The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent drug at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).
Comparative Data: Phenyl Analogs vs. BCP Analogs
The true value of BCP as a bioisostere is demonstrated through direct comparison with its phenyl-containing parent drug. Data from multiple studies show a consistent and often dramatic improvement in metabolic stability and other key drug-like properties.
| Property | Phenyl-Containing Compound (BMS-708,163)[5] | BCP-Containing Compound (Analog 3)[5] | Phenyl-Containing Compound (IDO1 Inhibitor 1)[16] | BCP-Containing Compound (IDO1 Inhibitor 2)[16] |
| Biological Target | γ-Secretase | γ-Secretase | IDO1 | IDO1 |
| Potency (IC50 or Ki) | Equipotent | Equipotent | Potent | Minimal loss in potency |
| Human Liver Microsomal Stability (t½, min) | Not specified, but poor in vivo PK | Significantly Improved | < 15 | > 120 |
| Aqueous Solubility | Low | Significant Improvement | Not specified | Improved |
| Passive Permeability | Low | Significant Improvement | Not specified | Highly Permeable |
| In Vivo Outcome | Suboptimal oral absorption | ~4-fold ↑ Cmax and AUC in mouse model | Rapid clearance | Low clearance, high oral bioavailability in rat and dog |
Interpretation of Data:
The data clearly illustrates the power of the BCP substitution. In the case of the γ-secretase inhibitor, replacing the central fluorophenyl ring with a BCP motif maintained enzyme potency while dramatically improving solubility and permeability, which translated directly to a four-fold increase in oral absorption in preclinical models.[5]
Similarly, for the IDO1 inhibitor program, the parent compound suffered from rapid amide hydrolysis and poor metabolic stability. The introduction of the BCP core as a phenyl bioisostere drastically improved metabolic stability, increasing the half-life in human liver microsomes from less than 15 minutes to over 120 minutes.[16] This enhancement was critical for achieving a drug candidate with an excellent pharmacokinetic profile, including low clearance and high oral bioavailability across multiple species.[16] The causality is clear: the saturated BCP core is resistant to the metabolic pathways that readily degrade the parent phenyl-containing compounds.[8]
Conclusion
The strategic replacement of a phenyl ring with a 3-bicyclo[1.1.1]pentane-1-carboxylic acid motif or a related BCP core is a validated and highly effective tactic in modern medicinal chemistry. This bioisosteric substitution consistently confers superior metabolic stability by mitigating the oxidative liabilities associated with aromatic systems. As demonstrated by experimental data, this improvement, often coupled with enhanced solubility and permeability, directly translates to superior pharmacokinetic profiles and overall improved "drug-likeness."[3][5] For researchers and drug development professionals, leveraging the BCP scaffold is a key strategy for overcoming metabolic hurdles and advancing more robust drug candidates toward the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Application of Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring in Pharmaceutical Chemistry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. nuvisan.com [nuvisan.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Bicyclo[1.1.1]pentane (BCP) Motif: A 3D Bioisostere to Escape Flatland and Enhance Druggability
A Senior Application Scientist's Guide to the In Vitro and In Vivo Advantages of BCP-Containing Compounds
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This strategic shift, often termed "escaping from flatland," aims to overcome the inherent liabilities of flat, lipophilic molecules, such as poor solubility and high metabolic turnover.[1] The bicyclo[1.1.1]pentane (BCP) moiety has emerged as a leading three-dimensional (3D) bioisostere for para-substituted phenyl rings and tert-butyl groups, offering a compelling strategy to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2]
This guide provides an in-depth comparison of BCP-containing compounds with their classical phenyl and tert-butyl analogs, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed improvements in key drug metabolism and pharmacokinetics (DMPK) parameters and provide a framework for researchers to evaluate the potential of BCP incorporation in their own drug discovery programs.
The Rationale for BCP as a Bioisostere
The BCP scaffold is a rigid, strained carbocycle that mimics the linear geometry and substituent exit vectors of a para-substituted benzene ring, albeit with a shorter distance between the bridgehead carbons.[3] This structural mimicry allows for the preservation of key binding interactions with biological targets, while its 3D, saturated nature confers significant advantages.[1]
The primary motivation for replacing a phenyl or tert-butyl group with a BCP moiety is to improve a compound's drug-like properties.[2][3] The planar nature of aromatic rings often leads to strong π-π stacking interactions, which can result in high crystal lattice energy and, consequently, poor aqueous solubility.[2][4] Furthermore, aromatic rings are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug clearance.[2] The BCP core, being fully saturated, is more resistant to such metabolic pathways.[2]
In Vitro Comparison: Quantifying the BCP Advantage
A suite of standardized in vitro assays is essential for the early-stage evaluation of drug candidates. These assays provide critical data on a compound's intrinsic properties, allowing for a direct comparison between a BCP-containing molecule and its phenyl or tert-butyl counterpart.
Key In Vitro DMPK Parameters
-
Aqueous Solubility: The ability of a compound to dissolve in an aqueous medium is a prerequisite for absorption. Poor solubility is a major hurdle in drug development.
-
Lipophilicity (LogD): This parameter describes the partitioning of a compound between an organic and an aqueous phase at a physiological pH. It influences permeability, plasma protein binding, and metabolic clearance.
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes, this assay measures the rate of metabolic turnover by phase I enzymes.
-
Cell Permeability: Using cell-based models like Caco-2, this assay predicts a compound's ability to cross the intestinal barrier, a key factor for oral bioavailability.
Comparative Data: BCP vs. Phenyl Analogs
The following tables summarize comparative data from published studies, illustrating the typical improvements observed upon replacing a phenyl ring with a BCP moiety.
Table 1: Comparison of a γ-Secretase Inhibitor and its BCP Analog
| Property | Phenyl-Containing Compound (BMS-708,163) | BCP-Containing Compound | Fold Change/Difference | Reference |
| Kinetic Solubility (µM) | - | At least 50-fold increase with BCP | >50x increase | [5] |
| Aqueous Solubility | - | Markedly improved | - | [2] |
| Cell Permeability | - | Significantly improved | - | [2] |
| Metabolic Stability | - | Significantly improved | - | [2] |
Table 2: Comparison of an LpPLA2 Inhibitor (Darapladib) and its BCP Analog
| Property | Phenyl-Containing Compound (Darapladib) | BCP-Containing Compound | Fold Change/Difference | Reference |
| pIC50 (LpPLA2) | 10.2 | 9.4 | -0.8 | [6] |
| ChromLogD7.4 | 6.3 | 7.0 | +0.7 | [6] |
| Kinetic Solubility (µM) | 8 | 74 | 9.25x increase | [6] |
| Artificial Membrane Permeability (nm/s) | 230 | 705 | 3.06x increase | [6] |
| Human Liver Microsomal Clearance (mL/min/g) | - | 1.22 (low) | - |
Table 3: Comparison of Resveratrol and its BCP Analog
| Property | Phenyl-Containing Compound (Resveratrol) | BCP-Containing Compound | Fold Change/Difference | Reference |
| Aqueous Solubility | - | 32-fold increase | 32x increase | [3] |
These data consistently demonstrate that the introduction of a BCP core can lead to substantial improvements in solubility and permeability, often while maintaining potent biological activity. The slight increase in lipophilicity observed in the darapladib analog is offset by the removal of an aromatic ring, resulting in an equivalent Property Forecast Index (PFI), a metric that balances lipophilicity and aromaticity.
In Vivo Validation: Translating In Vitro Gains to Preclinical Models
Ultimately, the success of a drug candidate is determined by its performance in vivo. Pharmacokinetic (PK) studies in animal models are crucial for assessing a compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole-organism context.
Key In Vivo Pharmacokinetic Parameters
-
Cmax: The maximum plasma concentration achieved after administration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.
-
Half-life (t1/2): The time required for the plasma concentration of a drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
Comparative Data: BCP vs. Phenyl Analogs in Animal Models
The favorable in vitro properties of BCP-containing compounds often translate into improved pharmacokinetic profiles in vivo.
Table 4: Comparison of Resveratrol and its BCP Analog in a Murine Model
| Property | Phenyl-Containing Compound (Resveratrol) | BCP-Containing Compound | Fold Change/Difference | Reference |
| Cmax | - | 3-fold increase | 3x increase | [3] |
| AUC | - | 10-fold increase | 10x increase | [3] |
The significant increase in both Cmax and AUC for the BCP-resveratrol analog highlights the potential of this bioisosteric replacement to dramatically enhance oral bioavailability. This improvement is attributed to both the increased aqueous solubility and the reduced first-pass metabolism of the BCP-containing compound.[3]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the scientific integrity of comparative studies, it is essential to employ robust and well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro and in vivo assays discussed in this guide.
In Vitro Kinetic Solubility Assay
This assay provides a high-throughput method for assessing the aqueous solubility of compounds initially dissolved in an organic solvent, typically DMSO.[7]
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Working Solution Preparation: Serially dilute the stock solution to create a range of concentrations for generating a standard curve.
-
Incubation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microtiter plate. Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 90 minutes to 2 hours) to allow for equilibration.[7]
-
Separation of Undissolved Compound: After incubation, separate any precipitated compound from the soluble fraction. This is typically achieved by filtration through a MultiScreen® Solubility filter plate.[7]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS, by comparing the response to a standard curve.[8][9]
References
- 1. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
A Head-to-Head Comparison of Synthetic Strategies for 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: A Guide for Researchers
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a paramount bioisostere for para-substituted phenyl rings in modern medicinal chemistry. Its rigid, three-dimensional structure can impart improved physicochemical properties, such as enhanced solubility and metabolic stability, to drug candidates. Among the decorated BCPs, 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid stands out as a particularly valuable building block, marrying the BCP core with functionalities ripe for further chemical elaboration. This guide provides a head-to-head comparison of two distinct and prominent synthetic strategies for accessing this coveted molecule, offering experimental insights and a critical evaluation to aid researchers in their synthetic planning.
Strategy 1: The Radical Approach - Metal-Free Homolytic Aromatic Alkylation
This strategy hinges on the generation of a bicyclo[1.1.1]pentyl radical from a suitable precursor, which then undergoes a homolytic aromatic substitution reaction with benzene. The most expedient route following this logic commences with the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine, a versatile intermediate that can be subsequently converted to the target carboxylic acid.[1][2][3]
Mechanistic Rationale
The core of this strategy is the radical addition to the highly strained central bond of [1.1.1]propellane. In the presence of a radical initiator and a suitable precursor, a bicyclo[1.1.1]pentyl radical is formed. This radical can then be trapped by an aromatic solvent, such as benzene, in a homolytic aromatic substitution. The choice of radical precursor is critical to the success of this reaction.
A notable example involves the use of 1-azido-3-iodobicyclo[1.1.1]pentane as a precursor to the bicyclo[1.1.1]pentyl radical. In a metal-free approach, the reaction is initiated to form an electrophilic bicyclo[1.1.1]pentyl radical which then attacks the electron-rich benzene ring.
Caption: Workflow for the Metal-Free Homolytic Aromatic Alkylation strategy.
Experimental Protocols
Step 1: Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine [1][2][3]
A detailed protocol for this specific transformation can be adapted from the work of Adsool and colleagues. The general procedure involves the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with benzene in the presence of a radical initiator.
-
Materials: 1-Azido-3-iodobicyclo[1.1.1]pentane, Benzene (solvent and reactant), Radical initiator (e.g., AIBN or can be photochemically initiated).
-
Procedure:
-
Dissolve 1-azido-3-iodobicyclo[1.1.1]pentane in a large excess of benzene.
-
Add the radical initiator to the solution.
-
Heat the reaction mixture under an inert atmosphere or irradiate with a suitable light source, depending on the initiator used.
-
Monitor the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, remove the excess benzene under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-phenylbicyclo[1.1.1]pentan-1-amine.
-
Step 2: Conversion of 3-Phenylbicyclo[1.1.1]pentan-1-amine to this compound
This transformation can be achieved through a multi-step sequence, such as a Sandmeyer-type reaction.
-
Materials: 3-Phenylbicyclo[1.1.1]pentan-1-amine, Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Sulfuric acid.
-
Procedure:
-
Diazotization: Dissolve 3-phenylbicyclo[1.1.1]pentan-1-amine in aqueous hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.
-
Hydrolysis: Isolate the resulting nitrile and subject it to acidic or basic hydrolysis. For acidic hydrolysis, reflux the nitrile in a mixture of sulfuric acid and water.
-
After hydrolysis, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Strategy 2: The Electrophilic Approach - Friedel-Crafts Acylation
This strategy employs a classic electrophilic aromatic substitution reaction, the Friedel-Crafts acylation, to introduce the phenyl group onto the BCP scaffold.[4][5] The synthesis commences with the commercially available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Mechanistic Rationale
The key to this approach is the selective monofunctionalization of the starting diacid. One of the carboxylic acid groups is protected as an ester, while the other is converted into an acyl chloride. This acyl chloride is then activated by a Lewis acid, such as aluminum chloride, to form a highly electrophilic acylium ion. This electrophile then attacks the benzene ring, and following rearomatization, yields the desired phenyl ketone. Finally, deprotection of the ester and oxidation of the ketone to a carboxylic acid would be required. A more direct approach involves the hydrolysis of the ester back to the carboxylic acid.
Caption: Workflow for the Friedel-Crafts Acylation strategy.
Experimental Protocols
Step 1: Selective Mono-esterification of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid [6][7]
-
Materials: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, an alcohol (e.g., methanol or benzyl alcohol), a coupling agent or acid catalyst.
-
Procedure: A reported procedure involves the reaction of the diacid with a limited amount of the alcohol in the presence of a catalyst. For instance, selective mono-benzylation has been achieved.[7]
-
Suspend bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a suitable solvent (e.g., DMF).
-
Add a base (e.g., Li₂CO₃) and one equivalent of the desired benzyl bromide.
-
Heat the reaction mixture and monitor for the formation of the mono-ester.
-
After workup, purify the product by chromatography to isolate the 3-((benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.
-
Step 2: Formation of the Acyl Chloride
-
Materials: The mono-ester from Step 1, thionyl chloride or oxalyl chloride.
-
Procedure:
-
Dissolve the mono-ester in a dry, inert solvent (e.g., dichloromethane).
-
Add thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
-
Step 3: Friedel-Crafts Acylation of Benzene [4]
-
Materials: The acyl chloride from Step 2, benzene, aluminum chloride (AlCl₃).
-
Procedure:
-
Suspend aluminum chloride in an excess of dry benzene under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add the acyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water and brine, and dry it over a suitable drying agent.
-
Remove the solvent under reduced pressure and purify the resulting ketone-ester by column chromatography.
-
Step 4: Hydrolysis of the Ester
-
Materials: The ketone-ester from Step 3, a base (e.g., LiOH, NaOH) or an acid (e.g., HCl, H₂SO₄), a suitable solvent system.
-
Procedure:
-
Dissolve the ketone-ester in a suitable solvent mixture (e.g., THF/water or methanol/water).
-
Add a solution of the base or acid.
-
Heat the reaction mixture to reflux and monitor the progress of the hydrolysis.
-
After completion, cool the reaction mixture and acidify it to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract the product with an organic solvent.
-
Purify the final product, this compound, by recrystallization.
-
Head-to-Head Comparison
| Feature | Strategy 1: Metal-Free Homolytic Aromatic Alkylation | Strategy 2: Friedel-Crafts Acylation |
| Starting Materials | 1-Azido-3-iodobicyclo[1.1.1]pentane, Benzene | Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, Benzene |
| Number of Steps | 2 (synthesis of amine + conversion to acid) | 4 (mono-esterification, acyl chloride formation, acylation, hydrolysis) |
| Key Intermediates | 3-Phenylbicyclo[1.1.1]pentan-1-amine | 3-(Alkoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride |
| Overall Yield | Moderate | Potentially higher, but dependent on the efficiency of each step |
| Scalability | Can be limited by the availability and stability of the radical precursor. Photochemical steps can be challenging to scale up. | Generally more scalable, as Friedel-Crafts reactions are well-established industrial processes. |
| Safety Considerations | Use of azides requires caution. Benzene is a known carcinogen. Radical reactions can be exothermic. | Aluminum chloride is highly reactive with water. Acyl chlorides are corrosive. Benzene is a known carcinogen. |
| Substrate Scope | The homolytic aromatic substitution may be sensitive to substituents on the aromatic ring. | Friedel-Crafts acylation is generally tolerant of a wide range of substituents on the aromatic ring, although strongly deactivating groups can hinder the reaction. |
| Advantages | Fewer steps to the key amine intermediate. Metal-free conditions can be advantageous. | Utilizes a commercially available starting material. Well-understood and robust reaction. |
| Disadvantages | The conversion of the amine to the carboxylic acid adds steps and can have variable yields. The synthesis of the starting azido-iodo-BCP can be multi-step. | Longer synthetic sequence. Requires protection/deprotection steps. Use of stoichiometric Lewis acid. |
Conclusion for the Practicing Scientist
Both the metal-free homolytic aromatic alkylation and the Friedel-Crafts acylation strategies offer viable pathways to the valuable building block, this compound.
The radical-based approach is attractive due to its novelty and the potential for a shorter synthetic route to a key amine intermediate. However, the subsequent conversion of the amine to the carboxylic acid adds complexity and may impact the overall efficiency. This route may be particularly appealing for the synthesis of amine-containing analogues and for exploring novel chemical space.
The Friedel-Crafts acylation strategy , while involving more steps, relies on well-established and generally high-yielding reactions. The use of a commercially available starting material and the inherent scalability of the key acylation step make this a more conservative and potentially more robust choice for large-scale synthesis. The requirement for a protection-deprotection sequence is a drawback, but the individual steps are generally reliable.
Ultimately, the choice of synthetic strategy will depend on the specific needs of the research program, including the desired scale of synthesis, the availability of starting materials and reagents, and the in-house expertise with radical chemistry versus more traditional electrophilic aromatic substitution reactions. This guide provides the foundational information to make an informed decision and to embark on the synthesis of this important and versatile building block for drug discovery.
References
- 1. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene [ouci.dntb.gov.ua]
- 2. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid Analogs in Target Binding
Abstract
In modern drug discovery, the quest for novel chemical matter with superior "drug-like" properties is relentless. Bicyclo[1.1.1]pentanes (BCPs) have emerged as exceptional three-dimensional bioisosteres for traditional planar structures like phenyl rings and tert-butyl groups.[1][2] Specifically, the 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid (Ph-BCP-COOH) scaffold offers a unique vectoral projection of substituents, providing a rigid and defined orientation for target engagement. Replacing a classic para-substituted phenyl ring with a BCP core can dramatically improve physicochemical properties such as aqueous solubility and metabolic stability while reducing non-specific binding.[3][4] However, realizing the full potential of this scaffold requires a rigorous, multi-parameter approach to benchmarking the target binding of its analogs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to move beyond simple affinity measurements and build a holistic understanding of compound performance, enabling more informed decisions in lead optimization.
The Rationale: Beyond Affinity to a Multi-Parameter View of Binding
Historically, lead optimization has often been driven by a compound's potency, typically represented by its IC50 or equilibrium dissociation constant (KD). While critical, this single parameter provides an incomplete picture. A true understanding of a drug-target interaction requires a multi-faceted characterization encompassing three pillars: Affinity, Kinetics, and Thermodynamics.
-
Affinity (KD, Ki): Describes the strength of the interaction at equilibrium. A lower KD indicates a stronger binding interaction.
-
Kinetics (kon, koff): Describes the rate at which the interaction occurs. The association rate (kon or ka) is how quickly the compound binds the target, while the dissociation rate (koff or kd) is how quickly it comes off. The ratio of these two rates (koff/kon) also defines the KD.
-
Thermodynamics (ΔH, ΔS): Describes the driving forces behind the binding event. Enthalpy (ΔH) reflects changes in bonding energy (e.g., hydrogen bonds), while entropy (ΔS) reflects changes in the disorder of the system.
A particularly crucial kinetic parameter is drug-target residence time (τ) , which is the reciprocal of the dissociation rate (1/koff).[5][6] A compound with a long residence time forms a durable complex with its target, which can lead to sustained pharmacological effects even after the drug has been cleared from systemic circulation.[6][7][8] Prioritizing candidates based on a holistic view of these parameters is essential for selecting compounds with a higher probability of success in vivo.
Core Methodologies for Quantifying Target Engagement
To build a comprehensive binding profile, a suite of biophysical and biochemical assays should be employed. Each technique offers unique insights, and the data, when integrated, provide a powerful decision-making tool.
Surface Plasmon Resonance (SPR): Unveiling the Kinetics
SPR is a label-free optical technique that has become a gold standard for studying biomolecular interactions in real-time.[9][10] It provides high-quality kinetic data (kon and koff) and equilibrium affinity (KD).
Causality Behind the Choice: SPR is invaluable for distinguishing compounds that achieve high affinity through different kinetic mechanisms. For instance, two analogs with identical KD values could have vastly different kinetic profiles: one with a fast kon and fast koff, and another with a slow kon and even slower koff. The latter, possessing a longer residence time, may be more desirable for sustained target engagement in vivo.[7]
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that allows for accurate kinetic analysis without mass transport limitations.
-
System Priming: Equilibrate the system with running buffer (e.g., HBS-EP+) to establish a stable baseline. The buffer should be identical to the one the compound is dissolved in to minimize bulk refractive index shifts.
-
Analyte Injection: Inject a series of concentrations of the Ph-BCP-COOH analog (the analyte) across the sensor surface. A typical concentration range would span from 0.1x to 10x the expected KD. Include a zero-concentration (buffer only) injection for double referencing.
-
Association Phase: Monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in RU as the complex dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: After subtracting the reference surface and buffer-only injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate KD.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[11][12] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the direct measurement of the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
Causality Behind the Choice: ITC provides critical information about the thermodynamic drivers of the interaction.[13] For example, a binding event may be enthalpically driven (favorable bonding interactions) or entropically driven (release of ordered water molecules). Understanding these forces can guide rational drug design. A project may seek to optimize enthalpic contributions, which often correlate with higher specificity and fewer off-target effects.
Experimental Protocol: ITC Thermodynamic Profiling
-
Sample Preparation: Prepare the purified protein and Ph-BCP-COOH analog in the exact same, thoroughly degassed buffer.[12] Mismatched buffers are a common source of large heats of dilution that can obscure the true binding signal. Accurately determine the concentration of both protein and ligand.
-
Instrument Setup: Load the protein solution into the sample cell and the ligand solution into the injection syringe of the calorimeter. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Control Titration: Perform a control experiment by titrating the ligand into buffer alone. This measures the heat of dilution, which must be subtracted from the main experimental data.[11]
-
Titration Experiment: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution. The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat pulses from each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one set of sites) to determine n, KD, and ΔH.
Radioligand Binding Assays: The Classic Approach for Affinity
Radioligand binding assays are a highly sensitive and robust method for quantifying receptor-ligand interactions.[14][15] In a competitive binding format, they are used to determine the inhibition constant (Ki) of an unlabeled test compound (the Ph-BCP-COOH analog) by measuring its ability to displace a known radioligand.
Causality Behind the Choice: This method is particularly useful for membrane-bound targets like GPCRs or ion channels in their native environment.[16] While it doesn't provide kinetic or thermodynamic data directly, it offers a reliable measure of affinity that is less susceptible to artifacts from protein immobilization or buffer mismatches. The resulting Ki value is a crucial benchmark for comparison.[17]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor.[16] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of a suitable radioligand (typically at or below its Kd), and a range of concentrations of the unlabeled Ph-BCP-COOH analog.
-
Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a filter mat (e.g., GF/C), followed by several washes with ice-cold wash buffer.[16]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.[18]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[17][19]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Integrated Data Analysis: A Comparative Benchmarking Workflow
The true power of this multi-assay approach lies in the integration of all data points to build a comprehensive profile for each analog. This allows for a nuanced comparison that goes far beyond a simple ranking by affinity.
The Decision-Making Workflow
A logical workflow ensures that resources are used efficiently, with high-throughput screening methods preceding more detailed, lower-throughput characterization.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Drug-Target Residence Time: Critical Information for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolution of the drug-target residence time model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 10. portlandpress.com [portlandpress.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 18. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives
In the contemporary landscape of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacological properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a compelling bioisostere for the commonly used para-substituted phenyl ring, offering a three-dimensional structure that can lead to improved solubility, metabolic stability, and reduced non-specific binding.[1][2][3] This guide provides a comprehensive overview and a comparative framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies on a specific class of these promising compounds: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid derivatives. While extensive QSAR studies on this exact scaffold are not yet widely published, this document will serve as a forward-looking guide for researchers in the field, drawing upon established best practices in QSAR modeling and the known synthetic chemistry of BCPs.
The Rationale for BCPs in Drug Design: Escaping Flatland
The over-reliance on aromatic rings in drug design has led to challenges in optimizing pharmacokinetic profiles. The "escape from flatland" initiative in medicinal chemistry encourages the use of more three-dimensional, sp³-rich scaffolds.[4][5] The BCP scaffold is an exemplary non-classical bioisostere that mimics the geometry of a 1,4-disubstituted benzene ring while introducing improved physicochemical properties.[3] For instance, the replacement of a phenyl ring with a BCP core in a γ-secretase inhibitor resulted in a compound with enhanced potency and a superior pharmacokinetic profile.[3][6] The this compound scaffold provides a rigid framework with two distinct vectors for chemical modification: the phenyl ring and the carboxylic acid group, making it an attractive starting point for building focused libraries for QSAR analysis.
A Proposed Framework for QSAR Studies
A robust QSAR study follows a well-defined workflow to ensure the statistical significance and predictive power of the resulting model.[7][8][9][10] The following diagram outlines the essential steps for a comprehensive QSAR investigation of this compound derivatives.
Caption: A generalized workflow for conducting a rigorous QSAR study.
Hypothetical Comparative QSAR Analysis: Two Case Studies
To illustrate the application of QSAR to this scaffold, we will propose two hypothetical studies targeting different enzyme classes. The choice of target is inspired by the known applications of BCP-containing molecules as enzyme inhibitors.[11]
Case Study 1: Inhibition of a Hypothetical Kinase
-
Objective: To develop a QSAR model that correlates the structural features of substituted 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acids with their inhibitory activity against "Kinase X."
Case Study 2: Inhibition of a Hypothetical Protease
-
Objective: To build a predictive QSAR model for a series of amide derivatives of this compound targeting "Protease Y."
For both case studies, a library of derivatives would be synthesized. For the kinase study, substitutions would be made on the phenyl ring (e.g., electron-donating and electron-withdrawing groups at the ortho, meta, and para positions). For the protease study, a diverse set of amines would be coupled with the carboxylic acid moiety.
A comprehensive set of molecular descriptors would be calculated for each molecule, including:
-
2D Descriptors: Topological indices, molecular connectivity, constitutional descriptors (e.g., molecular weight, number of rotatable bonds), and electronic descriptors (e.g., partial charges).
-
3D Descriptors: Steric parameters (e.g., STERIMOL), conformational descriptors, and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
The following table presents a hypothetical comparison of the expected outcomes from the two QSAR studies.
| Parameter | Case Study 1: Kinase Inhibitors | Case Study 2: Protease Inhibitors |
| Dependent Variable | pIC₅₀ | pIC₅₀ |
| Statistical Method | Multiple Linear Regression (MLR) | Partial Least Squares (PLS) |
| Key Descriptors | Electronic (e.g., Hammett constants), Steric (e.g., molar refractivity) | Shape-based (e.g., CoMFA fields), H-bond donors/acceptors |
| Internal Validation (q²) | > 0.6 | > 0.6 |
| External Validation (r²_pred) | > 0.7 | > 0.7 |
| Mechanistic Insight | Phenyl ring substitutions modulate interactions with the ATP-binding pocket. | Amide substituent size and H-bonding capacity are critical for binding to the active site cleft. |
Experimental Protocols
The foundation of any QSAR study is high-quality, consistently measured biological data, which in turn relies on the efficient synthesis of the compound library.
The synthesis of this compound and its amine precursor has been reported.[12][13][14] A practical, metal-free homolytic aromatic alkylation approach provides a reliable route to the core structure.
Step-by-Step Synthesis of 3-Phenylbicyclo[1.1.1]pentan-1-amine:
-
Preparation of [1.1.1]Propellane: Synthesized from 1,3-dibromobicyclo[1.1.1]pentane via intramolecular reductive coupling.[2]
-
Homolytic Aromatic Alkylation: Reaction of [1.1.1]propellane with benzene under radical initiation conditions to yield 3-phenylbicyclo[1.1.1]pentane.
-
Functionalization: Subsequent functionalization at the C1 position to introduce the carboxylic acid or amine group. For instance, conversion of a carboxylic acid to an amine can be achieved via a Curtius rearrangement.[15]
Caption: A simplified synthetic workflow to the core scaffold.
-
Kinase Inhibition Assay: A representative protocol would involve a luminescence-based kinase assay (e.g., Kinase-Glo®) to measure the remaining ATP after the kinase reaction. IC₅₀ values would be determined from dose-response curves.
-
Protease Inhibition Assay: A fluorescence-based assay using a fluorogenic substrate for the target protease would be employed. The rate of substrate cleavage would be monitored in the presence of varying concentrations of the inhibitors to determine their IC₅₀ values.
Conclusion and Future Directions
The this compound scaffold represents a promising yet underexplored area for the application of QSAR methodologies. This guide provides a comprehensive framework for designing and executing such studies, from library synthesis to computational modeling and validation. By systematically exploring the chemical space around this rigid, three-dimensional core, researchers can uncover novel structure-activity relationships and develop predictive models to guide the design of next-generation therapeutic agents with improved pharmacological properties. Future work should focus on synthesizing diverse libraries of these derivatives and applying a range of QSAR and 3D-QSAR techniques, such as CoMFA and CoMSIA, to gain deeper insights into their interactions with biological targets.[16]
References
- 1. Synthesis in Review: Synthesis of bicyclo[1.1.1]pentanes and ortho-difunctionalised arenes | Domainex [domainex.co.uk]
- 2. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 3. bldpharm.com [bldpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bridge Functionalisation of Bicyclo[1.1.1]pentane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Best Practices for QSAR Model Development, Validation, and Exploitation | Semantic Scholar [semanticscholar.org]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methyl 3-(3-cyanophenyl)bicyclo[1.1.1]pentane-1-carboxylate | 131515-51-0 | Benchchem [benchchem.com]
- 12. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene [ouci.dntb.gov.ua]
- 13. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene. | Semantic Scholar [semanticscholar.org]
- 14. Expedient synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine via metal-free homolytic aromatic alkylation of benzene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, ligand binding, QSAR, and CoMFA study of 3 beta-(p-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic Acid: A Guide for Laboratory Professionals
The novel structural motifs offered by 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid and its analogs have positioned them as valuable building blocks in modern drug discovery, prized for their ability to serve as bioisosteres for phenyl rings and tert-butyl groups.[1] As these unique compounds see increasing use in research and development, it is imperative that laboratory personnel are equipped with a thorough understanding of the appropriate procedures for their safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance to ensure the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before initiating any disposal protocol, a thorough understanding of the potential hazards associated with this compound is essential. While comprehensive toxicological data for this specific compound may not be fully established, the available Safety Data Sheets (SDS) for it and structurally related compounds provide critical safety information.[2][3]
Key Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[2][3]
-
Unknown Toxicological Properties: The full toxicological profile of this compound has not been extensively investigated, warranting a cautious approach.[2]
Due to these potential hazards, all handling and disposal procedures must be conducted in accordance with the facility's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5] The CHP outlines specific standard operating procedures, exposure control measures, and emergency protocols to minimize risks associated with hazardous chemicals in the laboratory.[5]
Table 1: Key Safety Information for this compound
| Property | Information | Reference |
| CAS Number | 83249-04-1 | [2][6] |
| Molecular Formula | C₁₂H₁₂O₂ | [6] |
| Known Hazards | May cause an allergic skin reaction, Causes serious eye irritation, May be harmful by ingestion and inhalation.[2] | [2] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container. | [2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, and appropriate respiratory protection.[2][7] | [2][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its removal by a licensed waste disposal service.
Personal Protective Equipment (PPE)
Before handling the waste, ensure that the following appropriate PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[7]
-
Hand Protection: Use chemical-resistant gloves, and be sure to inspect them before use.[2]
-
Body Protection: A lab coat or other protective clothing must be worn.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a chemical fume hood.[8]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[9]
-
Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, compatible, and clearly labeled hazardous waste container.[10] The container must be in good condition, with a secure, leak-proof lid.[11]
-
Incompatible Materials: Do not mix this acidic waste with bases, oxidizing agents, or other incompatible chemicals in the same container.[12]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Irritant").[13]
Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate hazardous waste in a Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[14][15]
-
Location: The SAA must be in a well-ventilated area, away from sources of ignition or heat.[9]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[14]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[15]
Final Disposal Procedure
The recommended method for the final disposal of this compound is through a licensed professional waste disposal company.[16]
-
Consult with Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal is carried out in compliance with all federal, state, and local regulations.[11]
-
Incineration: The typical disposal method for this type of organic chemical waste is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[2] It is often recommended to dissolve or mix the material with a combustible solvent to facilitate this process.[2]
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[7] This is to prevent contamination of waterways and potential damage to the plumbing infrastructure.
Decision Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemical waste is governed by a stringent regulatory framework established by the Environmental Protection Agency (EPA) and OSHA.[17]
-
Resource Conservation and Recovery Act (RCRA): The EPA, under the RCRA, regulates the management of hazardous waste from its generation to its final disposal.[11] This includes requirements for waste identification, labeling, and storage.[10][13]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[8] It also requires that employees are trained on the safe handling, storage, and disposal of these chemicals.[8]
By adhering to the procedures outlined in this guide, research and development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. matrixscientific.com [matrixscientific.com]
- 3. aksci.com [aksci.com]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. osha.gov [osha.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. benchchem.com [benchchem.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. usbioclean.com [usbioclean.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. danielshealth.com [danielshealth.com]
- 12. nipissingu.ca [nipissingu.ca]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. capotchem.com [capotchem.com]
- 17. nationalacademies.org [nationalacademies.org]
A Researcher's Guide to the Safe Handling of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
As novel chemical entities are synthesized and utilized in drug discovery and development, a thorough understanding of their handling requirements is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid, a unique bicyclic compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, fostering a culture of safety and precision in the laboratory.
Hazard Profile and Risk Assessment
This compound is classified with the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation[1][2][3][4].
-
Respiratory Irritation: May cause respiratory irritation[1][2][3][5][6].
-
Allergic Skin Reaction: May cause an allergic skin reaction[4].
The toxicological properties of this specific compound have not been fully investigated[4]. Therefore, it is crucial to handle it with the care afforded to substances with unknown hazards. All chemical products should be treated with the recognition of "having unknown hazards and toxicity"[7].
Core Principle: The primary routes of exposure are inhalation of the dust, dermal contact, and eye contact. All handling procedures must be designed to minimize these exposures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a risk of splashing. | Protects against dust particles and potential splashes, preventing serious eye irritation[1][2][4]. |
| Skin Protection | A lab coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile) are required. For larger quantities, consider protective clothing and chemical-resistant boots. | Prevents skin contact, which can cause irritation and potential allergic reactions[4]. |
| Respiratory Protection | All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator for particulates is necessary. | Minimizes the risk of respiratory tract irritation from inhaling the powdered compound[1][2][5][6][8]. |
Glove Selection and Use:
-
Always inspect gloves for tears or punctures before use[5][9].
-
Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[5][9].
-
Change gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves[1][5][9].
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation:
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula for transfers. Avoid scooping or pouring actions that could generate dust[8].
-
When dissolving, add the solid to the solvent slowly to prevent splashing[8].
-
-
Post-Handling:
-
Decontaminate the work surface with an appropriate solvent and then wash with soap and water.
-
Properly doff PPE, removing gloves first, followed by the lab coat and eye protection, to prevent cross-contamination[8].
-
Wash hands thoroughly.
-
Donning and Doffing PPE Workflow
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4][11][12].
-
Keep away from incompatible substances such as strong bases and oxidizing agents[10][13]. Carboxylic acids can be corrosive to metals, so avoid storage in metal cabinets where possible[13].
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container[8].
-
Chemical Waste: The compound should be disposed of as chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[4][5][14].
-
Always follow all federal, state, and local environmental regulations for waste disposal[4][14]. Do not empty into drains[1][14].
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice[1][4][9].
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][4][11].
-
If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor[1][11].
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[1][11].
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, and eye protection[4].
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable, closed container for disposal. Avoid generating dust[1][5].
-
Ventilate the area and wash the spill site after the material has been collected[4].
-
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 3-Methylbicyclo[1.1.1]pentane-1-carboxylic acid | C7H10O2 | CID 10441711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. capotchem.com [capotchem.com]
- 6. capotchem.cn [capotchem.cn]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. aksci.com [aksci.com]
- 13. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 14. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
